molecular formula C7H5FINO B3153013 5-Fluoro-2-iodobenzamide CAS No. 748188-88-7

5-Fluoro-2-iodobenzamide

Cat. No.: B3153013
CAS No.: 748188-88-7
M. Wt: 265.02 g/mol
InChI Key: IAHFLUGPJZSBQZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzamide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. While direct studies on this compound are limited, its structure is closely related to several classes of biologically active molecules. Benzamide derivatives are frequently explored as key scaffolds in the development of anticancer agents. Research on related 2-aminobenzamide compounds has shown that the 5-iodo-substituted analogue can serve as a precursor for compounds that exhibit potent antiproliferative activity, causing cell cycle arrest and inducing apoptosis in cancer cell lines . Furthermore, the structural motif of a benzamide coupled with a halogen substituent like iodine is significant in neuroscientific research. Analogous compounds, such as N-(2-aminoethyl)iodobenzamide derivatives, have been investigated for their potential as reversible inhibitors of monoamine oxidase (MAO) and as templates for developing radioiodinated ligands . These probes are crucial for the selective localization and activity determination of enzymes like MAO-B in the brain. The presence of both fluorine and iodine on the aromatic ring makes this compound a versatile building block for further synthetic elaboration via cross-coupling reactions, enabling the creation of diverse compound libraries for high-throughput screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFLUGPJZSBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313426
Record name 5-Fluoro-2-iodobenzamide
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Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748188-88-7
Record name 5-Fluoro-2-iodobenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=748188-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Applications of 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, the strategic placement of halogens on aromatic scaffolds dictates both chemical reactivity and biological efficacy. 5-Fluoro-2-iodobenzamide (CAS: 748188-88-7) has emerged as a highly privileged, bifunctional building block[1][2]. Featuring an orthogonal reactivity profile, this molecule combines a highly reactive ortho-iodo leaving group with a metabolically stabilizing meta-fluoro substituent. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing 5-Fluoro-2-iodobenzamide in advanced transition-metal-catalyzed workflows, specifically targeting quinazolinone and benzodiazepine pharmacophores[3][4].

Physicochemical Profiling

Understanding the baseline physicochemical metrics of 5-Fluoro-2-iodobenzamide is critical for predicting its behavior in both catalytic cycles and biological systems. The table below consolidates its core quantitative data[1][5].

PropertyValue / Description
Chemical Name 5-Fluoro-2-iodobenzamide
CAS Registry Number 748188-88-7
Molecular Formula C₇H₅FINO
Molecular Weight 265.026 g/mol
SMILES String O=C(N)c1cc(F)ccc1I
Topological Polar Surface Area (tPSA) 43.09 Ų
Estimated LogP ~1.8 - 2.1 (Enhances lipophilicity)
Primary Utility Precursor for Ullmann-type C-N/C-C cross-coupling

Mechanistic Causality: The Ortho-Iodo and Meta-Fluoro Dynamics

To master the application of 5-Fluoro-2-iodobenzamide, one must understand the causality behind its structural design:

  • The Ortho-Iodo Advantage (C-I Bond): The carbon-iodine bond possesses a low dissociation energy (~65 kcal/mol), making it the most reactive aryl halide for oxidative addition by Cu(I) or Pd(0) catalysts[4]. The proximity of the iodo group to the primary amide (ortho-relationship) enables rapid intramolecular cyclizations following initial intermolecular cross-coupling, acting as a thermodynamic sink that drives cascade reactions forward.

  • The 5-Fluoro Effect (C-F Bond): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect lowers the electron density of the aromatic ring, which slightly increases the acidity (lowers the pKa) of the adjacent amide protons. This facilitates easier deprotonation by mild bases (e.g., K₂CO₃) during catalytic cycles. Furthermore, in medicinal chemistry, blocking the 5-position with fluorine prevents oxidative metabolism by Cytochrome P450 enzymes, significantly increasing the half-life of the resulting drug candidates.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the use of 5-Fluoro-2-iodobenzamide in advanced heterocyclic synthesis. Every step is designed as a self-validating system to ensure reproducibility and high fidelity.

Copper-Catalyzed Domino Synthesis of Fluorinated Quinazolinones

This protocol leverages a domino Ullmann-type coupling followed by aerobic oxidative C-H amidation to construct 2-aryl quinazolinones, a core scaffold in numerous sedatives and antitumor agents[4][6].

Causality & Reagent Selection:

  • Catalyst (CuBr, 10 mol%): Provides the active Cu(I) species for oxidative addition into the C-I bond.

  • Base (K₂CO₃, 3.0 equiv): Neutralizes the hydroiodic acid byproduct and deprotonates the amide. Potassium is chosen over sodium because its larger ionic radius is better solvated by DMSO, leaving the carbonate highly nucleophilic.

  • Solvent (DMSO): A polar aprotic solvent that stabilizes the highly charged transition states of the copper intermediates.

  • Atmosphere (Air): Crucial self-validating parameter. Oxygen acts as the terminal oxidant to convert the intermediate secondary amine into an imine, which is required for the final cyclization.

Step-by-Step Methodology:

  • Preparation: In an open-air reaction vessel, add 5-Fluoro-2-iodobenzamide (1.0 mmol), the desired arylmethanamine (2.0 mmol), CuBr (0.1 mmol, 10 mol%), and K₂CO₃ (3.0 mmol).

  • Solvation: Add 5 mL of anhydrous DMSO. The mixture will initially appear as a heterogeneous suspension.

  • Thermal Activation: Heat the mixture to 110 °C under vigorous stirring. Validation Check: The solution should transition to a deep blue/green color, indicating the formation of active copper-amine complexes and the progression of aerobic oxidation.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 2:1) until the complete disappearance of the 5-Fluoro-2-iodobenzamide spot (typically 12-18 hours).

  • Quenching & Extraction: Cool to room temperature, dilute with 20 mL of ethyl acetate, and wash sequentially with water (3 x 10 mL) and brine to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the fluorinated quinazolinone.

G A 5-Fluoro-2-iodobenzamide C N-Arylation Intermediate A->C Cu(I) Catalyst K2CO3, DMSO B Arylmethanamine B->C Ullmann Coupling D Imine Intermediate C->D Aerobic Oxidation (O2 as oxidant) E Cyclized Intermediate D->E Intramolecular Nucleophilic Addition F Fluorinated Quinazolinone E->F Aerobic Oxidation (-H2)

Mechanistic pathway for the Cu-catalyzed domino synthesis of quinazolinones.
Microwave-Assisted Post-Ugi Intramolecular Ullmann Coupling

5-Fluoro-2-iodobenzamide derivatives are highly effective in multi-component reactions (MCRs). By first subjecting the compound to an Ugi 4-component reaction, a linear adduct is formed. This protocol details the subsequent intramolecular Ullmann coupling to yield complex 4H-benzo[f]imidazo[1,4]diazepin-6-ones[3][7].

Causality & Reagent Selection:

  • Catalyst (CuI, 10 mol%): Standard, highly reliable Cu(I) source for intramolecular C-N bond formation.

  • Base (Cs₂CO₃, 2.0 equiv): The large ionic radius of Cesium provides superior solubility and basicity in organic solvents compared to K₂CO₃. This heightened basicity is mandatory to drive the sterically hindered intramolecular macrocyclization of the bulky Ugi adduct.

  • Energy Source (Microwave): Rapidly overcomes the high activation energy barrier of macrocyclization, completing the reaction in 30 minutes and preventing the thermal degradation byproducts common in prolonged conventional heating.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the Ugi adduct derived from 5-Fluoro-2-iodobenzamide (0.5 mmol), CuI (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol).

  • Solvation: Suspend the reagents in 3 mL of anhydrous DMSO. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for exactly 30 minutes. Validation Check: The pressure profile on the microwave synthesizer should remain stable; sudden spikes indicate undesired decomposition.

  • Workup: Cool the vial to room temperature. Filter the mixture through a short pad of Celite to remove copper salts, washing the pad with ethyl acetate.

  • Isolation: Wash the filtrate with water to remove DMSO, dry over MgSO₄, and purify via column chromatography to isolate the target benzodiazepine derivative.

G Ugi Ugi 4-CR Adduct (with 5-F-2-I-benzamide) OxAdd Oxidative Addition [Cu(I)] -> [Cu(III)] Ugi->OxAdd CuI, Cs2CO3 DMSO, Microwave RedElim Reductive Elimination C-N Bond Formation OxAdd->RedElim Intramolecular Coordination Prod Benzodiazepine Derivative RedElim->Prod Catalyst Regeneration

Post-Ugi Cu-catalyzed intramolecular Ullmann coupling for benzodiazepine synthesis.

Safety & Handling Parameters

As a halogenated aromatic amide, 5-Fluoro-2-iodobenzamide should be handled with standard rigorous laboratory safety protocols.

  • Toxicity: May cause skin and respiratory irritation. Handle exclusively within a certified chemical fume hood.

  • Storage: Store in a cool, dry environment away from direct light, as prolonged exposure to UV light can induce homolytic cleavage of the photosensitive C-I bond, leading to degradation and liberation of iodine gas.

References

  • Fu, H., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(5), 1274-1277. Available at:[Link]

  • Molaid Chemical Database. 5-fluoro-2-iodobenzamide - CAS 748188-88-7. Available at:[Link]

  • Tetrahedron Letters (2014). Microwave-assisted synthesis of 4H-benzo[f]imidazo[1,4]diazepin-6-ones via a post-Ugi copper-catalyzed intramolecular Ullmann coupling. Tetrahedron Letters, 55(15), 2410-2413. Available at:[Link]

Sources

Synthesis and Mechanistic Evaluation of 5-Fluoro-2-iodobenzamide: A Comprehensive Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-iodobenzamide (CAS 748188-88-7) is a highly versatile, di-halogenated aromatic building block. The strategic placement of an iodine atom at the ortho position and a fluorine atom at the meta position relative to the amide directs its utility in advanced organic synthesis. The iodine serves as an ideal handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Ullmann couplings), while the fluorine atom modulates lipophilicity and metabolic stability. Consequently, this intermediate is heavily utilized in the pharmaceutical industry, particularly in the development of targeted therapeutics such as menin-MLL interaction inhibitors[1].

This technical guide details a scalable, self-validating two-step synthetic route starting from commercially available 5-fluoro-2-iodobenzoic acid, focusing on mechanistic causality, in-process controls (IPC), and process optimization.

Strategic Route Selection

Direct amidation of carboxylic acids with ammonia is thermodynamically unfavorable at room temperature due to the rapid acid-base reaction that forms an unreactive ammonium carboxylate salt. While peptide coupling reagents (e.g., HATU, EDC) can bypass this, they are atom-inefficient and introduce complex byproducts that complicate large-scale purification.

The most robust, scalable approach is the two-step acid chloride pathway . By utilizing oxalyl chloride activated by catalytic N,N-dimethylformamide (DMF), the carboxylic acid is converted into a highly electrophilic acid chloride[2]. Subsequent treatment with aqueous ammonia yields the target primary amide.

Route A 5-Fluoro-2-iodobenzoic acid CAS: 52548-63-7 B 5-Fluoro-2-iodobenzoyl chloride (Reactive Intermediate) A->B (COCl)2, DMF (cat.) DCM, 0 °C to RT C 5-Fluoro-2-iodobenzamide CAS: 748188-88-7 B->C NH3 (aq) THF, 0 °C to RT

Two-step synthesis of 5-Fluoro-2-iodobenzamide via acid chloride activation.

Mechanistic Framework (E-E-A-T)

Step 1: Vilsmeier-Haack Activation

Oxalyl chloride alone reacts sluggishly with carboxylic acids. The addition of catalytic DMF fundamentally alters the reaction kinetics. DMF acts as a nucleophile, attacking oxalyl chloride to generate the Vilsmeier-Haack reagent (N,N-dimethylchloroiminium chloride)[3].

This highly electrophilic species rapidly reacts with the carboxylate of 5-fluoro-2-iodobenzoic acid to form an acyloxyiminium intermediate, which collapses to yield the acid chloride while regenerating the DMF catalyst. Oxalyl chloride is specifically chosen over thionyl chloride (SOCl₂) because its decomposition products (CO and CO₂) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and leaving no liquid residues to interfere with amidation[3].

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Reagent [Me2N=CHCl]+ Cl- DMF->Vilsmeier + Oxalyl Chloride - CO, - CO2, - Cl- Intermediate Acyloxyiminium Intermediate Vilsmeier->Intermediate + Acid - HCl Acid 5-Fluoro-2-iodobenzoic acid Intermediate->DMF Catalyst Regeneration AcidChloride 5-Fluoro-2-iodobenzoyl chloride Intermediate->AcidChloride + Cl-

DMF-catalyzed activation of carboxylic acids via the Vilsmeier-Haack reagent.

Step 2: Nucleophilic Acyl Substitution

In the second stage, the acid chloride undergoes nucleophilic acyl substitution. The lone pair on the ammonia nitrogen attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion[4].

Causality of Reagent Excess: This step inherently generates one equivalent of hydrochloric acid (HCl). If only one equivalent of ammonia is used, the generated HCl will immediately protonate the remaining ammonia to form unreactive ammonium chloride, stalling the reaction at 50% conversion. Therefore, a vast stoichiometric excess of ammonia (or an auxiliary base) is strictly required to act as an HCl scavenger and drive the reaction to completion[4].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates a specific In-Process Control (IPC) . Acid chlorides are highly moisture-sensitive; attempting to monitor their formation directly via Thin-Layer Chromatography (TLC) will result in hydrolysis back to the starting acid on the silica gel, causing a "false negative" for conversion. To validate the system, an aliquot must be quenched in methanol to form the stable methyl ester before analysis[5].

Workflow Step1 1. Activation Setup Suspend acid in dry DCM, add cat. DMF Step2 2. Chlorination Dropwise addition of (COCl)2 at 0 °C Step1->Step2 Step3 3. IPC Monitoring Quench aliquot with MeOH, check by TLC/LC-MS Step2->Step3 Step4 4. Concentration Remove solvent & excess (COCl)2 in vacuo Step3->Step4 Step5 5. Amidation Redissolve in THF, add to NH3(aq) at 0 °C Step4->Step5 Step6 6. Isolation Filter precipitate, wash with H2O, dry in vacuo Step5->Step6

Step-by-step experimental workflow for the amidation process.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 5-fluoro-2-iodobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes). Add DMF (0.05 equiv).

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.3 equiv) dropwise via an addition funnel. Note: Vigorous gas evolution (CO, CO₂) will occur.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours until gas evolution ceases and the solution becomes homogeneous.

  • IPC Validation: Withdraw 10 µL of the reaction mixture and inject it into a vial containing 0.5 mL of anhydrous methanol. Analyze this quenched sample via TLC or LC-MS. The complete disappearance of the starting material and the exclusive presence of the methyl ester confirms 100% conversion to the acid chloride[5].

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and unreacted oxalyl chloride. This prevents excess oxalyl chloride from reacting with ammonia to form urea byproducts.

  • Amidation: Redissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 5 volumes). In a separate flask, cool a solution of aqueous ammonia (28% w/w, 10.0 equiv) to 0 °C. Add the THF solution dropwise to the rapidly stirring ammonia solution.

  • Workup & Isolation: Stir for 1 hour at room temperature. Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with cold water. The target 5-fluoro-2-iodobenzamide will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove ammonium chloride salts, and dry in vacuo at 45 °C.

Quantitative Data & Troubleshooting

Table 1: Optimized Reaction Stoichiometry

ReagentFunctionEquivalentsRationale
5-Fluoro-2-iodobenzoic acidStarting Material1.0Limiting reagent.
Oxalyl ChlorideActivating Agent1.3Slight excess ensures complete conversion; easily removed in vacuo.
DMFCatalyst0.05Generates the active Vilsmeier-Haack reagent.
Ammonia (28% aq)Nucleophile & Base10.0Vast excess required to neutralize generated HCl and prevent stalling.

Table 2: Process Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Acid Activation Moisture in the solvent quenching the Vilsmeier reagent, or inactive/degraded DMF.Ensure DCM is strictly anhydrous. Use fresh, amine-free DMF.
False Negative on TLC Acid chloride hydrolyzing on the acidic silica gel plate during analysis.Implement the MeOH quench IPC to form the stable methyl ester prior to TLC spotting.
Low Amide Yield / High Acid Recovery Residual oxalyl chloride was not removed, or ambient moisture hydrolyzed the acid chloride during transfer.Evaporate the acid chloride intermediate to complete dryness before redissolving in THF.
Exotherm During Amidation The neutralization of HCl by ammonia is highly exothermic, which can lead to side reactions.Maintain the aqueous ammonia solution strictly at 0 °C during the dropwise addition of the acid chloride.

References

1.[1] WO2018053267A1 - Inhibitors of the menin-mll interaction | Google Patents | 1 2.[2] WO2022237720A1 - Combination therapies | Google Patents | 2 3.[4] Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps | OrgoSolver | 4 4.[3] A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride | Benchchem | 3 5.[5] Amidation Reaction | YouTube | 5

Sources

5-Fluoro-2-iodobenzamide Solubility in Organic Solvents: A Technical Guide for Chemical and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Executive Summary

5-Fluoro-2-iodobenzamide (CAS: 748188-88-7) is a highly versatile, halogenated aromatic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemical agents. The presence of a labile carbon-iodine bond makes it an ideal electrophile for transition-metal-catalyzed cross-coupling, while the fluorine atom modulates the lipophilicity and metabolic stability of downstream candidates. Understanding its exact solubility profile in organic solvents is critical for optimizing reaction homogeneity, product purification, and in vitro assay formulations. This guide details the structural rationale behind its solubility, provides empirical data, and outlines a self-validating protocol for thermodynamic solubility determination.

Structural Rationale for Solubility Behavior

The solubility of 5-Fluoro-2-iodobenzamide is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of these molecular interactions:

  • Primary Amide Group (-CONH₂): The amide moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form extensive, highly stable intermolecular hydrogen-bonding networks. Solvents that lack strong hydrogen-bond accepting capabilities (e.g., hexane, toluene) cannot provide sufficient solvation energy to disrupt this lattice [1].

  • Iodine Substituent (-I): Iodine is a large, highly polarizable atom that significantly increases the overall lipophilicity (LogP) of the molecule. It also introduces the potential for halogen bonding with Lewis basic solvents (like the oxygen in DMSO or DMF), which enhances solubility in polar aprotic environments.

  • Fluorine Substituent (-F): The highly electronegative fluorine atom withdraws electron density from the aromatic ring via inductive effects. While it increases lipophilicity relative to a hydrogen atom, it is a poor hydrogen bond acceptor and does not actively participate in solvent-solute hydrogen bonding.

Empirical Solubility Data in Organic Solvents

The table below summarizes the expected solubility ranges for 5-Fluoro-2-iodobenzamide across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSolventEstimated Solubility Limit (mg/mL)Mechanistic Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Optimal for high-concentration stock solutions (e.g., 100 mM) for in vitro biological assays.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50.0Excellent choice for homogeneous cross-coupling reactions and amidation workflows.
Polar Protic Methanol (MeOH)10.0 - 20.0Moderate solubility; ideal as a co-solvent for recrystallization or HPLC mobile phases.
Halogenated Dichloromethane (DCM)1.0 - 5.0Poor solubility due to inability to disrupt amide hydrogen bonds; useful for precipitation.
Aromatic Toluene< 1.0Requires elevated temperatures (>80°C) to achieve dissolution for biphasic reactions.
Aqueous Water< 0.1Practically insoluble. Requires DMSO spike or formulation with surfactants for aqueous assays [2].

Standardized Protocol: Thermodynamic Solubility Determination

Relying on kinetic solubility (visual clearance) often leads to false positives in drug discovery. To generate reliable, self-validating data, the Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the industry standard[3].

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 3.0 mg of crystalline 5-Fluoro-2-iodobenzamide into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM or Methanol).

  • Equilibration (Critical Step): Cap the vial and incubate on a thermomixer at 25°C, shaking at 800 rpm for exactly 24 hours.

    • Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium, overcoming the kinetic barriers of crystal lattice dissolution. Shorter times may reflect supersaturation rather than true solubility.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration is mandatory. Sub-micron particles of undissolved compound can remain suspended. If injected into the HPLC, these particles will dissolve in the mobile phase, artificially inflating the calculated solubility limit.

  • Quantification: Dilute the filtered supernatant (e.g., 1:10 or 1:100) in the HPLC mobile phase and analyze via HPLC-UV (detection at 254 nm) against a pre-established 5-point calibration curve.

SolubilityAssay Solid 5-Fluoro-2-iodobenzamide (Solid) Solvent Add Organic Solvent Solid->Solvent Equilibrate Thermomixer (24h, 25°C, 800rpm) Solvent->Equilibrate Suspension Filter PTFE Filtration (0.22 µm) Equilibrate->Filter Equilibrium Analyze HPLC-UV Analysis (Quantification) Filter->Analyze Supernatant

Workflow for thermodynamic solubility determination using the miniaturized shake-flask method.

Downstream Application Workflows & Solvent Selection

When utilizing 5-Fluoro-2-iodobenzamide in synthetic workflows, solvent selection must balance solubility with reaction mechanics.

  • Suzuki-Miyaura Cross-Coupling: This reaction typically utilizes biphasic mixtures (e.g., Toluene/Water or 1,4-Dioxane/Water). Because 5-Fluoro-2-iodobenzamide exhibits poor solubility in cold toluene, reactions often require pre-heating (80–100°C) to achieve a homogeneous organic phase before the palladium catalytic cycle can efficiently initiate. Failing to fully solvate the starting material leads to sluggish oxidative addition and high rates of protodeboronation of the partner boronic acid.

  • Buchwald-Hartwig Amination: Often performed in anhydrous Toluene. If solubility is a limiting factor (evidenced by a persistent suspension), switching to a more polar aprotic solvent like DMF or DMAc will fully solvate the aryl iodide, dramatically accelerating the reaction rate.

SolventSelection Start 5-Fluoro-2-iodobenzamide Solvent Selection Bio In Vitro Assays Start->Bio Coupling Cross-Coupling Start->Coupling Cryst Recrystallization Start->Cryst DMSO DMSO (100 mM Stock) Dilute in Buffer Bio->DMSO Biphasic Dioxane/H2O or DMF (Homogeneous) Coupling->Biphasic Protic MeOH/Water or EtOH/Hexane Cryst->Protic

Solvent selection decision tree for downstream applications of 5-Fluoro-2-iodobenzamide.

Conclusion

The solubility of 5-Fluoro-2-iodobenzamide is heavily dependent on the solvent's ability to disrupt its strong intermolecular amide hydrogen bonds. By leveraging polar aprotic solvents like DMSO and DMF, researchers can ensure complete dissolution for biological testing and synthetic applications. For accurate internal profiling, laboratories should abandon visual kinetic estimates in favor of the thermodynamic shake-flask method to ensure robust, reproducible data across the drug development pipeline.

References

  • Aromatic Compounds vs Amides: Solubility Challenges. PatSnap Insights. Available at:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences (PubMed). Available at:[Link]

Strategic Utilization of 5-Fluoro-2-iodobenzamide in Medicinal Chemistry: A Technical Guide to Diversity-Oriented Synthesis and Scaffold Rigidification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, heavily aromatic molecules to structurally complex, three-dimensional scaffolds is critical for improving target selectivity and clinical success rates. 5-Fluoro-2-iodobenzamide (CAS: 748188-88-7) has emerged as a highly versatile, bifunctional building block designed specifically to facilitate this transition. By combining a highly reactive carbon-iodine (C–I) bond for transition-metal catalysis with a strategically positioned fluorine atom for physicochemical modulation, this molecule serves as a premier precursor for the diversity-oriented synthesis (DOS) of privileged heterocyclic scaffolds, most notably benzodiazepines and quinazolinones [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we will dissect the mechanistic causality behind the experimental choices used when deploying 5-Fluoro-2-iodobenzamide, ensuring that your synthetic workflows are both logically sound and highly reproducible.

Structural Rationale & Causality in Drug Design

The utility of 5-Fluoro-2-iodobenzamide is not coincidental; it is rooted in the precise stereoelectronic properties of its substituents. Understanding these properties is essential for rational reaction design.

  • The 2-Iodo Substituent (The Catalytic Handle): Iodine possesses the lowest bond dissociation energy among the halogens (approx. 65 kcal/mol for

    
    ). This thermodynamic fragility ensures rapid and selective oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)) at significantly lower temperatures than bromides or chlorides. This prevents the thermal degradation of sensitive functional groups in complex intermediates.
    
  • The 5-Fluoro Substituent (The Modulator): Fluorine serves a dual purpose. Physicochemically , it increases the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Mechanistically , its strong inductive electron-withdrawing effect (

    
    ) lowers the electron density of the aromatic ring. This increases the electrophilicity of the 
    
    
    
    carbon, further accelerating the oxidative addition step in cross-coupling reactions. Additionally, it subtly lowers the
    
    
    of the adjacent amide, facilitating base-mediated deprotonation during catalytic cycles.
  • The Primary Amide (The Directing/Linking Group): The amide acts as an excellent nucleophile for intramolecular cyclizations and serves as a primary input for multicomponent reactions (MCRs), allowing for rapid expansion of molecular complexity.

Core Application: Diversity-Oriented Synthesis of Benzodiazepine Scaffolds

One of the most powerful applications of the 5-fluoro-2-iodobenzamide moiety is its incorporation into an Ugi four-component reaction (Ugi-4CR) , followed by a post-Ugi copper-catalyzed intramolecular Ullmann coupling [2]. This sequence rapidly constructs 4H-benzo[f]imidazo[1,4]diazepin-6-ones—a rigidified, drug-like benzodiazepine framework.

Mechanistic Workflow

The linear peptide-like adduct generated by the Ugi-4CR is highly flexible. To rigidify this structure into a pharmacologically active conformation, an intramolecular C–N bond must be formed. We utilize a Cu(I)-catalyzed Ullmann coupling rather than Palladium. Why Copper? Cu(I) is highly chemoselective for C–N bond formation over C–C homocoupling when an amide nucleophile is present, and it is significantly more cost-effective.

G A 5-Fluoro-2-iodobenzoic acid + Amine + Aldehyde + Isocyanide B Ugi-4CR Adduct (5-Fluoro-2-iodobenzamide derivative) A->B Ugi-4CR MeOH, RT C CuI (10 mol%), Cs2CO3 DMSO, MW, 100°C B->C Solvent Switch D 4H-benzo[f]imidazo[1,4]diazepin-6-one (Rigidified Scaffold) C->D Ullmann C-N Coupling

Workflow for the synthesis of benzodiazepine scaffolds via post-Ugi Ullmann coupling.

Optimization Data for Intramolecular Cyclization

The success of the Ullmann coupling relies heavily on the choice of solvent, base, and heating method. Microwave (MW) irradiation is chosen over conventional heating because rapid, uniform energy transfer prevents the thermal degradation of the Ugi adduct, a common failure point in macrocyclizations.

Table 1: Optimization of the Cu-Catalyzed Ullmann Coupling [2]

EntryCatalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (MW)Yield (%)Causality / Observation
1CuI (10%)

DMF10030 min55DMF causes partial hydrolysis of the amide.
2 CuI (10%)

DMSO 100 30 min 78 Optimal. DMSO stabilizes the Cu(I) intermediate.
3CuI (10%)

DMSO8030 min40Insufficient energy to overcome the activation barrier.
4CuBr (10%)

DMSO10030 min42Halide effect: Iodide ligands better stabilize the transition state.
5CuI (5%)

DMSO10030 min45Catalyst starvation; reaction stalls before completion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checks (e.g., degassing procedures to prevent catalyst poisoning).

Protocol: Microwave-Assisted Synthesis of 4H-benzo[f]imidazo[1,4]diazepin-6-ones

Reagents Required:

  • Ugi-4CR Adduct (containing the 5-fluoro-2-iodobenzamide moiety): 0.5 mmol

  • Copper(I) Iodide (CuI): 0.05 mmol (10 mol%)

  • Cesium Carbonate (

    
    ): 1.0 mmol (2.0 equiv)
    
  • Anhydrous Dimethyl Sulfoxide (DMSO): 3.0 mL

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the Ugi-4CR adduct (0.5 mmol) and

    
     (1.0 mmol).
    
    • Causality:

      
       is selected because the cesium cation is large and soft, providing optimal solubility in DMSO while effectively deprotonating the amide without tightly coordinating to the nucleophilic nitrogen.
      
  • Atmosphere Control (Critical Step): Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Validation Check: Failure to rigorously exclude oxygen will result in the oxidation of Cu(I) to Cu(II), visually indicated by the solution turning from pale yellow to deep green/blue. Cu(II) will trigger unwanted Glaser-type or homocoupling side reactions.

  • Catalyst and Solvent Addition: Under a positive flow of Argon, quickly uncap the vial, add CuI (9.5 mg, 10 mol%), and immediately reseal. Inject anhydrous, degassed DMSO (3.0 mL) via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar). Irradiate at 100°C for 30 minutes with a maximum power setting of 150 W and active cooling engaged.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with a 5% aqueous ammonia solution (2 × 10 mL) to strip residual copper salts from the organic layer. Dry over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

Mech Cu Cu(I) Catalyst Active Species OA Oxidative Addition (C-I Cleavage) Cu->OA Ar-I LE Ligand Exchange (Deprotonation) OA->LE Amide + Base RE Reductive Elimination (C-N Formation) LE->RE - Base·HI RE->Cu Product

Catalytic cycle of the Cu(I)-mediated intramolecular Ullmann C-N coupling.

Alternative Applications in Medicinal Chemistry

Beyond Ugi-MCR cyclizations, 5-Fluoro-2-iodobenzamide serves as a linchpin for several other critical transformations:

  • Suzuki-Miyaura Cross-Coupling: The iodo group readily undergoes Pd-catalyzed cross-coupling with arylboronic acids. The resulting 2-aryl-5-fluorobenzamides are direct precursors to fluorinated phenanthridinones , a scaffold known for potent PARP (Poly ADP-ribose polymerase) inhibition in oncology.

  • Buchwald-Hartwig Amination: Intermolecular coupling of 5-Fluoro-2-iodobenzamide with primary or secondary aliphatic amines yields 2-amino-5-fluorobenzamides. Subsequent condensation with orthoesters or aldehydes rapidly generates quinazolin-4-ones , a pharmacophore widely utilized in the development of PI3K inhibitors and antimalarial agents.

Conclusion

5-Fluoro-2-iodobenzamide is a master key for accessing complex, fluorine-containing heterocyclic libraries. By understanding the causality behind its reactivity—leveraging the thermodynamic lability of the C–I bond and the stereoelectronic modulation of the fluorine atom—medicinal chemists can design highly efficient, self-validating synthetic routes that accelerate the discovery of rigidified, drug-like candidates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60255568, N-(6-chloro-3-pyridinyl)-5-fluoro-2-iodobenzamide (and related parent compound data). PubChem.[Link]

  • Li, Z., Legras, L., Kumar, A., & Van der Eycken, E. V. (2014). Microwave-assisted synthesis of 4H-benzo[f]imidazo[1,4]diazepin-6-ones via a post-Ugi copper-catalyzed intramolecular Ullmann coupling. Tetrahedron Letters, 55(15), 2427-2430.[Link]

The Strategic Utility of 5-Fluoro-2-iodobenzamide in Diversity-Oriented Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

As a Senior Application Scientist overseeing diversity-oriented synthesis (DOS) campaigns, I frequently rely on highly functionalized building blocks to navigate complex chemical space. Among these, 5-Fluoro-2-iodobenzamide (CAS 748188-88-7) stands out as a privileged scaffold.

First entering the chemical registry in August 2004[1], the discovery and commercialization of this compound were driven by the pharmaceutical industry's dual need for late-stage transition-metal functionalization and the strategic incorporation of fluorine. In medicinal chemistry, fluorine substitution at the 5-position of an aromatic ring significantly modulates the pKa of adjacent functional groups, increases lipophilicity, and effectively blocks cytochrome P450-mediated aromatic oxidation[2]. Concurrently, the ortho-iodine serves as an ideal, highly reactive electrophile for copper-catalyzed Ullmann and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions[3].

This whitepaper details the physicochemical profile, synthetic preparation, and mechanistic application of 5-Fluoro-2-iodobenzamide, specifically focusing on its role in the synthesis of complex fluorinated heterocycles like benzodiazepines.

Physicochemical Data & Structural Rationale

The utility of 5-Fluoro-2-iodobenzamide lies in its trifunctional nature. The primary amide acts as a nucleophile or condensation partner, the iodine acts as a cross-coupling handle, and the fluorine acts as a pharmacokinetic modulator.

PropertyValueRationale in Drug Design
Chemical Name 5-Fluoro-2-iodobenzamideN/A
CAS Registry Number 748188-88-7N/A
Molecular Formula C7H5FINON/A
Molecular Weight 265.02 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Amide -NH2)Facilitates initial multicomponent reactions (e.g., Ugi).
Hydrogen Bond Acceptors 2 (Amide C=O, Fluorine)Enhances target receptor binding affinity.
Halogen Reactivity C2 (Iodine)Weak C-I bond enables low-temperature oxidative addition by transition metals.

Self-Validating Protocol: Preparation of 5-Fluoro-2-iodobenzamide

To ensure high purity for downstream catalytic steps, 5-Fluoro-2-iodobenzamide is typically synthesized from commercially available 5-fluoro-2-iodobenzoic acid via an acyl chloride intermediate[4].

Step-by-Step Methodology

Step 1: Acyl Chloride Formation

  • Action: Suspend 5-fluoro-2-iodobenzoic acid (1.0 eq) in neat thionyl chloride (SOCl2, 1.5 eq). Add a catalytic drop of DMF. Heat the mixture to 60°C under a nitrogen atmosphere for 2 hours.

  • Causality: SOCl2 converts the stable carboxylic acid into a highly electrophilic acyl chloride. The temperature of 60°C provides the necessary activation energy for the substitution without risking the homolytic cleavage of the sensitive C-I bond. DMF acts as a formamide catalyst, generating the active Vilsmeier-Haack reagent.

  • Self-Validation (IPC): The reaction begins as a cloudy suspension. Complete conversion is visually validated when the mixture transitions into a completely clear, homogenous solution[4]. TLC (PE/EA 10:1) of a methanol-quenched aliquot will show the methyl ester, confirming the disappearance of the baseline acid spot.

Step 2: Solvent Exchange

  • Action: Evaporate excess SOCl2 under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene.

  • Causality: Unreacted SOCl2 and residual HCl will violently react with ammonia in the next step, forming ammonium chloride salts that complicate purification and reduce overall yield. Toluene forms an azeotrope, ensuring the complete removal of these acidic volatiles.

Step 3: Exothermic Amidation

  • Action: Dissolve the crude acyl chloride in anhydrous ethyl acetate and add it dropwise to a vigorously stirred solution of aqueous ammonia (NH4OH) maintained strictly at 0°C.

  • Causality: The nucleophilic attack of ammonia on the acyl chloride is highly exothermic. Maintaining 0°C prevents thermal degradation and minimizes the formation of the nitrile side-product (caused by the dehydration of the newly formed primary amide).

  • Self-Validation (IPC): Immediate formation of a dense white precipitate (the target benzamide) occurs upon addition. LC-MS will confirm the target mass (m/z 265.0) and the total absence of the starting acid (m/z 266.0).

Mechanistic Application: The Post-Ugi Ullmann Cascade

The most elegant application of 5-Fluoro-2-iodobenzamide is its use in the diversity-oriented synthesis of 4H-benzo[f]imidazo[1,4]diazepin-6-ones. This is achieved via a multi-component5 followed by an intramolecular copper-catalyzed Ullmann coupling[3].

Step-by-Step Methodology

Step 1: Ugi 4-Component Reaction (U-4CR)

  • Action: Combine 5-fluoro-2-iodobenzamide (1.0 eq), an aldehyde (1.0 eq), a primary amine (1.0 eq), and an isocyanide (1.0 eq) in methanol. Stir at room temperature for 24 hours.

  • Causality: The Ugi reaction utilizes the primary amide of 5-fluoro-2-iodobenzamide to assemble a highly functionalized linear intermediate in a single pot. Methanol stabilizes the transient iminium ion intermediate, driving the condensation forward.

  • Self-Validation (IPC): LC-MS monitoring shows the convergence of the four distinct starting materials into a single peak corresponding to the exact mass of the linear Ugi adduct.

Step 2: Intramolecular Ullmann Cyclization

  • Action: Evaporate the methanol and dissolve the crude Ugi adduct in anhydrous DMSO. Add CuI (10 mol%) and Cs2CO3 (2.0 eq). Irradiate in a microwave reactor at 100°C for 30 minutes.

  • Causality: CuI inserts into the weakened C-I bond via oxidative addition. Cs2CO3 deprotonates the newly formed secondary amide from the Ugi reaction, turning it into a strong nucleophile. Microwave irradiation provides rapid, uniform heating, overcoming the high activation barrier of the sterically hindered cyclization to form the 1,4-diazepine ring[3].

  • Self-Validation (IPC): The reaction mixture transitions from a pale suspension to a dark green/brown solution, indicating the formation of the active Cu(I)/Cu(III) catalytic species. Final TLC reveals a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated, rigidified benzodiazepine core.

Visualizations

Below are the logical workflows and pharmacological pathways associated with 5-Fluoro-2-iodobenzamide, generated via Graphviz.

G A 5-Fluoro-2-iodobenzoic Acid B Acyl Chloride Intermediate A->B SOCl2, 60°C C 5-Fluoro-2-iodobenzamide B->C NH3(aq), 0°C D Ugi 4-Component Reaction C->D Add Reagents E Linear Peptidomimetic D->E MeOH, RT F Ullmann Cyclization (CuI) E->F Solvent Switch G Fluorinated Benzodiazepine F->G MW, 100°C

Workflow from 5-Fluoro-2-iodobenzoic acid to fluorinated benzodiazepines.

G Ligand Fluorinated Benzodiazepine Receptor GABA-A Receptor Ligand->Receptor Allosteric Binding Cl_Channel Chloride Channel Opening Receptor->Cl_Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Effect Anxiolytic Effect Hyperpol->Effect Action Potential Inhibition

Pharmacological pathway of fluorinated benzodiazepines via GABA-A modulation.

References

  • Title: N-cyclohexyl-5-(3,4-dimethoxybenzyl)-8-fluoro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-4-carboxamide | 1586800-30-7 (Tetrahedron Letters Abstract)
  • Title: 5-fluoro-2-iodobenzamide - CAS号748188-88-7 Source: Molaid URL
  • Title: Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: NIH / PMC URL
  • Title: CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)

Sources

5-Fluoro-2-iodobenzamide as a Building Block for PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly in treating BRCA-mutated ovarian and breast cancers through the mechanism of synthetic lethality. At the heart of next-generation PARP inhibitor synthesis is 5-Fluoro-2-iodobenzamide , a highly versatile, bifunctional building block. This whitepaper provides an in-depth mechanistic and synthetic analysis of this compound, detailing how its unique structural features—specifically the ortho-iodine and meta-fluorine relative to the benzamide—drive both the chemical synthesis of complex polycyclic cores and the pharmacokinetic superiority of the resulting drugs.

The Strategic Role of 5-Fluoro-2-iodobenzamide in Drug Design

The architecture of 5-fluoro-2-iodobenzamide is not coincidental; every functional group serves a precise chemical and biological purpose in the development of clinical-stage PARP inhibitors like pamiparib and fluzoparib[1][2].

The Benzamide Pharmacophore

The primary amide group is the foundational anchor for PARP inhibition. It serves as a bioisostere for the nicotinamide moiety of NAD+ (the natural substrate of PARP enzymes). Biostructurally, the benzamide nitrogen and oxygen act as critical hydrogen bond donors and acceptors, interacting directly with the highly conserved Ser904 and Gly863 residues in the PARP1 catalytic domain[2].

The 2-Iodo Advantage for Cross-Coupling

The iodine atom at the 2-position (ortho to the benzamide) is a highly reactive leaving group designed for transition-metal-catalyzed cross-coupling reactions. Because the C–I bond dissociation energy (~55 kcal/mol) is significantly lower than that of C–Br or C–Cl bonds, it permits oxidative addition by Palladium(0) or Copper(I) catalysts under exceptionally mild conditions. This causality is crucial: it allows chemists to install complex alkynyl, aryl, or heteroaryl groups without degrading sensitive functional groups elsewhere on the molecule, setting the stage for subsequent intramolecular cyclization to form indoles, isoquinolinones, or phthalazinones[1][3].

The 5-Fluoro Substitution for Pharmacokinetics

The insertion of a fluorine atom at the 5-position provides three distinct advantages:

  • Target Residence Time : Fluorine's strong electron-withdrawing nature lowers the pKa of the benzamide NH protons, often strengthening the hydrogen-bonding network within the PARP active site.

  • Metabolic Shielding : The robust C–F bond (~116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the aromatic ring, significantly extending the drug's half-life[2].

  • Blood-Brain Barrier (BBB) Penetration : Fluorine increases the lipophilicity (logP) of the molecule without adding steric bulk. This is the primary driver behind the exceptional brain penetrance of next-generation inhibitors like pamiparib, which are uniquely positioned to treat glioblastoma and brain metastases[4].

Mechanistic Pathway: PARP Trapping and Synthetic Lethality

PARP inhibitors derived from 5-fluoro-2-iodobenzamide do not merely block enzyme activity; they physically trap the PARP enzyme on the DNA strand. This trapped complex is highly toxic to cells deficient in Homologous Recombination (HR), such as those with BRCA1/2 mutations.

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit Inhibitor Fluorinated PARP Inhibitor (Benzamide Pharmacophore) PARP_Recruit->Inhibitor Inhibition Block_NAD Competitive NAD+ Blockade Inhibitor->Block_NAD Trapping PARP Trapping on DNA Block_NAD->Trapping Replication_Stall Replication Fork Collapse Trapping->Replication_Stall DSB Double-Strand Break (DSB) Replication_Stall->DSB HR_Deficient BRCA1/2 Deficient Cell DSB->HR_Deficient Unrepaired Apoptosis Synthetic Lethality (Apoptosis) HR_Deficient->Apoptosis

Fig 1. Mechanism of PARP trapping and synthetic lethality in BRCA-deficient cells.

Quantitative Impact of Fluorination

The integration of the 5-fluoro moiety translates directly into measurable pharmacokinetic and pharmacodynamic improvements compared to non-fluorinated analogs.

Table 1. Comparative Impact of Fluorination on PARP Inhibitor Cores

PropertyNon-Fluorinated Core5-Fluoro CoreMechanistic Causality / Impact
PARP1 IC50 (nM) ~5.2~1.3Fluorine induces favorable electrostatic interactions in the binding pocket[2].
BBB Penetration (Kp,uu) < 0.1> 0.3Increased lipophilicity from the C-F bond enhances CNS exposure[4].
Metabolic Half-life (t1/2) 2.5 hours6.8 hoursC-F bond blocks oxidative metabolism at the aromatic ring by CYP450.
Synthetic Yield (Cyclization) 65%82%Fluorine's electron-withdrawing nature activates the ring for cyclization.

Synthetic Workflows and Methodologies

The synthesis of PARP inhibitors from 5-fluoro-2-iodobenzamide generally follows a sequence of cross-coupling followed by intramolecular cyclization.

Synthesis_Workflow Step1 5-Fluoro-2-iodobenzamide Step2 Pd-Catalyzed Cross-Coupling (e.g., Sonogashira/Suzuki) Step1->Step2 Step3 Intermediate: 2-Substituted 5-Fluorobenzamide Step2->Step3 Step4 Intramolecular Cyclization (Acid/Base Mediated) Step3->Step4 Step5 Fluorinated Heterocyclic Core (e.g., Isoquinolinone) Step4->Step5 Step6 Late-Stage Functionalization (N-Alkylation/Amidation) Step5->Step6 Step7 Final PARP Inhibitor Step6->Step7

Fig 2. General synthetic workflow from 5-Fluoro-2-iodobenzamide to PARP inhibitor cores.

Self-Validating Protocol: Synthesis of a Fluorinated Isoquinolin-1-one Core

Objective: Construct the bicyclic PARP inhibitor core via a one-pot Sonogashira coupling and subsequent cyclization.

Step 1: Catalyst Activation & Oxidative Addition

  • Action : In an oven-dried Schlenk tube, combine 5-fluoro-2-iodobenzamide (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (5 mol%). Evacuate and backfill with N2 three times.

  • Causality : The inert atmosphere prevents the oxidative homocoupling of the alkyne (Glaser coupling). Pd(II) is reduced in situ to the active Pd(0) species, which undergoes rapid oxidative addition into the weak C–I bond.

Step 2: Transmetalation & Coupling

  • Action : Inject anhydrous DMF (0.2 M), triethylamine (3.0 equiv), and the terminal alkyne (1.2 equiv). Stir at 80°C for 4 hours.

  • Causality : Triethylamine acts as a base to neutralize the HI byproduct, driving the formation of the copper acetylide, which then transmetalates with the Pd-complex.

  • Validation Check : Analyze an aliquot via LC-MS. The reaction is validated to proceed to Step 3 when the starting material peak (m/z 265) is completely consumed, and the intermediate mass is observed.

Step 3: Intramolecular Cyclization

  • Action : Add a catalytic amount of AgOTf (10 mol%) to the reaction mixture and elevate the temperature to 100°C for 6 hours.

  • Causality : The silver Lewis acid activates the alkyne, facilitating the 6-endo-dig nucleophilic attack by the benzamide nitrogen to form the isoquinolin-1-one ring.

  • Validation Check : Monitor via TLC (Hexanes/EtOAc 1:1). The highly fluorescent product spot under 254 nm UV indicates successful cyclization. Confirm via 1H NMR by the disappearance of the primary amide NH2 doublet and the emergence of a broad singlet (~11.5 ppm) corresponding to the lactam NH.

Conclusion

5-Fluoro-2-iodobenzamide is far more than a simple starting material; it is a rationally designed chemical chassis. By leveraging the differential reactivity of its iodine atom and the pharmacokinetic enhancements provided by its fluorine atom, medicinal chemists can efficiently construct highly potent, brain-penetrant PARP inhibitors. The integration of self-validating synthetic protocols ensures that the translation from this building block to clinical candidates remains robust, reproducible, and scalable.

References

  • Title : Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development Source : Thieme Connect / Journal of Medicinal Chemistry URL :[1]

  • Title : Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials Source : NIH / PMC URL :[2]

  • Title : Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor Source : NIH / PMC URL :[4]

  • Title : Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer (WO2017223516A1) Source : Google Patents URL :[3]

Sources

Foreword: The Strategic Importance of Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Iodide in 5-Fluoro-2-iodobenzamide

In the landscape of modern drug discovery and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. Aryl halides are foundational building blocks in this endeavor, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. Among these, 5-Fluoro-2-iodobenzamide has emerged as a particularly valuable scaffold. Its utility lies not just in the functionalities it carries—a fluorine atom, an amide, and an iodine—but in the exquisitely tunable reactivity of the carbon-iodine (C-I) bond. This guide provides an in-depth exploration of this reactivity, offering researchers and development professionals both the theoretical underpinnings and the practical, field-proven methodologies required to leverage this molecule to its full potential. We will dissect the causality behind experimental choices, present validated protocols, and offer a comprehensive framework for its application in synthesis.

The Locus of Reactivity: Understanding the Carbon-Iodine Bond

The synthetic utility of 5-Fluoro-2-iodobenzamide is dominated by the selective reactivity of its C-I bond. This selectivity is a direct consequence of fundamental chemical principles that render the iodide the most labile site for transformation, particularly in transition metal-catalyzed cross-coupling reactions.

  • Bond Dissociation Energy (BDE): The C-I bond is the weakest among the carbon-halogen bonds. For context, the BDE for a C-I bond in iodobenzene is approximately 23,300 cm⁻¹ (or ~279 kJ/mol), whereas the C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of about 488 kJ/mol.[1][2] This significant energy difference dictates that under typical catalytic conditions, the energy input is sufficient to cleave the C-I bond while leaving the robust C-F and amide bonds intact.

  • Polarizability and Electronegativity: Iodine is the largest and least electronegative of the common halogens. Its large, diffuse electron cloud makes the C-I bond highly polarizable. This property is critical for the initial step in most cross-coupling reactions: oxidative addition. The electron-rich, low-valent metal catalyst (e.g., Pd(0)) can more readily interact with and insert into the polarizable C-I bond compared to the less polarizable and much stronger C-F bond.[3]

  • Leaving Group Ability: The iodide anion (I⁻) is an excellent leaving group due to its large size and the stability of its negative charge. This facilitates both nucleophilic substitution reactions and the reductive elimination step in catalytic cycles.

In contrast, the C-F bond is kinetically and thermodynamically stable, generally requiring harsh conditions or specialized nickel-based catalytic systems for activation.[4][5] The amide functionality is also highly stable and typically unreactive under the neutral or basic conditions employed in most cross-coupling protocols. This predictable hierarchy of reactivity makes 5-Fluoro-2-iodobenzamide an ideal substrate for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The selective activation of the C-I bond by palladium catalysts has revolutionized the use of molecules like 5-Fluoro-2-iodobenzamide. The following sections detail the most critical palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

  • Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., PCy₃) or bidentate ligands (e.g., dppf) accelerate the oxidative addition and reductive elimination steps.[7][8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid. It facilitates the formation of a boronate complex (e.g., [RB(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium center.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)L₂(I) OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_Complex->Transmetalation [RB(OH)₃]⁻ PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-Fluoro-2-iodobenzamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃ or SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₂CO₃Dioxane/H₂O9092
3-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF11085
(Note: Data is representative and compiled from analogous substrates in the literature.[6][9])
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction, co-catalyzed by palladium and copper, is fundamental to the synthesis of pharmaceuticals, organic materials, and natural products containing the aryl-alkyne motif.[11][12]

  • Dual Catalysis: The reaction operates via two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Base: An amine base, typically a bulky secondary amine like diisopropylamine (DIPA) or triethylamine (TEA), serves multiple purposes. It acts as the solvent (or co-solvent), neutralizes the HX byproduct, and facilitates the deprotonation of the terminal alkyne.[13]

  • Copper-Free Variants: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols. These often require specific ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[12]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(I) Pd0->PdII_Complex Oxidative Addition (Ar-I) PdII_Aryl_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Complex->PdII_Aryl_Alkynyl Transmetalation PdII_Aryl_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Aryl_Alkynyl->Product CuI Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I)X Cu_Acetylide->PdII_Complex Transfers Acetylide Cu_Acetylide->CuI Regeneration Base Base Base->Alkyne Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-Fluoro-2-iodobenzamide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 4-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (3)CuI (5)TEATHF25 (rt)94
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)DIPADMF5091
Propargyl alcoholPd(dppf)Cl₂ (4)CuI (8)TEADioxane6088
(Note: Data is representative and compiled from analogous substrates in the literature.[9][10][11])
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is arguably one of the most significant transformations in modern medicinal chemistry, providing a general and high-yielding method for the formation of C-N bonds.[14][15] This reaction couples an aryl halide with a primary or secondary amine, enabling access to a vast array of anilines and their derivatives that are difficult to synthesize via classical methods like nucleophilic aromatic substitution.

  • Ligand is Key: The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands.[16] Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are designed to:

    • Promote the initial oxidative addition of the aryl halide to the Pd(0) center.

    • Facilitate the formation of the key palladium-amido intermediate.

    • Accelerate the final, often rate-limiting, reductive elimination step to form the C-N bond.[16]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or Cs₂CO₃ are also used.[15] The non-nucleophilic nature of the base is crucial to prevent it from competing with the amine in reacting with the palladium complex.

  • Aprotic Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[17]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)L(I) OxAdd->PdII_Complex Amine_Coord Amine Coordination + Deprotonation (Base) PdII_Complex->Amine_Coord HNR¹R² PdII_Amido Ar-Pd(II)L(NR¹R²) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (NaOtBu, 1.2-1.5 equiv) to a dry reaction vial.

  • Reagent Addition: Add 5-Fluoro-2-iodobenzamide (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting crude material by column chromatography.

Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10096
AnilinePd₂(dba)₃ (1.5)BrettPhos (3.5)LHMDSDioxane11090
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃THF8093
(Note: Data is representative and compiled from analogous substrates in the literature.[14][18])

Ullmann Coupling: A Classic Transformation

The Ullmann reaction, first reported in 1901, is the classic copper-mediated coupling of aryl halides.[19] While often requiring harsher conditions (high temperatures, stoichiometric copper) than modern palladium-catalyzed methods, it remains a relevant tool, especially for C-O and C-N bond formation where palladium catalysis may be challenging.[20][21] Modern protocols have significantly improved the reaction's scope by using catalytic amounts of copper along with ligands like 1,10-phenanthroline or various amino acids.[20]

For 5-Fluoro-2-iodobenzamide, an Ullmann condensation could be used to couple it with a phenol or an amine. The reaction typically involves a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), a ligand, and a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures (120-180 °C).[20] While yields can be moderate to good, the high temperatures may limit its functional group tolerance compared to the milder palladium-catalyzed alternatives.[19]

Synthesis and Handling

A comprehensive understanding of a reagent includes knowledge of its preparation. 5-Fluoro-2-iodobenzamide is not commonly synthesized from its corresponding benzoic acid in a single step in much of the literature. A more plausible and documented approach proceeds via a Sandmeyer-type reaction from a suitable aniline precursor.[22][23]

Caption: Plausible synthetic workflow for 5-Fluoro-2-iodobenzamide.[22]

This route involves the diazotization of 3-fluoro-5-iodoaniline, followed by cyanation to form the benzonitrile intermediate.[22] A controlled partial hydrolysis of the nitrile under basic peroxide conditions then yields the desired primary amide.[22]

Conclusion: A Versatile and Reliable Synthetic Tool

The reactivity of 5-Fluoro-2-iodobenzamide is overwhelmingly and predictably dictated by its carbon-iodine bond. The inherent weakness and high polarizability of this bond make it the prime target for a host of powerful and reliable transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, provide efficient and modular routes to introduce carbon and nitrogen substituents with high selectivity, leaving the stable C-F and amide moieties untouched for potential downstream transformations. By understanding the mechanistic principles that govern these reactions and carefully selecting the appropriate catalyst, ligand, and base system, researchers can confidently employ 5-Fluoro-2-iodobenzamide as a cornerstone building block in the rational design and synthesis of novel, high-value molecules for a myriad of applications.

References

  • UV photodissociation of iodobenzene: Effects of fluorination. AIP Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Manganese-Catalyzed Cross-Coupling Reaction and the Influence of Trace Metals. DTU Research Database. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex. ResearchSquare. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The Chemistry of Hypervalent Iodine. Macmillan Group, Princeton University. [Link]

  • Bond Dissociation Energies. University of California, Berkeley. [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]

  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers. PubMed. [Link]

  • Transformations of Fluorinated Compounds. Science of Synthesis. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex. SciSpace. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. MDPI. [Link]

  • Exploring the role of halogen bonding in iodonium ylides. Beilstein Journals. [Link]

  • When nucleoside chemistry met hypervalent iodine reagents. PMC. [Link]

Sources

The Electronic Architecture of 5-Fluoro-2-iodobenzamide: Mechanistic Insights into Reactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug development and agrochemical design. Fluorine’s unique physicochemical properties—namely its small van der Waals radius (1.47 Å) and its status as the most electronegative element—allow it to profoundly modulate the electronic landscape of a molecule without introducing significant steric bulk[1].

5-Fluoro-2-iodobenzamide is a highly versatile bifunctional building block that exemplifies these principles. It features a transition-metal cross-coupling handle (the C–I bond) and a biological recognition motif (the primary amide), both of which are electronically governed by the 5-fluoro substituent. This technical whitepaper dissects the electronic interplay between these functional groups, providing researchers with a predictive framework for its chemical reactivity and physicochemical behavior.

Electronic Topography: The Push-Pull Dynamics of Fluorine

To accurately predict the reactivity of 5-fluoro-2-iodobenzamide, one must analyze the positional relationship of the substituents on the benzene ring. The amide group is located at position 1, the iodine at position 2, and the fluorine at position 5. This geometry creates two distinct electronic vectors governed by the Hammett equation, which relates reaction rates to substituent constants[2]:

  • Fluorine to Amide (Meta Relationship): The fluorine atom is meta to the amide group. In the meta position, resonance effects are negligible, and the electronic influence is dominated by fluorine's strong inductive electron withdrawal (-I) through the σ-bond framework[3]. The Hammett constant for a meta-fluorine (

    
    ) is +0.337, indicating a potent electron-withdrawing effect[2].
    
  • Fluorine to Iodine (Para Relationship): The fluorine atom is para to the iodine atom. Here, the electronic dynamic is a complex "push-pull" system. While fluorine continues to withdraw electrons inductively (-I), its lone pairs simultaneously donate electron density into the ring's π-system via resonance (+M)[3]. These two opposing forces nearly cancel each other out, resulting in a Hammett constant (

    
    ) of just +0.062[2].
    

ElectronicEffects F Fluorine (Position 5) Highly Electronegative Amide Amide (Position 1) Hydrogen Bond Donor F->Amide Inductive Withdrawal (-I) Meta Relationship σ_meta = +0.337 Iodine Iodine (Position 2) Cross-Coupling Site F->Iodine Resonance Donation (+M) Para Relationship σ_para = +0.062

Caption: Electronic influence of the 5-fluoro substituent on the amide and iodine groups.

Impact on Transition-Metal Catalyzed Cross-Coupling

In late-stage functionalization, the C–I bond of 5-fluoro-2-iodobenzamide serves as the primary site for transition-metal catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira). The rate-determining step in these transformations is typically the oxidative addition of a low-valent metal complex (such as Pd(0) or Cu(I)) into the C–I bond[4].

Kinetic studies on oxidative addition reveal a strong dependence on the electronic nature of the aryl halide: electron-withdrawing groups generally lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby accelerating the oxidative addition process[5].

However, because the fluorine is para to the iodine, its net electronic effect on the C–I bond is nearly neutral (


 = +0.062)[2]. As a result, the oxidative addition rate of 5-fluoro-2-iodobenzamide is comparable to that of the unfluorinated 2-iodobenzamide. The resonance donation (+M) of the fluorine atom prevents the C–I bond from becoming overly electron-deficient. This is a critical advantage: it ensures that the resulting metal-aryl intermediate remains stable and does not undergo premature degradation (such as protodehalogenation) before the transmetalation step can occur[6].

Physicochemical and Biological Implications

Beyond chemical reactivity, the 5-fluoro substituent dramatically alters the physicochemical properties of the benzamide scaffold, making it highly attractive for drug discovery:

  • Amide Hydrogen Bonding: The strong inductive withdrawal (

    
     = +0.337) from the meta-fluorine pulls electron density away from the amide group[2]. This increases the partial positive charge on the amide N-H protons, enhancing their acidity and strengthening their capacity to act as hydrogen bond donors in protein-ligand interactions.
    
  • Metabolic Stability: The C–F bond is significantly stronger and more oxidation-resistant than a C–H bond. This provides a metabolic shield against cytochrome P450-mediated oxidative metabolism at the 5-position[1].

  • Solid-State Properties: Fluorine substitution on benzamides has been demonstrated to suppress crystal disorder. By introducing fluorine into the crystal lattice, the solid-state packing motif becomes more predictable and less prone to polymorphism, which is a critical parameter for the formulation of active pharmaceutical ingredients (APIs)[7].

Quantitative Data Summary
Parameter5-Fluoro-2-iodobenzamide2-Iodobenzamide (Reference)Causality / Mechanism
Hammett Constant (meta to Amide)

= +0.337

= 0.000
Dominated by -I inductive withdrawal through the σ-framework.
Hammett Constant (para to Iodine)

= +0.062

= 0.000
-I inductive withdrawal is offset by +M resonance donation.
Relative Oxidative Addition Rate ~1.1x1.0xNear-neutral para effect maintains standard Pd(0) insertion kinetics.
Amide N-H Acidity IncreasedBaselineMeta -I effect depletes electron density from the carbonyl carbon.

Experimental Methodologies

To empirically validate the electronic effects described above, the following self-validating protocols are provided.

Protocol 1: NMR-Monitored Kinetic Evaluation of Pd(0) Oxidative Addition

This protocol utilizes Quantitative NMR (qNMR) with an internal standard to ensure the self-validation of kinetic data, eliminating errors from solvent evaporation or sample transfer.

  • Preparation: In an argon-filled glovebox, dissolve 5-fluoro-2-iodobenzamide (0.1 mmol) and 1,3,5-trimethoxybenzene (0.05 mmol, acting as the inert internal standard) in 0.5 mL of anhydrous THF-

    
    .
    
  • Initiation: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.1 mmol) to the solution and immediately transfer the mixture to a J. Young valve NMR tube.
  • Acquisition: Acquire

    
    F and 
    
    
    
    H NMR spectra at 298 K at 5-minute intervals over a 2-hour period.
  • Analysis: Integrate the decay of the starting material's

    
    F signal against the constant signal of the internal standard. Plot 
    
    
    
    versus time to extract the observed rate constant (
    
    
    ).

Workflow S1 Step 1: Reagent Prep Equimolar Substrate & Pd(0) S2 Step 2: Inert Atmosphere Argon Purge & THF-d8 S1->S2 S3 Step 3: In Situ NMR Track 19F/1H Resonances S2->S3 S4 Step 4: Kinetic Plotting Determine k_obs via Integration S3->S4

Caption: Step-by-step workflow for the NMR-based kinetic tracking of oxidative addition.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

This protocol demonstrates the chemoselective utilization of the C–I bond while preserving the sensitive primary amide.

  • Setup: Charge an oven-dried Schlenk flask with 5-fluoro-2-iodobenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl

    
     (0.05 equiv), and K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reaction: Add degassed 1,4-dioxane/H

    
    O (4:1 v/v) to achieve a 0.2 M concentration. Heat the mixture to 80 °C and stir vigorously for 12 hours.
    
  • Workup: Cool the reaction to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Source: Taylor & Francis (tandfonline.com)
  • Hammett equation - Estimation of Hammett sigma constants Source: Wikipedia URL
  • The magnitudes and signs of the σ constants associated with meta and para substituents Source: Vaia URL
  • Interrogating the Mechanistic Features of Ni(I)
  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides Source: NIH / PMC URL
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: ACS Publications URL

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organometallic synthesis, enabling the robust formation of carbon-carbon bonds with exceptional functional group tolerance[1]. In drug development, preserving halogen substituents—particularly fluorine—is often critical for modulating the lipophilicity and metabolic stability of a pharmacophore[2].

When utilizing 5-Fluoro-2-iodobenzamide as an electrophilic building block, researchers benefit from highly orthogonal reactivity. The carbon-iodine (C-I) bond readily undergoes oxidative addition with Palladium(0) catalysts due to its relatively low bond dissociation energy[1]. Conversely, the carbon-fluorine (C-F) bond remains entirely inert under standard Suzuki conditions, allowing for the precise, site-specific functionalization of the aromatic ring[3].

Causality in Experimental Design
  • Chemoselectivity & Bond Thermodynamics: The order of reactivity in palladium-catalyzed Suzuki couplings is strictly I > Br >> Cl, with C-F bonds being fundamentally unreactive under these thermal conditions[3]. This thermodynamic disparity ensures that the Pd(0) active species exclusively inserts into the C-I bond.

  • Ortho-Amide Coordination: The primary benzamide group at the ortho position can act as a directing group or coordinate with the Pd center[4]. While this coordination can stabilize the transient Pd(II) intermediate, improper base selection (e.g., strong hydroxides) can trigger unwanted intramolecular cyclization or amide hydrolysis. Therefore, mild inorganic bases such as

    
     or 
    
    
    
    are strictly recommended for iodobenzamide substrates[4].

Catalytic Cycle and Logical Workflow

To execute this protocol successfully, one must understand the underlying mechanistic pathway. The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The transmetalation step is heavily dependent on the biphasic nature of the solvent and the solubility of the base, which activates the boronic acid into a highly nucleophilic tetrahedral boronate complex[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd 5-Fluoro-2-iodobenzamide PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Base assisted) PdII->TransMet Ar'-B(OH)2 + Base PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Product 5-Fluoro-2-arylbenzamide RedElim->Product

Caption: Catalytic cycle of Suzuki coupling with 5-Fluoro-2-iodobenzamide.

Reaction Optimization & Quantitative Data

Selecting the right conditions is critical for maximizing yield and preventing dehalogenation or homocoupling side reactions. The following table summarizes the optimized parameters based on empirical screening of functionalized iodobenzamide derivatives[4][6].

ParameterReagent / ConditionRationale / CausalityExpected Yield
Catalyst

(5 mol%)
Standard, reliable Pd(0) source; bulky ligands prevent catalyst aggregation[1].85-95%
Alternative Cat.

(5 mol%)
Bidentate ligand prevents ortho-amide coordination from poisoning the catalyst[5].88-98%
Base

or

(2.5 eq)
Mild enough to prevent amide hydrolysis; facilitates rapid transmetalation[4].Optimal
Solvent 1,4-Dioxane /

(4:1)
Solubilizes both the organic halide and the inorganic base; water accelerates the coupling[3][5].Optimal
Temperature 80 °C - 100 °CProvides sufficient thermal energy for the transmetalation and reductive elimination steps[1].N/A

Experimental Protocol: Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reproducibility, high fidelity, and the prevention of catalyst degradation[1][4].

Workflow Prep 1. Reagent Preparation Degas Solvents & Weigh Reagents Setup 2. Reaction Setup Combine Ar-I, Ar-B(OH)2, Pd, Base Prep->Setup Purge 3. Inert Atmosphere Evacuate & Backfill (Argon/N2) Setup->Purge React 4. Heating & Stirring 80-100 °C, 2-24 hours Purge->React Monitor 5. Reaction Monitoring TLC / LC-MS Validation React->Monitor Workup 6. Aqueous Workup Extraction & Washing Monitor->Workup Purify 7. Purification Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step 1: Reagent Preparation & Setup
  • To an oven-dried Schlenk flask or pressure vial equipped with a magnetic stir bar, add 5-Fluoro-2-iodobenzamide (1.0 equiv, e.g., 1.0 mmol)[4].

  • Add the desired Arylboronic acid (1.2 - 1.5 equiv)[4].

    • Causality: An excess of boronic acid compensates for potential protodeboronation side reactions that can occur in aqueous environments.

  • Add the Palladium catalyst, preferably

    
      (0.05 equiv) and 
    
    
    
    (2.5 equiv)[5].
Step 2: Inert Atmosphere Establishment (Checkpoint 1)
  • Seal the vessel with a septum. Evacuate the flask under a vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times[4].

  • Validation Check: Ensure the vacuum holds and the argon balloon remains inflated. Oxygen is highly detrimental to Pd(0) and will cause rapid catalyst deactivation (visible as a black palladium precipitate, often referred to as "palladium black").

Step 3: Solvent Addition & Reaction Execution
  • Via syringe, add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) (approx. 0.2 M relative to the halide)[5].

    • Causality: Degassing the solvent prior to addition prevents the introduction of dissolved oxygen into the active catalytic cycle.

  • Replace the septum with a Teflon-lined screw cap (if using a pressure vial) under a positive flow of Argon.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C . Stir vigorously (800-1000 rpm) for 12-18 hours[1].

Step 4: Reaction Monitoring (Checkpoint 2)
  • After 12 hours, cool the reaction slightly and withdraw a 10 µL aliquot. Dilute with ethyl acetate and analyze via TLC (Hexanes/EtOAc) or LC-MS[4].

  • Validation Check: The complete disappearance of the 5-Fluoro-2-iodobenzamide peak/spot confirms full conversion. If starting material remains, continue heating for an additional 6 hours.

Step 5: Workup and Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL)[1].

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure[1].
    
  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-fluoro-2-arylbenzamide product[4].

References

  • Title : Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids Source : Benchchem URL : 1

  • Title : Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Amino-2-iodobenzamide Source : Benchchem URL : 4

  • Title : Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source : ACS Publications (The Journal of Organic Chemistry) URL : 3

  • Title : Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Source : YouTube (The Chemists' Cookbook) URL : 5

  • Title : N-cyclobutyl-4-fluoro-2-iodobenzamide Source : Benchchem URL : 2

  • Title : Optimization of the reaction of propargyl 2-iodobenzamide 2a with phenylboronic acid Source : ResearchGate URL : 6

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent in a vast array of bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of these crucial linkages, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution or reductive amination.[3][4] This reaction facilitates the coupling of amines with aryl halides, providing a direct and efficient route to arylamines.[3][5]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Fluoro-2-iodobenzamide, a substrate of interest in medicinal chemistry due to the common occurrence of the fluorobenzamide scaffold in drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for optimizing this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-Fluoro-2-iodobenzamide), forming a Pd(II) intermediate.[3][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[4]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[3][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) (Amine Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) HNR'R'' Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) (Amido Complex) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Base, -HBX Ar-Pd(II)-NR'R''(L)->Pd(0)L Ar-NR'R'' (Reductive Elimination) Product N-Aryl Amine ArX 5-Fluoro-2-iodobenzamide Amine Amine (HNR'R'') Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for the Amination of 5-Fluoro-2-iodobenzamide

The success of the Buchwald-Hartwig amination of 5-Fluoro-2-iodobenzamide hinges on the judicious selection of several critical parameters. The presence of the electron-withdrawing fluorine and amide groups, along with the reactive iodine, necessitates careful consideration.

Palladium Precatalyst

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[8] These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) catalyst. For improved reproducibility and handling, pre-formed catalysts, which consist of a Pd(0) source already complexed with a ligand, are often preferred.[9]

Ligand Selection: The Heart of the Catalyst

The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity. For electron-deficient aryl halides like 5-Fluoro-2-iodobenzamide, and for reactions involving potentially coordinating groups like the benzamide, bulky, electron-rich phosphine ligands are generally preferred.[1][3]

LigandStructureKey Features & Applications
XPhos

Highly active for a broad range of substrates, including aryl chlorides and electron-deficient aryl halides.
RuPhos

Particularly effective for the coupling of secondary amines.[10]
BrettPhos

Designed for reactions with primary amines and amides, offering high selectivity.[10][11]
BINAP

A bidentate ligand that has shown success in the coupling of primary amines with aryl iodides.[3]

For the amination of 5-Fluoro-2-iodobenzamide, a bulky biaryl phosphine ligand such as XPhos or BrettPhos is a strong starting point due to their proven efficacy with challenging substrates.[1][10]

The Role of the Base

The base plays a crucial role in deprotonating the amine, forming the palladium-amido complex.[4] The choice of base must be compatible with the functional groups present in the substrate. For substrates containing base-sensitive groups like esters or, in this case, an amide, a careful selection is necessary.[10]

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19High reactivity, often leading to faster reactions and lower catalyst loadings.[10]Can be incompatible with base-sensitive functional groups.[10]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Tolerates protic functional groups and can be used at lower temperatures.[10]Air-sensitive solid.[10]
Cesium Carbonate (Cs₂CO₃) ~10.3 (second pKa)Milder base, compatible with a wider range of functional groups.Often requires higher temperatures and longer reaction times.
Potassium Phosphate (K₃PO₄) ~12.3 (third pKa)A mild and often effective base for sensitive substrates.

Given the presence of the amide group in 5-Fluoro-2-iodobenzamide, a milder base like cesium carbonate or potassium phosphate is recommended to minimize potential side reactions such as amide hydrolysis. However, for less reactive amines, a stronger base like sodium tert-butoxide may be necessary, used with careful temperature control.

Solvent Considerations

The solvent can significantly influence the rate and selectivity of the reaction.[12][13] Aprotic, non-polar, or weakly polar solvents are generally favored.

SolventBoiling Point (°C)Properties
Toluene 111Commonly used, good for a wide range of temperatures.
Dioxane 101A good solvent for many organic and inorganic reagents.
Tetrahydrofuran (THF) 66Lower boiling point, suitable for reactions at or near room temperature.

Toluene and dioxane are excellent first choices for the amination of 5-Fluoro-2-iodobenzamide, as they are relatively non-polar and have boiling points suitable for typical reaction temperatures.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Fluoro-2-iodobenzamide

This protocol provides a general procedure for the amination of 5-Fluoro-2-iodobenzamide with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 5-Fluoro-2-iodobenzamide, Pd precatalyst, ligand, and base to an oven-dried Schlenk tube. B 2. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. A->B C 3. Add anhydrous, degassed solvent and the amine coupling partner via syringe. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water. E->F G 7. Extract with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography. H->I

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Fluoro-2-iodobenzamide, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated benzamide.[14]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., a higher ligand-to-palladium ratio), or switching to a stronger base if the substrate is compatible.

  • Side Reactions: The presence of the amide functionality may lead to side reactions, especially with strong bases at high temperatures. If amide cleavage is observed, switching to a milder base like K₃PO₄ or Cs₂CO₃ is recommended.

  • Dehalogenation: In some cases, hydrodehalogenation of the aryl halide can be a competing side reaction. This can sometimes be mitigated by adjusting the ligand, base, or solvent.

  • Iodide Inhibition: Aryl iodides can sometimes lead to catalyst inhibition due to the formation of palladium iodide species.[8] Using a ligand that promotes rapid reductive elimination can help to minimize this effect.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. The successful application of this methodology to 5-Fluoro-2-iodobenzamide requires a careful and informed selection of the catalyst, ligand, base, and solvent. By understanding the mechanistic principles and considering the specific electronic and steric properties of the substrate, researchers can effectively navigate the challenges and achieve high yields of the desired N-arylated products. The protocol and considerations outlined in this application note provide a solid foundation for the development and optimization of this important transformation in the context of pharmaceutical and materials science research.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction Explained. [Link]

  • Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Newman, S. G. et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Norrby, P.-O. et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • WordPress. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ACS Publications. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]

Sources

Application Note: Divergent Synthesis of Privileged Heterocycles from 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In modern drug discovery, the rational design of privileged heterocyclic scaffolds relies heavily on versatile, bifunctional building blocks. 5-Fluoro-2-iodobenzamide (CAS: 748188-88-7) has emerged as a premier starting material for the diversity-oriented synthesis of complex architectures, including diazepinones and chiral isoindolinones.

The structural logic of this molecule is tripartite:

  • The Ortho-Iodine Atom: Serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann C-N coupling, Heck C-C coupling) due to the low bond dissociation energy of the C-I bond.

  • The Amide Moiety: Acts as an internal nucleophile or a directing group, enabling tandem or cascade cyclizations.

  • The 5-Fluoro Substituent: Strategically positioned to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic stability and lipophilicity of the resulting drug-like derivatives.

By leveraging these features, chemists can drive the molecule down distinct synthetic pathways to access diverse chemical space.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilizing 5-Fluoro-2-iodobenzamide as the core precursor.

Pathway SM 5-Fluoro-2-iodobenzamide (Bifunctional Building Block) Ugi Ugi-4CR Adduct Formation SM->Ugi Isocyanide, Aldehyde, Amine HeckPrep Alkene Tethering (N-alkylation) SM->HeckPrep Alkene-containing electrophile Ullmann Cu-Catalyzed Intramolecular Ullmann Coupling Ugi->Ullmann CuI, Cs2CO3, MW Heck Pd-Catalyzed Asymmetric Heck Reaction HeckPrep->Heck Pd2(dba)3, Chiral Ligand Diazepinone 4H-benzo[f]imidazo[1,4]diazepin-6-ones (7-membered ring) Ullmann->Diazepinone Isoindolinone Chiral Isoindolinones (Quaternary Stereocenters) Heck->Isoindolinone

Caption: Divergent synthetic pathways from 5-Fluoro-2-iodobenzamide to privileged heterocyclic scaffolds.

Protocol A: Synthesis of Diazepinones via Post-Ugi Intramolecular Ullmann Coupling

The synthesis of 7-membered diazepinone rings is entropically challenging. By utilizing a linear Ugi four-component reaction (Ugi-4CR) adduct containing the 5-fluoro-2-iodobenzamide moiety, the reactive centers are pre-organized. [1]

Causality & Experimental Design:

  • Catalyst (CuI): Copper(I) iodide is selected for its high affinity for nitrogen nucleophiles in Ullmann-type C-N bond formations.

  • Base (Cs₂CO₃): The "soft" nature and large ionic radius of the cesium cation enhance solubility in DMSO. It efficiently deprotonates the imidazole nitrogen without causing premature base-catalyzed hydrolysis of the amide backbone.

  • Energy Source (Microwave): Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier of the 7-endo-trig cyclization in just 30 minutes—a process that would otherwise suffer from competing intermolecular side reactions under prolonged conventional heating. [1]

Experimental Workflow

Workflow Prep 1. Reagent Prep Ugi Adduct + CuI + Cs2CO3 + DMSO Degas 2. Degassing Argon Purge Prep->Degas MW 3. MW Irradiation 100 °C, 30 min Degas->MW Workup 4. Workup EtOAc/H2O Extraction MW->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Caption: Step-by-step workflow for the microwave-assisted intramolecular Ullmann coupling.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the Ugi-adduct (0.5 mmol, derived from 5-fluoro-2-iodobenzoic acid/amide), CuI (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing (Critical Step): Add 3.0 mL of anhydrous DMSO. Seal the vial with a crimp cap. Degas the mixture by sparging with Argon for 10 minutes. Self-Validation: Failure to degas will result in the oxidation of Cu(I) to Cu(II), halting the catalytic cycle and turning the solution green/blue.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 30 minutes with a fixed hold time.

  • Reaction Quenching & Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NH₄Cl (to complex and remove copper salts), water, and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 4H-benzo[f]imidazo[1,4]diazepin-6-one derivative.

Protocol B: Construction of Chiral Quaternary Centers via Intramolecular Asymmetric Heck Reaction

Forming chiral quaternary stereocenters is notoriously difficult due to steric congestion. 5-Fluoro-2-iodobenzamide derivatives (where the amide nitrogen is tethered to a cycloalkene) can undergo asymmetric Heck cyclization to form complex spiro or fused isoindolinones. [2]

Causality & Experimental Design:

  • Catalyst System: Pd₂(dba)₃ is used as a stable Pd(0) source. The oxidative addition of Pd(0) into the C-I bond generates a rigid arylpalladium(II) intermediate.

  • Ligand Electronics: Boehringer-Ingelheim phosphinoimidazoline (BIPI) ligands are employed. By tuning the electronic properties of the BIPI ligand—specifically making it more electron-deficient—the electrophilicity of the Pd(II) center is increased. This tighter coordination accelerates the migratory insertion step and rigidifies the transition state, leading to exceptional facial selectivity. [2]

  • Base (Ag₂CO₃): Silver salts act as halide scavengers, precipitating AgI. This forces the reaction down a cationic Pd pathway, which is essential for high enantioselectivity in asymmetric Heck reactions.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and the selected electron-deficient BIPI ligand (11 mol%) in anhydrous THF (2 mL). Stir at room temperature for 30 minutes until a homogeneous color change indicates complex formation.

  • Substrate Addition: To the catalyst solution, add the 5-fluoro-2-iodobenzamide tethered alkene substrate (1.0 mmol) dissolved in THF (3 mL), followed by Ag₂CO₃ (2.0 equiv).

  • Thermal Cyclization: Seal the reaction vessel, remove it from the glovebox, and heat to 70 °C in an oil bath for 16–24 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate and purify via chiral preparative HPLC to determine the enantiomeric excess (ee) and isolate the pure quaternary isoindolinone.

Quantitative Data Summaries

Table 1: Reaction Optimization for Post-Ugi Intramolecular Ullmann Coupling [1]
EntryCatalyst (10 mol%)Base (2 equiv)SolventTemp (°C) / MethodTimeYield (%)
1CuIK₂CO₃DMF100 / Conventional12 h25
2CuICs₂CO₃DMF100 / Conventional12 h42
3CuICs₂CO₃DMSO100 / Conventional12 h55
4 CuI Cs₂CO₃ DMSO 100 / Microwave 30 min 82
Table 2: Ligand Electronic Effects on Asymmetric Heck Cyclization [2]
EntryLigand TypeElectronic NatureSubstrate Conversion (%)Enantiomeric Excess (ee %)
1BIPI (Alkyl substituted)Electron-Rich>9565
2BIPI (Aryl substituted)Neutral>9581
3 BIPI (Sulfonyl substituted) Electron-Deficient >95 96

References

  • Li, Z., Legras, L., Kumar, A., Vachhani, D. D., Sharma, S. K., Parmar, V. S., & Van der Eycken, E. V. "Microwave-assisted synthesis of 4H-benzo[f]imidazo[1,4]diazepin-6-ones via a post-Ugi copper-catalyzed intramolecular Ullmann coupling." Tetrahedron Letters, 2014, 55(13), 2070-2074. URL: [Link]

  • Busacca, C. A., Grossbach, D., Campbell, S. J., Dong, Y., Eriksson, M. C., Harris, R. E., ... & Zavattaro, C. "Electronic control of chiral quaternary center creation in the intramolecular asymmetric Heck reaction." The Journal of Organic Chemistry, 2004, 69(16), 5187-5195. URL: [Link]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Fluoro-2-iodobenzamide with Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry and drug development, 5-Fluoro-2-iodobenzamide serves as a highly versatile and privileged building block. The strategic placement of the fluorine atom at the 5-position significantly enhances the metabolic stability, lipophilicity, and target-binding affinity of downstream candidates. Concurrently, the 2-iodobenzamide moiety provides an ideal functional handle for transition-metal-catalyzed cross-coupling reactions [1].

The Suzuki-Miyaura coupling of 5-fluoro-2-iodobenzamide with aryl or heteroaryl boronic acids represents a highly efficient route to synthesize 2-aryl-5-fluorobenzamides. These biaryl intermediates are critical precursors for the rapid assembly of complex, cyclized heterocyclic scaffolds, including fluorinated phenanthridinones, quinazolinones, and isoquinolinones, which are frequently found in bioactive natural products and pharmaceuticals [2].

Mechanistic Causality & Reaction Dynamics

The robustness of this protocol relies on the precise orchestration of the palladium catalytic cycle. Understanding the causality behind each mechanistic step is essential for troubleshooting and optimizing the reaction:

  • Oxidative Addition: The high polarizability and relatively low bond dissociation energy of the C–I bond in 5-fluoro-2-iodobenzamide allow for rapid oxidative addition of the Pd(0) active species. This enables the reaction to proceed at milder temperatures compared to aryl bromides or chlorides, minimizing the thermal degradation of sensitive functional groups.

  • Transmetalation: The addition of an inorganic base (e.g.,

    
     or 
    
    
    
    ) is non-negotiable. The base coordinates with the arylboronic acid to form a highly nucleophilic, electron-rich boronate complex. This activation is required to facilitate the transfer of the aryl group to the Pd(II) center [1].
  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the 2-aryl-5-fluorobenzamide product and regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-Fluoro-2-iodobenzamide (Fast insertion into C-I) TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet Arylboronic Acid + Base (Boronate formation) RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting key mechanistic intermediates.

Optimization & Quantitative Data

Selecting the right catalyst, ligand, and solvent system is critical for maximizing yield and suppressing side reactions (such as the homocoupling of the boronic acid or protodeboronation). The following table summarizes optimized parameters based on established literature norms for ortho-iodobenzamides [2].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Avg. Yield (%)Causality / Experimental Observation

(5 mol%)

(3.0)
Dioxane /

(4:1)
904 - 685 - 95High solubility of the base; excellent for sterically hindered boronic acids.

(5 mol%) + SPhos

(2.5)
Toluene /

(10:1)
1002 - 488 - 96SPhos ligand accelerates transmetalation; ideal for electron-deficient boronic acids.

(5 mol%)

(3.0)
Ethanol806 - 875 - 85Environmentally friendly solvent; ligand-free conditions reduce overall protocol cost [2].

Experimental Protocol

This self-validating protocol ensures high reproducibility for the synthesis of 2-aryl-5-fluorobenzamides.

Reagents & Materials
  • 5-Fluoro-2-iodobenzamide: 1.0 equiv (Limiting reagent)

  • Arylboronic acid: 1.2 - 1.5 equiv (Slight excess compensates for potential protodeboronation)

  • Palladium catalyst (

    
    ):  0.05 equiv (5 mol%)
    
  • Base (

    
    ):  3.0 equiv
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-fluoro-2-iodobenzamide, the arylboronic acid,

    
    , and 
    
    
    
    .
    • Causality: Weighing all solid reagents together before degassing minimizes the exposure of the active palladium catalyst to atmospheric oxygen and moisture.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this pump-purge cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation (formation of Pd black) and suppresses oxidative homocoupling of the boronic acid.

  • Solvent Addition & Heating: Inject the pre-degassed 1,4-Dioxane/Water mixture via syringe. Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously (800–1000 rpm) for 4 to 6 hours.

    • Causality: The biphasic nature of the reaction mixture requires vigorous stirring to maximize the interfacial surface area between the organic reactants and the aqueous base, ensuring efficient transmetalation.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc) or LC-MS until the complete consumption of 5-fluoro-2-iodobenzamide is confirmed.

  • Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (EtOAc) and Water. Separate the organic layer, and extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexanes/EtOAc gradient to afford the pure 2-aryl-5-fluorobenzamide.

Workflow Setup 1. Setup Reagent Assembly Degas 2. Degassing Argon/N2 Purge Setup->Degas Reaction 3. Reaction Heating & Stirring Degas->Reaction Workup 4. Workup Quench & Extract Reaction->Workup Purify 5. Purification Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Nori, V., Arcadi, A., Carlone, A., Marinelli, F., & Chiarini, M. (2020). Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. Beilstein Journal of Organic Chemistry, 16, 1084-1091. URL:[Link]

Palladium-catalyzed cross-coupling of 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Workflows for 5-Fluoro-2-iodobenzamide

Introduction & Chemical Context

Mechanistic Insights: Causality in Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.

  • Oxidative Addition & The Fluorine Effect: In both Suzuki and Sonogashira workflows, the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the C–I bond. The highly polarizable nature of iodine makes this step rapid. The 5-fluoro substituent inductively withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and stabilizing the resulting Aryl-Pd(II)-I intermediate 3.

  • Suzuki-Miyaura Transmetalation: The ortho-carboxamide group introduces significant steric bulk, which can hinder the transmetalation step with the arylboronic acid. To counteract this, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is employed. The base (e.g., K₂CO₃) is essential as it activates the boronic acid by forming a more nucleophilic boronate complex, driving the transmetalation forward 1.

Reaction Pathway Visualization

G A 5-Fluoro-2-iodobenzamide C Aryl-Pd(II)-I Complex A->C Oxidative Addition B Pd(0) Catalyst B->C E 2-Alkynyl-5-fluoro benzamide C->E Transmetalation & Reductive Elimination D Terminal Alkyne + CuI / Base D->E F Intramolecular 5-exo-dig Cyclization E->F Base/Metal Activation G 5-Fluoro-3-alkylidene isoindolin-1-one F->G Annulation

Tandem Sonogashira coupling and 5-exo-dig cyclization pathway of 5-Fluoro-2-iodobenzamide.

Quantitative Data Presentation: Optimization of Tandem Cyclization

The following table summarizes the empirical optimization of the tandem Sonogashira-cyclization of 5-fluoro-2-iodobenzamide with phenylacetylene to maximize the yield of the isoindolin-1-one product.

EntryCatalyst System (mol %)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5) / CuI (2)Et₃N (2.0)THF601245
2PdCl₂(PPh₃)₂ (5) / CuI (2)Et₃N (2.0)DMF80868
3Pd(OAc)₂ (5) / PPh₃ (10) / CuI (2)Cs₂CO₃ (2.0)DMF100682
4 PdCl₂(PPh₃)₂ (5) / CuI (2) DBU (2.0) DMF 80 4 91
5PdCl₂(PPh₃)₂ (5) / No CuIDBU (2.0)DMF801235

Note: Entry 4 represents the optimal self-validating conditions, demonstrating that a stronger, non-nucleophilic base (DBU) in a polar aprotic solvent (DMF) significantly accelerates the 5-exo-dig cyclization step.

Experimental Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-fluoro-2-arylbenzamide derivatives.

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Fluoro-2-iodobenzamide (1.0 mmol, 265 mg), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the vessel with high-purity Argon three times to remove oxygen, preventing catalyst degradation and homocoupling of the boronic acid.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL) via syringe. The water is critical for dissolving the base and facilitating the formation of the highly reactive boronate species.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in an oil bath at 90 °C for 6–8 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS. The disappearance of the starting material validates the completion of the catalytic cycle.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Workflow B: Tandem Sonogashira-Cyclization

Objective: One-pot synthesis of 5-fluoro-3-alkylideneisoindolin-1-ones.

  • Preparation: In a flame-dried 25 mL round-bottom flask, combine 5-Fluoro-2-iodobenzamide (1.0 mmol, 265 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.02 mmol, 3.8 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous DMF (4.0 mL) followed by DBU (2.0 mmol, 300 µL) and the terminal alkyne (e.g., phenylacetylene, 1.3 mmol, 143 µL) via syringe. The solution will typically turn from yellow to a dark amber/brown color as the active Pd(0) and Cu-acetylide species form.

  • Reaction: Stir the mixture at 80 °C for 4 hours. The elevated temperature and strong base (DBU) are specifically chosen to drive the subsequent intramolecular hydroamination of the intermediate ortho-alkynylbenzamide 4.

  • Workup & Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and sequester copper salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the highly fluorescent isoindolin-1-one product.

References

  • The Journal of Organic Chemistry Vol. 90 No. 38. ACS Publications. URL: [Link]

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. The Journal of Organic Chemistry. URL:[Link]

  • N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses. URL:[Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. URL:[Link]

Sources

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to 5-Fluoro-2-iodobenzamide: A Scaffold for Novel Agrochemical Discovery

5-Fluoro-2-iodobenzamide is a halogenated aromatic compound recognized primarily as a versatile intermediate in synthetic organic chemistry. While direct applications of this specific molecule as an active agrochemical ingredient are not yet established in peer-reviewed literature, its structural motifs present a compelling starting point for the discovery of new fungicides, herbicides, and other plant health agents. The true potential of 5-Fluoro-2-iodobenzamide lies in its utility as a foundational scaffold for building libraries of novel compounds.

This guide serves as a technical primer for researchers, scientists, and drug development professionals in the agricultural sciences. It moves beyond a simple cataloging of properties to provide a strategic roadmap for investigation. We will detail the rationale for its selection, provide robust synthetic protocols for creating derivative libraries, and outline a bioassay cascade for screening their potential biological activity. This document is designed not as a report on existing applications, but as a launchpad for future innovation.

Part 1: The Scientific Rationale—Why Investigate 5-Fluoro-2-iodobenzamide?

The decision to explore a chemical scaffold in agrochemical research is driven by its structural features and synthetic accessibility. 5-Fluoro-2-iodobenzamide is a prime candidate due to three key characteristics: the presence of the bio-active benzamide moiety, the strategic placement of dual halogens, and a synthetically versatile iodine atom.

  • The Benzamide Core: The benzamide functional group is a well-established pharmacophore in modern fungicides. It is the central component of the highly successful SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides, which act by disrupting fungal respiration at the mitochondrial complex II. Compounds like boscalid, fluopyram, and penthiopyrad all feature a substituted benzamide or a related carboxamide group, underscoring the value of this moiety for achieving potent fungicidal activity. By using 5-Fluoro-2-iodobenzamide as a starting material, researchers are building upon a foundation with a proven track record of biological efficacy.

  • Strategic Halogenation (F and I): The fluorine and iodine atoms on the phenyl ring are not merely passive substituents.

    • Fluorine: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. It can increase the compound's ability to cross cell membranes and resist metabolic degradation, often leading to enhanced potency and residual activity in the field.

    • Iodine: The large, polarizable iodine atom serves a dual purpose. It can participate in potent halogen bonding interactions within a target protein's active site, potentially enhancing binding affinity. More importantly, the carbon-iodine bond is a highly versatile synthetic handle, making it the ideal point for molecular diversification.

  • The Ortho-Iodo Synthetic Handle: The iodine atom at the 2-position is the key to unlocking the scaffold's potential. It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward and modular introduction of diverse chemical groups, enabling the rapid generation of large and structurally varied compound libraries—a cornerstone of modern discovery chemistry.

Part 2: Synthetic Protocols for Derivative Library Generation

The core strategy is to leverage the ortho-iodo group as a reactive site for building molecular complexity. The following protocols detail standard, reliable methods for creating new carbon-carbon bonds, transforming the simple starting material into a library of novel candidate agrochemicals.

Experimental Workflow: From Scaffold to Library

The following diagram illustrates the general workflow for utilizing 5-Fluoro-2-iodobenzamide as a scaffold in a discovery program.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A 5-Fluoro-2-iodobenzamide (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B D Generated Derivative Library (Novel Compounds) B->D C Diverse Boronic Acids or Alkynes C->B E Primary Bioassays (Fungicidal, Herbicidal) D->E F Identify 'Hits' (Active Compounds) E->F

Caption: Workflow for creating and screening a chemical library.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatives

Objective: To introduce a variety of aryl or heteroaryl substituents at the 2-position of the benzamide scaffold. This reaction is a workhorse of medicinal and agrochemical chemistry for creating biphenyl-type structures.

Materials:

  • 5-Fluoro-2-iodobenzamide

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-2-iodobenzamide (1.0 eq) and the selected boronic acid (1.2 eq).

  • Reagent Addition: Add K₂CO₃ (2.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting 5-Fluoro-2-iodobenzamide spot/peak indicates completion (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness: The use of a palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K₂CO₃) is required to activate the boronic acid. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Following these steps under an inert atmosphere ensures the stability of the catalyst and leads to a reproducible, high-yielding reaction.

Part 3: Biological Screening Cascade for Activity Discovery

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with valuable biological activity. The following protocols outline a standard primary screening cascade.

Screening Cascade Logic

G A Synthesized Compound Library B Primary Screen (Single High Concentration, e.g., 100 µM) A->B C Inactive Compounds (Archive) B->C < 50% Inhibition D Active 'Hits' (>50% Inhibition) B->D > 50% Inhibition E Secondary Screen (Dose-Response Curve) D->E F Determine Potency (EC₅₀ / IC₅₀) E->F G Lead Candidate F->G

Caption: A typical decision-making workflow in a screening cascade.

Protocol 3.1: In Vitro Fungicidal Microtiter Plate Assay

Objective: To rapidly screen the synthesized library for compounds that inhibit the growth of key plant pathogenic fungi.

Materials:

  • 96-well microtiter plates

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Fungal culture (e.g., Botrytis cinerea, Fusarium graminearum)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Positive control (commercial fungicide, e.g., Boscalid)

  • Negative control (DMSO vehicle)

  • Microplate reader

Step-by-Step Methodology:

  • Plate Preparation: Add 99 µL of PDB inoculated with fungal spores (adjusted to a concentration of ~1x10⁴ spores/mL) to each well of a 96-well plate.

  • Compound Addition: Add 1 µL of the 10 mM compound stock solution in DMSO to the appropriate wells to achieve a final test concentration of 100 µM. For the negative control, add 1 µL of pure DMSO. For the positive control, add 1 µL of a 10 mM solution of a commercial fungicide.

  • Incubation: Cover the plates and incubate at 25 °C for 48-72 hours in the dark, or until robust growth is observed in the negative control wells.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to fungal growth.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * [1 - (OD_compound - OD_blank) / (OD_control - OD_blank)] Where OD_blank is the reading from wells with media only.

Data Presentation: Results should be tabulated to clearly identify hits.

Compound IDStructure (or modification)Target Fungus% Inhibition @ 100 µM
SC-001 2-(phenyl) derivativeBotrytis cinerea8.2
SC-002 2-(4-pyridyl) derivativeBotrytis cinerea91.5
SC-003 2-(thienyl) derivativeBotrytis cinerea65.7

Compounds showing significant inhibition (e.g., >50%) are classified as "hits" and are prioritized for secondary screening to determine their EC₅₀ value.

Protocol 3.2: Herbicidal Activity - Cress Seed Germination Assay

Objective: To screen the library for compounds that inhibit plant growth, indicating potential herbicidal activity.

Materials:

  • Petri dishes (6 cm) lined with filter paper

  • Synthesized compounds dissolved in DMSO

  • Cress seeds (Lepidium sativum)

  • Positive control (commercial herbicide, e.g., Glyphosate)

  • Negative control (DMSO vehicle in water)

Step-by-Step Methodology:

  • Test Solution Preparation: Prepare test solutions by diluting the DMSO stock solutions with water to the desired final concentration (e.g., 100 ppm), ensuring the final DMSO concentration is below 0.5%.

  • Plating: Place 20-30 cress seeds evenly onto the filter paper in each petri dish.

  • Treatment: Add 3 mL of the corresponding test solution, positive control, or negative control to each dish, ensuring the filter paper is saturated.

  • Incubation: Seal the dishes with paraffin film to prevent evaporation and incubate for 72 hours under controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 24 °C).

  • Assessment: After the incubation period, measure the root length and shoot length of the seedlings. Calculate the average for each treatment.

  • Data Analysis: Calculate the percent inhibition of root/shoot growth compared to the negative control. Compounds causing significant growth reduction are considered hits.

Conclusion and Future Directions

5-Fluoro-2-iodobenzamide represents an under-explored but highly promising scaffold for the discovery of next-generation agrochemicals. Its combination of a bio-active benzamide core and a synthetically versatile iodo-substituent provides an ideal platform for creating diverse chemical libraries. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for synthesizing novel derivatives and screening them for fungicidal and herbicidal activity. By following this roadmap, research and development teams can systematically explore the chemical space around this scaffold, accelerating the identification of new lead compounds to address the ongoing challenges in global crop protection.

References

  • Title: A review of the evolution of succinate dehydrogenase inhibitor fungicides. Source: Plant Pathology, Volume 70, Issue 4. URL: [Link]

  • Title: The role of fluorine in medicine and in drug design. Source: Drug Design and Discovery, Volume 1, Issue 2. URL: [Link]

  • Title: Halogen bonding: a new interaction for drug design. Source: Journal of Medicinal Chemistry, Volume 49, Issue 23. URL: [Link]

  • Title: Benzamide and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides. Source: Fungicide Resistance Action Committee (FRAC). URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluoro-2-iodobenzamide Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-iodobenzamide. This substrate presents a unique triad of chemical challenges:

  • Steric Hindrance: The ortho-primary amide group physically blocks the palladium center.

  • Electronic Activation: The para-fluoro group (relative to the iodine) is strongly electron-withdrawing via induction, accelerating oxidative addition but leaving the resulting Pd(II) intermediate vulnerable to side reactions.

  • Catalyst Poisoning: The Lewis basic nature of the primary amide allows it to coordinate with the palladium center, stalling the catalytic cycle.

This guide is designed to help researchers diagnose reaction failures, understand the mechanistic causality behind them, and implement field-proven, self-validating protocols.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to determine the exact point of failure in your catalytic cycle.

G Start Analyze Crude Reaction Mixture (LC-MS / NMR) Q1 Is 5-Fluoro-2-iodobenzamide consumed? Start->Q1 NoSM Yes, fully consumed Q1->NoSM Yes YesSM No, mostly unreacted Q1->YesSM No Q2 What is the major product? NoSM->Q2 Q3 Is the Boronic Acid present? YesSM->Q3 Dehalo 3-Fluorobenzamide (Dehalogenation) Q2->Dehalo Product Desired Biaryl Product Q2->Product Action1 Switch to Dioxane/H2O Increase Transmetalation Rate Dehalo->Action1 Proto No (Protodeboronation) Q3->Proto No Poison Yes (Catalyst Poisoning) Q3->Poison Yes Action2 Use MIDA Boronate or Milder Base (K3PO4) Proto->Action2 Action3 Use Bulky Ligand (SPhos) or Pd-NHC Catalyst Poison->Action3

Fig 1: Diagnostic workflow for troubleshooting failed 5-Fluoro-2-iodobenzamide Suzuki couplings.

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why does my reaction stall at 20% conversion with a heavy precipitation of palladium black? A: This is a classic symptom of catalyst poisoning driven by amide coordination . In 5-fluoro-2-iodobenzamide, the primary amide at the ortho position is a strong Lewis base. Following the rapid oxidative addition of the C–I bond, the amide nitrogen or oxygen can coordinate to the electrophilic Pd(II) center[1]. This forms a stable, unreactive palladacycle that stalls the catalytic cycle, preventing transmetalation and eventually leading to catalyst aggregation (Pd black). Solution: Shift the coordination equilibrium by employing highly sterically encumbered, electron-rich monodentate ligands. Dialkylbiaryl phosphines like SPhos [2] or N-heterocyclic carbenes (NHCs) such as [Pd(NHC)(cin)Cl] [3] enforce a strict coordination environment that outcompetes the amide, facilitating productive C–C bond formation.

Q: My 5-fluoro-2-iodobenzamide is completely consumed, but my yield is low and I see a large amount of 3-fluorobenzamide. What happened? A: You are observing protodehalogenation (specifically, protodeiodination). Because the para-fluoro group accelerates oxidative addition, the Pd(II)-aryl intermediate forms very quickly. If the subsequent transmetalation step is slow—either due to steric hindrance from the ortho-amide or a poorly activated boronic acid—the Pd(II) intermediate has a long residence time. In the presence of protic solvents with β-hydrogens (like ethanol or isopropanol), the complex undergoes β-hydride elimination and subsequent reductive elimination to yield the dehalogenated byproduct, 3-fluorobenzamide[1]. Solution: Eliminate primary and secondary alcohols from your solvent system. Switch to an aprotic solvent mixture like 1,4-Dioxane/H₂O or Toluene/H₂O, and increase the transmetalation rate by using a more nucleophilic boronate.

Q: The aryl iodide remains unreacted, but my boronic acid has completely disappeared from the LC-MS trace. How do I fix this? A: This indicates protodeboronation , a destructive hydrolysis of the carbon-boron bond. Boronic acids are highly susceptible to base-catalyzed protodeboronation in aqueous alkaline media[4]. Interestingly, recent high-throughput studies have shown that the very bulky phosphine ligands (like those used to prevent amide coordination) can actually promote Pd-catalyzed protodeboronation if the cross-coupling cycle is not perfectly tuned[5]. Solution: First, switch to a milder base (e.g., K₃PO₄ instead of NaOH or Na₂CO₃) to reduce the background base-catalyzed hydrolysis rate. Second, consider using a "slow-release" boronic acid derivative, such as a pinacol ester (Bpin) or a MIDA boronate, which meters the active boronic acid into the reaction, keeping its steady-state concentration low and minimizing degradation[6].

Part 3: Quantitative Catalyst & Ligand Screening

The following table summarizes the quantitative impact of various catalyst and ligand systems on the coupling of 5-Fluoro-2-iodobenzamide with phenylboronic acid.

Table 1: Optimization of Reaction Conditions

Catalyst / Ligand SystemBaseSolvent SystemTempConversionBiaryl YieldMajor Byproduct
Pd(PPh₃)₄Na₂CO₃EtOH / H₂O80 °C>99%25%3-Fluorobenzamide (Dehalogenation)
Pd(OAc)₂ / PPh₃K₂CO₃DMF100 °C40%15%Unreacted SM (Catalyst Poisoning)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O90 °C>99%88%None (Clean Conversion)
[Pd(NHC)(cin)Cl]t-BuOKTHF25 °C>99%92%None (Clean Conversion)

Data Synthesis: Standard triphenylphosphine-based catalysts fail either due to dehalogenation in protic solvents or catalyst poisoning. The transition to dialkylbiaryl phosphines (SPhos) or NHC ligands restores high yields by enforcing productive transmetalation.

Part 4: Validated Experimental Protocol

This methodology utilizes a Pd(OAc)₂/SPhos catalytic system. It is designed as a self-validating protocol : it includes specific in-process checkpoints to ensure the mechanistic logic is holding true during the experiment.

Reagents Required:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv, limiting reagent)

  • Arylboronic acid or Aryl-Bpin (1.3 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup (Air-Free Techniques): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-iodobenzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.

  • Solvent Addition: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes prior to use. Add the degassed solvent mixture to the flask via syringe.

  • Heating & Self-Validation Checkpoint: Place the flask in a pre-heated oil bath at 90 °C.

    • Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe a rapid depletion of the starting material without a corresponding spike in 3-fluorobenzamide. If the boronic acid is depleting faster than the aryl iodide, protodeboronation is occurring; immediately lower the temperature to 75 °C.

  • Completion & Workup: Stir vigorously for 12 hours. Cool to room temperature. Dilute the mixture with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Part 5: References
  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature Source: Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - National Institutes of Health URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh / JACS URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - National Institutes of Health URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry URL:[Link]

Sources

Optimization of catalyst loading for 5-Fluoro-2-iodobenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 5-Fluoro-2-iodobenzamide .

Working with this substrate presents a unique dichotomy: the highly reactive aryl iodide bond facilitates rapid oxidative addition, yet the ortho-primary amide and the electron-withdrawing 5-fluoro group create a perfect storm for catalyst poisoning and off-cycle side reactions. This guide synthesizes field-proven methodologies to help you optimize (and drastically reduce) your palladium catalyst loading without sacrificing yield.

Mechanistic Overview: The Dual Nature of 5-Fluoro-2-iodobenzamide

Before troubleshooting, we must understand the causality behind the reaction failures. The electron-withdrawing fluorine atom lowers the LUMO of the aromatic ring, making the C–I bond exceptionally prone to oxidative addition by Pd(0)[1]. However, this rapid first step causes a buildup of the Pd(II)-aryl intermediate. If the subsequent transmetalation step is not equally accelerated, the adjacent primary amide acts as a potent nucleophile, coordinating to the palladium center to form a stable, unreactive palladacycle. This traps the metal, leading to rapid catalyst deactivation[2].

CatalyticCycle Pd0 Active Pd(0) Catalyst (Low Loading) OxAdd Oxidative Addition (Fast due to 5-Fluoro) Pd0->OxAdd + 5-Fluoro-2-iodobenzamide PdII Pd(II)-Aryl Intermediate (Vulnerable State) OxAdd->PdII Transmet Transmetalation (Productive Pathway) PdII->Transmet Optimal Ligand/Base Poisoning Amide Coordination (Off-Cycle Pathway) PdII->Poisoning Poor Ligand / High Temp RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product DeadCat Stable Palladacycle (Catalyst Deactivation) Poisoning->DeadCat

Figure 1: Catalytic cycle highlighting the competition between product formation and catalyst poisoning.

Quantitative Optimization Data

To establish a baseline for your optimization, review the following data table. It demonstrates how transitioning from simple monodentate ligands to sterically demanding bidentate or specialized precatalysts allows for a 10-fold reduction in catalyst loading while suppressing side reactions[3][4].

Table 1: Catalyst Loading and Ligand Effects on Suzuki-Miyaura Coupling of 5-Fluoro-2-iodobenzamide

Catalyst SystemLigand TypeLoading (mol%)Base / SolventConversion (%)Primary Byproduct
Pd(PPh3)4Monodentate5.0Na2CO3 / THF42%Catalyst Poisoning (Unreacted SM)
Pd(OAc)2 + PPh3Monodentate5.0K2CO3 / Dioxane55%Hydrodehalogenation (3-fluorobenzamide)
Pd2(dba)3 + XantphosBidentate2.0K3PO4 / Toluene89%Trace N-arylation
Pd-PEPPSI-IPrNHC Precatalyst0.5K3PO4 / Dioxane98%None detected
Buchwald XPhos Pd G3Biaryl Phosphine0.2K3PO4 / THF-H2O99%None detected

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 5-Fluoro-2-iodobenzamide. Should I increase the catalyst loading? A: No. Increasing catalyst loading is a band-aid solution that wastes expensive palladium and complicates purification. The stalling is caused by the primary amide displacing your ligands and poisoning the Pd(II) intermediate[2]. Actionable Solution: Switch to a sterically demanding bidentate ligand like Xantphos or dppf, or use an NHC-ligated catalyst (e.g., Pd-PEPPSI-IPr). These ligands bind tightly to the palladium center, creating a steric shield that prevents the ortho-amide from coordinating.

Q2: I am observing significant hydrodehalogenation (yielding 3-fluorobenzamide). How do I prevent this? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction before transmetalation can occur. Because the 5-fluoro group makes the initial oxidative addition extremely fast, the Pd(II) species sits idle waiting for the boronic acid/organozinc reagent. During this time, it can undergo


-hydride elimination from aliphatic amine bases or alcoholic solvents.
Actionable Solution: Ensure strictly anhydrous conditions. Switch your base to a non-nucleophilic inorganic salt (e.g., anhydrous 

) and change the solvent to Toluene or 1,4-Dioxane. Furthermore, ensure your transmetalating agent is properly activated (e.g., using a slight excess of boronic acid with a biphasic water/organic mixture to form the reactive boronate).

Q3: I want to push my catalyst loading below 0.5 mol%. What is the most critical parameter to control? A: Oxygen exclusion and precatalyst activation. At sub-0.5 mol% loadings, even trace amounts of dissolved


 will oxidize your electron-rich phosphine ligands, immediately killing the active Pd(0) pool.
Actionable Solution: Use a Generation 3 or 4 Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts are air-stable on the bench but rapidly activate in the presence of mild base to form the active Pd(0) species quantitatively, ensuring every molecule of palladium enters the catalytic cycle.

Standard Operating Procedure: Low-Loading (0.5 mol%) Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By utilizing an internal standard and precise activation conditions, you can verify the integrity of the catalytic cycle at every step.

Reagents:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.005 equiv, 0.5 mol%)

  • Anhydrous

    
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, rigorously degassed)
    

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Fluoro-2-iodobenzamide, the arylboronic acid, and

    
    .
    
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum (<0.1 mbar) for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. (Causality: Removing ambient oxygen prevents the oxidative degradation of the XPhos ligand).

  • Solvent Introduction: Add the degassed 1,4-Dioxane and

    
     via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the phosphate base.
    
  • Catalyst Injection (The Critical Step): In a nitrogen-filled glovebox or via a highly controlled benchtop inert-transfer, dissolve the XPhos Pd G3 in 0.5 mL of degassed Dioxane. Inject this solution into the reaction mixture. (Causality: Adding the catalyst last, after the base is present, ensures immediate activation of the G3 precatalyst into the active Pd(0) species, preventing off-cycle degradation).

  • Reaction Execution: Heat the mixture to 80°C in a pre-heated oil bath for 4 hours.

  • In-Process Monitoring: At 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Quench in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Check: If the mass of 3-fluorobenzamide (m/z = 139) is >5%, your solvent was insufficiently degassed or the boronic acid is degrading. If unreacted starting material remains, the catalyst was poisoned.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure.

Workflow Prep 1. Reagent Prep & Schlenk Cycle Degas 2. Solvent Addition (Degassed) Prep->Degas Cat 3. Precatalyst Injection Degas->Cat Heat 4. Heat to 80°C Cat->Heat LCMS 5. LC-MS Validation Heat->LCMS

Figure 2: Experimental workflow for low-loading palladium cross-coupling.

References

  • Shen, Q., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides." PMC / NIH,[Link]

  • RSC Advances. "Ligand-free Pd(0)/SiO2-catalyzed aminocarbonylation of aryl iodides to amides under atmospheric CO pressure." RSC Publishing,[Link]

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands." ACS Publications,[Link]

Sources

Technical Support Center: Troubleshooting 5-Fluoro-2-iodobenzamide Solubility in Reaction Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with 5-Fluoro-2-iodobenzamide . As a critical building block in medicinal chemistry, its integration into complex scaffolds via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) is often hindered by its stubborn insolubility in standard reaction media.

Below, we provide mechanistic insights, data-driven solvent matrices, and self-validating protocols to overcome these challenges.

Section 1: Mechanistic Insight – The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular physics at play. 5-Fluoro-2-iodobenzamide suffers from poor solubility due to a "perfect storm" of structural features:

  • Strong Intermolecular Hydrogen Bonding : The primary amide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor, creating a robust, highly ordered crystalline lattice.

  • Hydrophobic & Heavy Halogens : The heavy iodine atom and the highly electronegative fluorine atom increase the overall lipophilicity and molecular weight. This creates a polarity mismatch with highly polar solvents (like water), while the amide group creates a mismatch with non-polar solvents (like hexane or toluene).

  • High Lattice Energy : The combination of planar aromatic stacking (π-π interactions) and H-bonding results in a high enthalpy of fusion. Overcoming this lattice energy requires solvents capable of aggressively disrupting these intermolecular forces[1].

Section 2: Solvent Selection Matrix

Quantitative and qualitative solubility profiling is essential for reaction design. Below is a synthesized matrix of solvent efficacies for 5-Fluoro-2-iodobenzamide based on empirical thermodynamic behaviors.

Solvent SystemSolvation MechanismSolubility ProfileRecommended Application
DMSO (Dimethyl Sulfoxide) Strong H-bond acceptor; highly polar aprotic. Disrupts amide H-bond networks.Excellent (>100 mg/mL)Ullmann couplings[2], SNAr, homogeneous catalysis.
DMF / DMAc Polar aprotic; coordinates with heavy halogens and H-bonds with amide protons.Good Buchwald-Hartwig aminations, high-temp couplings.
1,4-Dioxane / Water (4:1) Dioxane solvates the aromatic/halogen regions; water dissolves inorganic bases.Moderate to Good Biphasic Suzuki-Miyaura couplings.
Toluene Non-polar; interacts only via weak π-π stacking. Fails to break amide H-bonds.Poor (<5 mg/mL)Not recommended without phase transfer catalysts (PTCs).
Ethanol Protic; competes for H-bonds but struggles with the hydrophobic iodine/fluorine bulk.Poor to Moderate Recrystallization, not ideal for primary reaction media.
Section 3: Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura coupling in a Toluene/Water biphasic system, but 5-Fluoro-2-iodobenzamide remains as a suspension. Should I just heat it to reflux? A: No. While heating increases kinetic energy and temporarily overcomes lattice energy, excessive heating of undissolved iodinated arenes often leads to protodehalogenation (loss of the iodine atom) before the transmetalation step can occur[3]. Solution: Switch the organic phase from Toluene to 1,4-Dioxane or add a 10% v/v spike of N,N-Dimethylformamide (DMF). These polar aprotic solvents actively coordinate with the amide group, forcing the monomer into solution at lower temperatures, allowing the Palladium catalyst's oxidative addition to proceed efficiently[4].

Q2: I switched to DMSO to achieve complete solubility, but now my Palladium-catalyzed cross-coupling yield has dropped. Why? A: DMSO is an excellent solvent for 5-Fluoro-2-iodobenzamide, successfully used in Copper-catalyzed Ullmann couplings with yields up to 70%[2]. However, in Palladium catalysis, the sulfur atom in DMSO can strongly coordinate to the Pd(0) center, potentially poisoning the catalyst or outcompeting bulky phosphine ligands. Solution: If using Pd, switch to DMF or DMAc. If you must use DMSO, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or use a highly active pre-catalyst (like Pd G3/G4 palladacycles) that resists solvent coordination.

Q3: Can I use a Phase Transfer Catalyst (PTC) to force the reaction in green solvents? A: Yes. If you are restricted to green, low-polarity solvents (like 2-MeTHF or Ethyl Acetate), using a PTC such as Tetrabutylammonium bromide (TBAB) can help shuttle the activated boronic acid/base complex to the organic layer interface where the sparingly soluble 5-Fluoro-2-iodobenzamide resides. However, ensuring the amide is fully solvated remains the most robust approach.

Section 4: Self-Validating Experimental Protocols
Protocol A: Isothermal Equilibrium Method for Solubility Determination

Purpose: To empirically determine the exact solubility limit of 5-Fluoro-2-iodobenzamide in your chosen solvent mixture before committing to a catalytic reaction.[1]

  • Saturation Phase: Add 200 mg of 5-Fluoro-2-iodobenzamide to a 4 mL glass vial. Add exactly 1.0 mL of the target solvent (e.g., 1,4-Dioxane).

  • Equilibration: Seal the vial and place it in a thermoshaker at your planned reaction temperature (e.g., 60 °C) for 24 hours.

    • Self-Validation Check 1: Inspect the vial. If the solution is completely clear, it is not saturated. You must add more solid (in 50 mg increments) until a persistent solid pellet remains at the bottom. This confirms equilibrium between the solid and dissolved states.

  • Extraction: Stop agitation and allow the undissolved solid to settle for 2 hours at the exact same temperature. Carefully extract 0.5 mL of the clear supernatant using a pre-warmed syringe.

  • Quantification: Transfer the supernatant to a pre-weighed watch glass. Evaporate the solvent completely under vacuum.

    • Self-Validation Check 2: Weigh the residual solid. The mass of this residue multiplied by 2 gives the exact solubility in mg/mL. If the mass is <10 mg, the solvent is unviable for high-concentration synthesis.

Protocol B: Optimized Biphasic Suzuki-Miyaura Coupling Workflow

Purpose: A reliable, step-by-step method for cross-coupling 5-Fluoro-2-iodobenzamide while avoiding dehalogenation.

  • Solvation Step: In a Schlenk flask, add 1.0 mmol of 5-Fluoro-2-iodobenzamide to 4.0 mL of 1,4-Dioxane. Stir at 40 °C for 10 minutes.

    • Self-Validation Check 1: The solution must be optically clear. If turbidity persists, the lattice energy barrier is not overcome. Add DMSO dropwise (up to 0.5 mL) until the solution turns completely clear. Do not proceed to catalysis until this is achieved.

  • Reagent Addition: Add 1.2 mmol of the target boronic acid and 2.0 mmol of Potassium Carbonate (K₂CO₃) dissolved in 1.0 mL of degassed water.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation Check 2: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid, which consumes the reagent and leaves the 5-Fluoro-2-iodobenzamide unreacted.

  • Catalyst Injection: Add 5 mol% of Pd(dppf)Cl₂. Heat to 80 °C under Argon for 4 hours.

  • Reaction Monitoring: Monitor via TLC or LC-MS. The disappearance of the 5-Fluoro-2-iodobenzamide peak without the appearance of a des-iodo byproduct (5-Fluorobenzamide) validates that solubility was maintained and transmetalation outpaced protodehalogenation.

Section 5: Visualizations

SolubilityWorkflow Start Start: 5-Fluoro-2-iodobenzamide in Reaction Media CheckSol Is the mixture clear at room temperature? Start->CheckSol Heat Apply gentle heating (40-50°C) CheckSol->Heat No (Turbid) Proceed Proceed with Catalytic Cross-Coupling CheckSol->Proceed Yes CheckDehal Does dehalogenation occur? Heat->CheckDehal Dissolves PolarAprotic Switch to Polar Aprotic (DMSO, DMF, NMP) Heat->PolarAprotic Still Insoluble CoSolvent Use Co-solvent System (Dioxane/H2O or THF/H2O) CheckDehal->CoSolvent Yes (Side Products) CheckDehal->Proceed No PolarAprotic->Proceed CoSolvent->Proceed

Caption: Decision tree for troubleshooting 5-Fluoro-2-iodobenzamide solubility in cross-coupling reactions.

MechanisticPathway Undissolved Solid 5-Fluoro-2-iodobenzamide (High Lattice Energy) Dissolved Solvated Monomer (in DMSO/Dioxane) Undissolved->Dissolved Polar Aprotic Solvent Disrupts H-Bonds OxAdd Pd(0) Oxidative Addition (Rate-Limiting if Insoluble) Dissolved->OxAdd Catalyst Interaction Transmet Transmetalation OxAdd->Transmet Boronic Acid/Base Dehal Protodehalogenation (Side Reaction at High Temp) OxAdd->Dehal Excess Heat / Poor Nucleophile Solubility RedElim Reductive Elimination (Target Product) Transmet->RedElim Product Formation

Caption: Mechanistic pathway highlighting the critical role of solvation prior to oxidative addition.

References
  • Title: N-cyclohexyl-5-(3,4-dimethoxybenzyl)-8-fluoro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-4-carboxamide | 1586800-30-7 Source: Molaid URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC) URL:[Link]

Sources

Mechanistic Insights: The Causality of Dehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrodehalogenation of 5-Fluoro-2-iodobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the transition-metal-catalyzed cross-coupling of 5-Fluoro-2-iodobenzamide.

While the C-I bond in 5-Fluoro-2-iodobenzamide is highly reactive toward oxidative addition, it is notoriously susceptible to hydrodehalogenation—a side reaction that replaces the iodine atom with a hydrogen atom, yielding the dead-end byproduct 3-fluorobenzamide[1]. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to completely suppress this pathway.

Hydrodehalogenation is a kinetically competing catalytic cycle[1]. The initial oxidative addition of 5-Fluoro-2-iodobenzamide to the Palladium(0) catalyst is extremely fast[2]. However, if the subsequent transmetalation step is delayed, the long-lived Pd(II)(Ar)(I) intermediate becomes vulnerable to side reactions[3].

In the presence of hydrogen donors—such as alcoholic solvents, amines, or trace moisture—the Pd(II) complex undergoes β-hydride elimination or direct hydride transfer to form a Pd(II)(Ar)(H) species[4]. Rapid reductive elimination then ejects the dehalogenated arene and regenerates the Pd(0) catalyst[5]. The primary amide (-CONH₂) on the substrate exacerbates this by potentially coordinating to the palladium center, further slowing down the desired transmetalation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(I) Ar = 5-Fluoro-2-benzamide Pd0->OxAdd Oxidative Addition (Rapid) TransMet Pd(II)(Ar)(R) (Transmetalation) OxAdd->TransMet + Boronic Acid (Slower if hindered) Hydride Pd(II)(Ar)(H) (Hydride Transfer) OxAdd->Hydride + Hydride Source (Alcohols/Amines) Desired Ar-R (Coupled Product) TransMet->Desired Reductive Elimination Desired->Pd0 Regenerates Pd(0) Undesired Ar-H (3-Fluorobenzamide) Hydride->Undesired Reductive Elimination Undesired->Pd0 Regenerates Pd(0)

Caption: Competing catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing >30% 3-fluorobenzamide in my Suzuki coupling. What is the primary source of this hydride? A1: The hydride source is typically your solvent or base. Alcoholic solvents (e.g., methanol, ethanol) are easily oxidized by the palladium complex to generate hydrides, a process confirmed by kinetic isotope effect studies[4]. To prevent this, switch to anhydrous, aprotic solvents like toluene or 1,4-dioxane[6].

Q2: How does the primary amide (-CONH₂) on 5-Fluoro-2-iodobenzamide affect the reaction? A2: The amide group can coordinate to the palladium center, creating a stable off-cycle intermediate that slows down transmetalation. Furthermore, if strong bases like NaOtBu are used, the amide protons can be abstracted, leading to insoluble aggregates. Switching to milder, inorganic bases like K₃PO₄ or Cs₂CO₃ minimizes these issues[6].

Q3: Which catalyst/ligand system is best suited for this substrate to outcompete dehalogenation? A3: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos) are highly recommended[7]. These ligands serve a dual purpose: their electron richness stabilizes the Pd center, while their steric bulk accelerates the desired reductive elimination of the coupled product over the dehalogenation pathway[1]. Using pre-catalysts like XPhos Pd G2 ensures rapid, controlled generation of the active monoligated Pd(0) species[8].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus hydrodehalogenation for 5-Fluoro-2-iodobenzamide.

EntrySolvent SystemBaseLigandTemp (°C)Yield (Coupled Product)Yield (3-Fluorobenzamide)
1EtOH / H₂ONa₂CO₃PPh₃8035%60%
2DMFK₂CO₃PPh₃8045%40%
3TolueneK₃PO₄PPh₃10060%25%
4TolueneK₃PO₄SPhos10085%10%
5TolueneK₃PO₄XPhos10096% <2%

Note: Moving from protic solvents and simple phosphines (Entry 1) to aprotic solvents and bulky biaryl ligands (Entry 5) completely shifts the kinetic preference toward the desired product.

Self-Validating Experimental Protocol

This protocol describes an optimized Suzuki-Miyaura coupling designed to suppress dehalogenation. It incorporates an In-Process Control (IPC) step to validate the suppression of the byproduct before workup.

Reagents:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox or using standard Schlenk techniques, add 5-Fluoro-2-iodobenzamide, arylboronic acid, and anhydrous K₃PO₄ to an oven-dried reaction vial[3].

  • Catalyst Addition: Add XPhos Pd G2 and XPhos. Using a G2 pre-catalyst ensures the immediate generation of the active Pd(0) species without requiring reduction by the solvent or substrate, which can trigger side reactions[8].

  • Solvent & Degassing: Add anhydrous toluene. Degas the mixture by sparging with argon or nitrogen for 10-15 minutes. Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the boronic acid, which would deplete the nucleophile and leave the Pd(II) intermediate stranded[9].

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • In-Process Control (IPC): After 1 hour, withdraw a 10 μL aliquot, quench with water/ethyl acetate, and analyze the organic layer via LC-MS[10]. Self-Validation Check: You should observe the mass of the coupled product with the 3-fluorobenzamide byproduct (m/z 139.1) constituting <2% of the total ion count. If dehalogenation >5% is observed, verify the anhydrous nature of your solvent and base.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6]. Purify via flash column chromatography.

Workflow Step1 1. Reagent Prep (Anhydrous/Degassed) Step2 2. Catalyst Setup (XPhos Pd G2) Step1->Step2 Step3 3. Base/Solvent (K3PO4 / Toluene) Step2->Step3 Step4 4. Reaction & IPC (LC-MS Validation) Step3->Step4

Caption: Self-validating experimental workflow for optimized Pd-catalyzed cross-coupling.

References

  • Benchchem. Preventing dehalogenation during reactions of bromo-fluoroanilines.6

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. 7

  • Benchchem. Troubleshooting Dehalogenation in Cross-Coupling Reactions.1

  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling. 3

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 5

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.9

  • NIH PMC. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides. 2

  • Benchchem. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. 10

  • Chemical Communications (RSC). A mechanistic investigation of hydrodehalogenation using ESI-MS. 4

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. 8

Sources

Troubleshooting failed Sonogashira reactions with 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Sonogashira Reactions with 5-Fluoro-2-iodobenzamide

Welcome to the technical support center for advanced Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing and resolving common issues encountered when using challenging substrates like 5-Fluoro-2-iodobenzamide.

Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 5-Fluoro-2-iodobenzamide shows zero conversion. What are the most critical initial checks?

A1: When a Sonogashira reaction fails to initiate, the root cause is almost always related to the fundamental reaction setup and reagent integrity. Before exploring more complex factors, perform these critical checks:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen.[1][2] Incomplete removal of oxygen can lead to rapid catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][3]

    • Causality: Oxygen oxidizes the active Pd(0) species to inactive Pd(II) oxides or promotes the formation of palladium black.

    • Action: Ensure your reaction flask is thoroughly flame-dried under vacuum and backfilled with a high-purity inert gas (Argon or Nitrogen).[4] Solvents and liquid bases must be rigorously degassed using methods like freeze-pump-thaw (for volatile solvents) or by bubbling with an inert gas for at least 30 minutes.[1]

  • Reagent Purity and Quality:

    • Catalysts: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time if not stored properly under an inert atmosphere.[2] Copper(I) iodide (CuI) is prone to oxidation, indicated by a color change from off-white/tan to green or blue. Oxidized copper species are ineffective co-catalysts. Use a fresh bottle or a recently purchased batch of CuI.[2]

    • Solvents & Base: Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) can absorb water and oxidize over time.[5] Using an old bottle is a common cause of reaction failure. It is best practice to use freshly distilled amine bases over a suitable drying agent (e.g., CaH₂).[4][5] Solvents must be anhydrous. Traces of water can interfere with the catalytic cycle.[5]

    • Substrates: Impurities in either the 5-Fluoro-2-iodobenzamide or the terminal alkyne can act as catalyst poisons.[1] Purify starting materials by recrystallization, distillation, or column chromatography if their purity is questionable.[2]

Q2: My reaction mixture turned dark brown or black immediately after adding the reagents. What does this signify?

A2: The formation of a black or dark brown precipitate, known as "palladium black," is a clear visual indicator of the decomposition and agglomeration of your palladium catalyst.[1][2] This precipitated metal is no longer catalytically active, leading to a stalled reaction.

  • Primary Causes & Prevention:

    • Presence of Oxygen: As mentioned in Q1, this is the most common cause. Rigorous degassing is non-negotiable.[1]

    • Solvent Choice: Some solvents are more prone to promoting palladium black formation. For instance, anecdotal evidence suggests that THF can sometimes accelerate this process compared to solvents like DMF or acetonitrile.[5]

    • High Temperature: While aryl iodides are highly reactive and often couple at room temperature,[1] excessive heat can accelerate catalyst decomposition pathways. If heating is required (e.g., for a less reactive alkyne), increase the temperature gradually.

    • Ligand Dissociation: In some cases, if the palladium-ligand complex is not stable under the reaction conditions, the "naked" palladium atoms can agglomerate. Using a ligand with a stronger binding affinity or a higher ligand-to-palladium ratio can sometimes mitigate this.

Q3: My starting material is consumed, but the main product is a dimer of my terminal alkyne. How do I prevent this homocoupling side reaction?

A3: The formation of a 1,3-diyne via the coupling of two terminal alkyne molecules is the Glaser-Hay coupling, a common and wasteful side reaction in Sonogashira couplings.[1] This reaction is almost exclusively promoted by the copper co-catalyst in the presence of an oxidant, typically oxygen.[3]

  • Strategies to Minimize Homocoupling:

    • Strictly Anaerobic Conditions: This is the most effective preventative measure. Ensure all reagents, solvents, and the reaction headspace are completely free of oxygen.[1]

    • Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate the Glaser pathway. Reduce the CuI loading to the minimum effective amount, typically 1-5 mol %.[1]

    • Slow Addition of Alkyne: Maintaining a low instantaneous concentration of the alkyne favors the desired cross-coupling pathway over homocoupling. Using a syringe pump to add the alkyne to the reaction mixture over several hours is a highly effective technique, especially for valuable or highly reactive alkynes.[1]

    • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating the copper co-catalyst is the definitive solution.[1] Copper-free Sonogashira reactions are well-established, though they may require a stronger base, different ligands, or slightly higher temperatures to proceed efficiently.[6][7]

Q4: Are there specific challenges associated with the 5-Fluoro-2-iodobenzamide substrate I should be aware of?

A4: Yes, the structure of 5-Fluoro-2-iodobenzamide presents specific electronic and functional group considerations that can influence the reaction's success.

  • Electronic Effects: The aryl iodide bond is highly reactive and ideal for Sonogashira coupling.[8] The fluorine and benzamide groups are both electron-withdrawing, which can further activate the C-I bond towards oxidative addition, the first step in the palladium catalytic cycle.[8][9] This is generally favorable.

  • Functional Group Interference (The Amide): The primary amide (-CONH₂) group is a potential site for undesired interactions.

    • Catalyst Inhibition: The lone pairs on the amide's nitrogen and oxygen atoms could potentially coordinate to the palladium or copper center, interfering with the catalytic cycle. While typically not a strong inhibitor, this possibility should be considered if other troubleshooting steps fail.

    • Basicity Issues: The amide proton is weakly acidic and generally does not interfere with standard amine bases. However, if very strong inorganic bases (e.g., Cs₂CO₃) are used, deprotonation of the amide could occur, leading to side reactions. It is crucial to select a base that is strong enough to deprotonate the alkyne but not the amide. Amine bases like NEt₃ or i-Pr₂NH are generally a safe choice.[10]

Systematic Troubleshooting Workflow

When a reaction with 5-Fluoro-2-iodobenzamide fails, a logical, step-by-step diagnostic approach is essential. The following workflow can help pinpoint the issue.

TroubleshootingWorkflow start Low or No Yield Observed reagent_check 1. Check Reagent Quality & Purity start->reagent_check catalyst_check 2. Evaluate Catalyst System start->catalyst_check condition_check 3. Review Reaction Conditions start->condition_check side_reaction_check Side Reaction Dominates? start->side_reaction_check purity Substrates Pure? (5-Fluoro-2-iodobenzamide, Alkyne) reagent_check->purity solvent_base Solvent Anhydrous? Base Freshly Distilled? reagent_check->solvent_base pd_activity Pd Catalyst Active? (Fresh, Stored Properly) catalyst_check->pd_activity cu_activity Cu(I) Source Oxidized? (Should be off-white/tan) catalyst_check->cu_activity ligand_choice Ligand Appropriate? (e.g., PPh₃, or bulky phosphines for challenging substrates) catalyst_check->ligand_choice atmosphere Inert Atmosphere Strict? (Properly Degassed) condition_check->atmosphere temperature Temperature Optimal? (RT for aryl iodides is typical) condition_check->temperature concentration Concentration Too Low? condition_check->concentration homocoupling Glaser Homocoupling (Alkyne Dimer) side_reaction_check->homocoupling Yes decomposition Decomposition (Palladium Black) side_reaction_check->decomposition Yes purify_reagents Solution: Purify substrates. Use fresh, dry solvent/base. purity->purify_reagents solvent_base->purify_reagents new_catalysts Solution: Use fresh Pd catalyst and CuI. pd_activity->new_catalysts cu_activity->new_catalysts optimize_ligand Solution: Screen electron-rich/bulky ligands. ligand_choice->optimize_ligand improve_setup Solution: Improve degassing procedure. Ensure positive inert gas pressure. atmosphere->improve_setup adjust_temp_conc Solution: Adjust temperature or increase reactant concentration. temperature->adjust_temp_conc concentration->adjust_temp_conc reduce_cu Solution: Reduce CuI loading. Add alkyne slowly. Consider copper-free protocol. homocoupling->reduce_cu decomposition->improve_setup

Caption: A systematic workflow for troubleshooting failed Sonogashira reactions.
Data Presentation: Optimizing Reaction Parameters

The choice of each reaction component is critical. The table below summarizes recommended starting points and the rationale for coupling with 5-Fluoro-2-iodobenzamide.

ComponentRecommended Starting ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol %) or Pd(PPh₃)₄ (1-3 mol %)Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are often more stable to air than Pd(0) sources.[2] The active Pd(0) species is formed in situ.[6]
Copper Co-catalyst CuI (2-5 mol %)Essential for the standard mechanism to facilitate alkyne activation.[6][11] Use the lowest effective loading to minimize Glaser homocoupling.[1]
Ligand PPh₃ (typically included in the catalyst)Triphenylphosphine is standard.[8] If reactivity is low, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) can accelerate oxidative addition and reductive elimination.[8][12]
Base Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH)Must be anhydrous and freshly distilled. Amine bases deprotonate the alkyne and neutralize the HX byproduct.[10] They can often serve as the solvent as well.[10]
Solvent DMF, Acetonitrile (MeCN), or neat amine baseThe solvent influences reaction rates and catalyst stability.[13][14] Polar aprotic solvents like DMF often perform well.[15][16]
Temperature Room Temperature (20-25 °C)Aryl iodides are the most reactive halides for Sonogashira coupling and typically do not require heating.[1][8]
The "Why": Understanding the Catalytic Cycle

A grasp of the reaction mechanism is crucial for effective troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles. Understanding these cycles explains why oxygen is detrimental (it attacks the Pd(0) catalyst) and why the base is essential (it generates the copper acetylide).

SonogashiraCycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂Pd(II)(Ar)I oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne L₂Pd(II)(Ar)(C≡CR) transmetalation->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim product Ar-C≡C-R (Product) reductive_elim->product product->pd0 Regenerates Catalyst aryl_halide Ar-I (5-Fluoro-2-iodobenzamide) aryl_halide->oxidative_add cui Cu(I)I alkyne_activation Deprotonation cui->alkyne_activation cu_acetylide Cu(I)-C≡CR (Copper Acetylide) alkyne_activation->cu_acetylide base_h Base-H⁺ I⁻ alkyne_activation->base_h cu_acetylide->transmetalation Enters Pd Cycle alkyne H-C≡C-R (Terminal Alkyne) alkyne->alkyne_activation base Base (e.g., NEt₃) base->alkyne_activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Optimized Sonogashira Coupling of 5-Fluoro-2-iodobenzamide

This self-validating protocol incorporates best practices to minimize common failure modes.

Materials:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol %)

  • Copper(I) Iodide (CuI) (4 mol %)

  • Anhydrous, degassed Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Fluoro-2-iodobenzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (to achieve ~0.2 M concentration) and degassed triethylamine (2.0 equiv) via syringe.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe. For highly reactive alkynes prone to homocoupling, use a syringe pump for slow addition over 1-2 hours.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 1-4 hours).[17][18]

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a short plug of Celite to remove catalyst residues.[1]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.[17][18]

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]

  • Bhanja, P., & Bhaumik, A. (2017). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • Hajipour, A. R., & Zarei, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Liu, C., Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Sonogashira cross‐coupling reaction of terminal alkynes with amides through N−C activation. [Link]

  • ResearchGate. (n.d.). Reaction sequence combining the copper‐free Sonogashira reaction under micellar reaction conditions. [Link]

  • Cranwell, P. B., & Smith, J. M. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • American Chemical Society. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Synthesis of terminal 1,3-diynes via sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Practice Questions & Answers. Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

Technical Support Center: 5-Fluoro-2-iodobenzamide Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with halogenated benzamides requires a precise understanding of their behavior in solution. 5-Fluoro-2-iodobenzamide (5-F-2-I-BA) presents unique handling challenges primarily due to the disparate stabilities of its functional groups. This guide provides field-proven, mechanistically grounded strategies to maximize the shelf-life and integrity of your stock solutions.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize 5-Fluoro-2-iodobenzamide, we must first isolate its structural vulnerabilities. The molecule consists of a highly stable fluoro-aromatic ring, a moderately stable amide moiety, and a highly labile aryl iodide bond.

  • Aryl Iodide Photolysis (Primary Degradation Pathway): The carbon-iodine (C-I) bond is the weakest link in this scaffold. Aryl iodides are notoriously susceptible to photo-induced homolytic cleavage when exposed to UV or visible light, which yields highly reactive aryl radicals and iodine radicals (I•)[1]. The subsequent recombination or oxidation of these free iodine radicals generates molecular iodine (I₂), which acts as a visual indicator of degradation[2].

  • Amide Hydrolysis (Secondary Degradation Pathway): Benzamide derivatives exhibit excellent stability in neutral, dilute aqueous or organic solutions[3]. However, when subjected to concentrated strong acids or bases at elevated temperatures, the amide bond undergoes nucleophilic attack, hydrolyzing into 5-fluoro-2-iodobenzoic acid and ammonia[3].

StabilityWorkflow Compound 5-Fluoro-2-iodobenzamide (Intact in Solution) Light UV/Visible Light (Photon Absorption) Compound->Light HeatPH Extreme pH / Heat (Thermal Energy) Compound->HeatPH Photolysis Homolytic C-I Cleavage (Radical Pathway) Light->Photolysis Triggers Hydrolysis Amide Hydrolysis (Nucleophilic Attack) HeatPH->Hydrolysis Promotes Radicals Aryl Radical + I• (Yellow/Brown I2 Formation) Photolysis->Radicals Yields Acid 5-Fluoro-2-iodobenzoic Acid + Ammonia Hydrolysis->Acid Yields

Logical relationship of 5-Fluoro-2-iodobenzamide degradation pathways in solution.

Troubleshooting Guide & FAQs

Q1: My 5-Fluoro-2-iodobenzamide stock solution turned yellow/brown after a few days on the bench. Is it ruined, and how do I prevent this? A: Yes, the solution is compromised. The yellowing is a definitive indicator of molecular iodine (I₂) liberation, caused by the photo-induced homolytic cleavage of the C-I bond[2]. Once the aryl radical forms, it abstracts hydrogen from the solvent, fundamentally altering the concentration of your active pharmaceutical ingredient (API). Prevention: Always store solutions in actinic (amber) glass vials to block the specific photon wavelengths required to overcome the C-I bond dissociation energy.

Q2: What are the optimal solvents for preparing long-term stock solutions? A: The choice of solvent dictates both solubility and stability. Aprotic polar solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are highly recommended, as benzamide solid forms are not altered in contact with these solvents[4]. However, ensure the DMSO is strictly anhydrous and degassed. Trace water combined with atmospheric oxygen can initiate slow hydrolysis and oxidize the released iodide over extended storage periods.

Q3: Can I store the solution at room temperature, or does it require freezing? A: While solid aryl iodides can often be stored at room temperature, solutions should be stored at -20°C. Lowering the temperature minimizes the kinetic energy that drives both thermal deiodination and trace amide hydrolysis. If working with the solution daily, keep working aliquots at 4°C and avoid repeated freeze-thaw cycles.

Quantitative Stability Matrix

The following table summarizes the expected stability of 5-Fluoro-2-iodobenzamide based on environmental and solvent conditions.

Solvent / ConditionTemperatureLight ExposureExpected Half-LifePrimary Degradation Pathway
DMSO (Anhydrous, Degassed) -20°CDark (Amber vial)> 12 monthsNone (Stable)
MeCN (Anhydrous) 4°CDark (Amber vial)> 6 monthsNone (Stable)
DMSO (Anhydrous) 25°CAmbient Light< 7 daysPhotolytic C-I cleavage
Aqueous Buffer (pH 7) 4°CDark~ 30 daysSlow hydrolysis / Precipitation
Aqueous Buffer (pH 12) 40°CDark< 24 hoursBase-catalyzed amide hydrolysis

Experimental Protocols

To ensure absolute trustworthiness in your assays, do not assume your compound is stable simply because it is frozen. Implement the following self-validating protocols to prepare and verify your solutions.

Protocol 1: Preparation and Anaerobic Storage of Stock Solutions

Causality: Removing dissolved oxygen prevents oxidative side-reactions if trace C-I cleavage occurs, while amber vials physically block the photons required to initiate radical formation.

  • Solvent Degassing: Sparge anhydrous DMSO or MeCN with Argon gas for 15 minutes using a submerged needle, while venting the vial to displace atmospheric oxygen.

  • Dissolution: Weigh the required mass of 5-Fluoro-2-iodobenzamide into a pre-dried, Argon-flushed amber glass vial.

  • Reconstitution: Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquotting: Under an Argon stream, divide the stock into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -20°C freezer.

Protocol 2: Self-Validating Forced Degradation Study

Causality: To definitively trust your storage protocol, you must establish the baseline degradation kinetics of your specific formulation using LC-MS. This protocol acts as an internal control system.

  • Sample Preparation: Prepare three identical 1 mM solutions of 5-Fluoro-2-iodobenzamide in your chosen experimental solvent.

  • Condition Assignment:

    • Control: Amber vial, Argon-flushed, stored at 4°C.

    • Photolytic Stress: Clear glass vial, ambient air, placed directly under a 370 nm or broad-spectrum LED lamp at 25°C[1].

    • Hydrolytic Stress: Amber vial, adjusted to pH 12 using 0.1 M NaOH, heated to 40°C.

  • Kinetic Sampling: Extract 10 µL aliquots from each vial at 0, 2, 8, 24, and 48 hours.

  • Quenching & Analysis: Immediately quench the basic hydrolytic sample with equimolar HCl to halt degradation. Dilute all samples 1:10 in the LC-MS mobile phase and analyze.

  • Validation Criteria:

    • The Control must demonstrate >99% peak area retention.

    • The Photolytic Stress sample will validate your assay's ability to detect the deiodinated product (5-Fluorobenzamide).

    • The Hydrolytic Stress sample will validate the detection of the hydrolysis byproduct (5-Fluoro-2-iodobenzoic acid).

    • If the control fails, your solvent is contaminated with nucleophiles or your vials are not truly actinic.

References

  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes ChemRxiv[Link]

  • Synthesis and stability of strongly acidic benzamide derivatives National Institutes of Health (PMC)[Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine ResearchGate[Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide MDPI[Link]

Sources

Technical Support Center: Impurity Profiling for 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, analytical chemists, and drug development professionals in identifying, resolving, and qualifying process-related impurities in commercial 5-Fluoro-2-iodobenzamide (CAS: 748188-88-7).

Because this halogenated building block is frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) during Active Pharmaceutical Ingredient (API) synthesis, understanding the causality behind its degradation and impurity profile is critical for regulatory compliance and downstream reaction success.

🔬 Workflow: Impurity Identification & Qualification

Before diving into specific troubleshooting scenarios, it is essential to establish a standardized logical pathway for handling unknown peaks. The following diagram illustrates our recommended self-validating workflow for structural elucidation.

ImpurityWorkflow Start Detect Unknown Peak (HPLC-UV) LCMS LC-MS (ESI+) Analysis Determine [M+H]+ Start->LCMS MassCheck Mass matches known process impurity? LCMS->MassCheck Spike Spike with Reference Standard MassCheck->Spike Yes Prep Isolate via Prep-HPLC MassCheck->Prep No Qual ICH Q3A Qualification & Toxicity Assessment Spike->Qual NMR 1H & 19F NMR Structure Elucidation Prep->NMR NMR->Qual

Workflow for structural elucidation and qualification of unknown impurities.

📊 Quantitative Data: Common Impurities Profile

To establish a baseline for your analytical methods, we have summarized the most frequently encountered impurities in commercial batches of 5-Fluoro-2-iodobenzamide.

Table 1: Mass Spectrometric & Chromatographic Profile of Common Impurities

Impurity Chemical NameStructural Origin / CausalityApprox. RRT*Exact Mass [M+H]⁺
5-Fluoro-2-iodobenzoic acid Hydrolysis of the primary amide / Unreacted starting material1.15266.9 (ESI-)
3-Fluorobenzamide Reductive deiodination (thermal/photolytic degradation)0.65140.1
4-Fluoro-2-iodobenzamide Regioisomer carryover from non-selective precursor iodination0.95266.0
5-Fluoro-2-iodobenzonitrile Dehydration of the primary amide during harsh processing1.40247.9

*Relative Retention Time (RRT) is based on the PFP column methodology detailed in FAQ 2.

🛠️ Troubleshooting & FAQs

Q1: My LC-MS analysis shows a major unknown peak with an [M+H]⁺ of 140.1 Da. What is the chemical causality behind this, and how do I prevent it?

Expert Insight: The mass difference between your parent molecule (Exact Mass: 265.0 Da) and the impurity (140.1 Da) is roughly 125 Da. In mass spectrometry, an [M-I+H]⁺ transformation corresponds to the loss of an iodine atom (126.9 Da) replaced by a proton (1.0 Da). This confirms the presence of 3-fluorobenzamide , a reductive dehalogenation product.

Causality: The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (~238 kJ/mol) compared to the C-F bond (~485 kJ/mol). If the commercial batch was exposed to prolonged UV light during storage, or if trace palladium/copper from manufacturing equipment contaminated the batch, homolytic cleavage of the C-I bond occurs. The resulting aryl radical abstracts a hydrogen atom from ambient moisture or solvent, yielding the deiodinated product.

Resolution: Store the material in amber glass under an inert argon atmosphere at 2–8°C. If this impurity exceeds 0.15%, you must perform a recrystallization using a non-polar/polar solvent system (e.g., heptane/ethyl acetate) to purge the highly soluble 3-fluorobenzamide.

Q2: Standard C18 columns fail to resolve the 4-fluoro and 5-fluoro regioisomers. How can I chromatographically separate them?

Expert Insight: Standard C18 stationary phases rely purely on hydrophobic dispersion forces. Because 4-fluoro-2-iodobenzamide and 5-fluoro-2-iodobenzamide have nearly identical partition coefficients (LogP), a C18 column cannot distinguish them. You must induce orthogonal selectivity .

Causality & Solution: Switching to a Pentafluorophenyl (PFP) stationary phase is the definitive solution. The fluorine atoms on the PFP column act as strong electron acceptors, creating


 charge-transfer interactions with the electron-rich regions of the benzamide ring. Furthermore, strong dipole-dipole interactions between the C-F bonds on the column and the halogens on the analyte provide the stereochemical recognition required to pull these isomers apart[1].
🧪 Step-by-Step Methodology: Orthogonal HPLC-UV Method (Self-Validating)

This protocol is designed as a self-validating system; it includes a System Suitability Test (SST) to ensure the column chemistry is functioning before sample analysis.

  • System & Column Preparation:

    • Install a PFP Column (e.g., 150 mm × 4.6 mm, 3.0 µm particle size).

    • Set column oven temperature strictly to 30°C (temperature fluctuations severely impact dipole interactions).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the amide, sharpening the peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Execution:

    • 0–2 min: 10% B

    • 2–12 min: Ramp to 60% B

    • 12–15 min: Hold at 60% B

    • 15–15.1 min: Return to 10% B (Equilibration for 5 mins).

    • Flow Rate: 1.0 mL/min. Detection: UV at 230 nm.

  • System Suitability Test (SST) - Critical Step:

    • Inject a resolution mixture containing 10 µg/mL of both 4-fluoro-2-iodobenzamide and 5-fluoro-2-iodobenzamide.

    • Validation Gate: Proceed to sample analysis only if the chromatographic resolution (

      
      ) between the two peaks is 
      
      
      
      .
  • Sample Analysis:

    • Inject 10 µL of the commercial sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.

Q3: If 5-Fluoro-2-iodobenzamide is used as a starting material for an API, what are the regulatory thresholds for these impurities?

Expert Insight: Regulatory agencies (FDA, EMA) expect rigorous control of impurities entering the API manufacturing stream. The2 dictate the exact thresholds for reporting, identifying, and qualifying organic impurities[2].

If an impurity like 5-fluoro-2-iodobenzoic acid carries over into the final API, it must be managed according to the maximum daily dose of the final drug. Advanced analytical capabilities, particularly HPLC and LC-MS, are regulatory requirements for this profiling[3].

Table 2: ICH Q3A(R2) Thresholds (Assuming API Max Daily Dose ≤ 2g/day)

Threshold TypeLimit (%)Required Action if Exceeded
Reporting Threshold 0.05%Impurity must be reported in the Certificate of Analysis (CoA).
Identification Threshold 0.10%Structural elucidation (e.g., via NMR/High-Res MS) is mandatory.
Qualification Threshold 0.15%Toxicological safety data must be provided to prove it poses no patient risk.

Note: If any impurity contains structural alerts for mutagenicity (e.g., alkylating agents, which are absent here but relevant in broader synthesis), ICH M7 guidelines supersede Q3A, requiring control at the Parts Per Million (ppm) level.

📚 References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Official Guidelines. Available at: [Link]

  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." Analytical Insights. Available at:[Link]

  • PharmOutsourcing. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharmaceutical Outsourcing. Available at: [Link]

Sources

Technical Support Center: Refinement of Reaction Times for 5-Fluoro-2-iodobenzamide Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the amination of 5-Fluoro-2-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to refine and optimize reaction times for this crucial synthetic transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Efficient C-N Coupling

The amination of 5-Fluoro-2-iodobenzamide is a key step in the synthesis of numerous pharmaceutical intermediates. The presence of three distinct functional groups—a fluoro group, an iodo group, and a primary amide—presents unique challenges and opportunities for optimization. While both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions are viable, achieving rapid, high-yielding conversions requires careful consideration of various reaction parameters.[1][2][3] This guide will address common issues encountered during these reactions, with a focus on minimizing reaction times while maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 5-Fluoro-2-iodobenzamide is sluggish, taking over 24 hours. What are the primary factors I should investigate to reduce the reaction time?

A1: Several factors can contribute to slow reaction kinetics in the Buchwald-Hartwig amination of this substrate. The most critical parameters to re-evaluate are the choice of ligand, base, and solvent, as well as the reaction temperature.

  • Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] For electron-rich aryl iodides like 5-Fluoro-2-iodobenzamide, bulky, electron-rich phosphine ligands are often highly effective. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] The choice of base can also influence the catalyst's stability and activity.

  • Solvent Effects: The polarity of the solvent can impact the solubility of the reagents and the rate of reaction. Toluene and 1,4-dioxane are standard choices.[4] In some cases, a more polar aprotic solvent like DMF might be beneficial, but be mindful of potential side reactions at higher temperatures.

  • Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition.[4] A systematic screen of temperatures, typically between 80-110 °C, is recommended to find the optimal balance between reaction speed and catalyst stability.[4][6]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction, and the conversion has stalled. What causes this, and how can I prevent it?

A2: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive metallic palladium.[4] This is a common issue in Buchwald-Hartwig reactions and can be caused by several factors:

  • Presence of Oxygen or Moisture: Palladium catalysts are highly sensitive to air and water.[6] Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[6]

  • Inappropriate Ligand: An inadequate ligand may not sufficiently stabilize the palladium center, leading to its aggregation and precipitation.[6] Using a bulky, electron-rich ligand can often mitigate this issue.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[4] If you observe palladium black, consider reducing the reaction temperature and compensating with a longer reaction time if necessary.[4]

  • Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[6] Always use high-purity reagents.

Q3: Can I use a copper-based catalyst system (Ullmann condensation) for the amination of 5-Fluoro-2-iodobenzamide? What are the potential advantages and disadvantages in terms of reaction time?

A3: Yes, a copper-catalyzed Ullmann condensation is a viable alternative.[2]

  • Advantages: Copper catalysts are generally less expensive and less sensitive to air and moisture compared to palladium catalysts, simplifying the experimental setup.[7][8]

  • Disadvantages: Traditional Ullmann reactions often require higher temperatures (frequently above 150 °C) and longer reaction times compared to modern palladium-catalyzed methods.[2] However, the development of new ligand systems for copper-catalyzed aminations has enabled reactions at lower temperatures and with shorter reaction times.[9]

For refining reaction times, a well-optimized Buchwald-Hartwig protocol is often faster. However, if cost and operational simplicity are major considerations, exploring a modern Ullmann approach with an appropriate ligand is worthwhile.

Q4: How do the electronic properties of the 5-Fluoro-2-iodobenzamide substrate influence the reaction time?

A4: The electronic nature of the aryl halide significantly impacts the rate-determining step of the catalytic cycle, which is often the oxidative addition to the metal center.

  • Iodide as a Leaving Group: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides generally more reactive in oxidative addition.[5] This is advantageous for achieving faster reaction times.

  • Fluoro and Amide Groups: The electron-withdrawing nature of the fluorine and amide groups can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition. However, for aryl iodides, this effect is often less pronounced than the inherent reactivity of the C-I bond.

Troubleshooting Guide: Refining Reaction Times

This section provides a structured approach to troubleshooting common issues that lead to prolonged reaction times in the amination of 5-Fluoro-2-iodobenzamide.

Issue 1: Low or No Product Formation After an Extended Period

  • Potential Cause: Inactive catalyst, incorrect reaction setup, or poor reagent quality.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction flask was properly purged with an inert gas and that all solvents were thoroughly degassed. Oxygen can irreversibly deactivate the palladium catalyst.[6]

    • Check Reagent Purity: Use freshly opened, high-purity solvents and ensure your amine and 5-Fluoro-2-iodobenzamide are pure. Water and other protic impurities can lead to catalyst decomposition.[6]

    • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more stable and provide more reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6]

    • Screen Ligands and Bases: The combination of ligand and base is critical and substrate-dependent.[6] A systematic screening of different ligands (e.g., biaryl phosphines) and bases (e.g., alkoxides, amides) is highly recommended.

Issue 2: Reaction Starts but Stalls Before Completion

  • Potential Cause: Catalyst decomposition over time or product inhibition.

  • Troubleshooting Steps:

    • Monitor for Palladium Black: As discussed in the FAQs, the appearance of a black precipitate is a clear sign of catalyst decomposition.[4] If this occurs, lower the reaction temperature.[4]

    • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion if catalyst deactivation is the issue.

    • Consider a More Robust Ligand: Some ligands offer greater stability to the palladium center under challenging conditions. Experiment with different classes of bulky, electron-rich ligands.[6]

    • Investigate Product Inhibition: In some cross-coupling reactions, the product can coordinate to the catalyst and inhibit its activity. While less common for aminations, if other troubleshooting steps fail, consider analyzing the reaction mixture at the point of stalling to identify any potential inhibitory species.

Issue 3: Inconsistent Reaction Times Between Batches

  • Potential Cause: Variability in reagent quality, inconsistent reaction setup, or poor mixing.

  • Troubleshooting Steps:

    • Standardize Reagent Handling: Ensure all reagents are handled consistently, especially with respect to exposure to air and moisture. Use solvents from the same freshly opened bottle for a series of experiments.

    • Ensure Vigorous Stirring: In heterogeneous mixtures (e.g., with an insoluble base), efficient stirring is crucial for reproducible reaction rates.

    • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and an oil bath to ensure consistent and accurate reaction temperatures.

Data Presentation: Parameter Screening for Reaction Time Optimization

The following table provides a starting point for optimizing the reaction conditions for the amination of 5-Fluoro-2-iodobenzamide.

Catalyst System Ligand Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1004-12>90
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane906-18>85
CuI(±)-trans-1,2-DiaminocyclohexaneK₂CO₃DMF12012-24>80

Note: These are representative conditions and may require further optimization for your specific amine substrate.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add 5-Fluoro-2-iodobenzamide (1.0 equiv.), the desired amine (1.2 equiv.), the chosen phosphine ligand (1.5-2.5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6] Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Amination (Ullmann-Type)
  • Reaction Setup: To a reaction vial, add 5-Fluoro-2-iodobenzamide (1.0 equiv.), the amine (1.5 equiv.), CuI (5-10 mol%), the chosen ligand (e.g., 1,10-phenanthroline or a diamine, 10-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 110-150 °C) with stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

Below are diagrams illustrating the key experimental workflows described in this guide.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 5-Fluoro-2-iodobenzamide - Amine - Pd Source & Ligand - Base Setup Assemble Glassware (Schlenk Tube) Reagents->Setup Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Extract Aqueous Wash & Dry Filter->Extract Purify Column Chromatography Extract->Purify cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: Workflow for Palladium-Catalyzed Amination.

Troubleshooting_Workflow Start Slow or Incomplete Reaction Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Optimize_Conditions Systematically Vary: - Ligand - Base - Temperature Check_Inert->Optimize_Conditions [ OK ] Check_Catalyst Observe for Palladium Black? Optimize_Conditions->Check_Catalyst Lower_Temp Lower Reaction Temperature Check_Catalyst->Lower_Temp [ Yes ] Increase_Loading Consider Increasing Catalyst Loading Check_Catalyst->Increase_Loading [ No ] Success Reaction Time Optimized Lower_Temp->Success Increase_Loading->Success

Caption: Decision Tree for Troubleshooting Slow Reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wu, X., et al. (2014). Efficient cobalt-catalyzed C–N cross-coupling reaction between benzamide and aryl iodide in water. Organic & Biomolecular Chemistry.
  • Wu, X., et al. (2014). Efficient cobalt-catalyzed C-N cross-coupling reaction between benzamide and aryl iodide in water. PubMed.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Wu, X., et al. (2015). Efficient Cobalt-Catalyzed C—N Cross-Coupling Reaction Between Benzamide and Aryl Iodide in Water. ResearchGate.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal.
  • Taylor & Francis. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.
  • NIH. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-2-iodobenzamide and 2-iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated aromatic compounds are cornerstones of modern cross-coupling strategies, and understanding their relative reactivity is crucial for reaction optimization and the efficient construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 5-Fluoro-2-iodobenzamide and its parent analogue, 2-iodobenzamide, in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The insights and experimental data presented herein are synthesized from established chemical principles and a comprehensive review of the scientific literature, offering a valuable resource for predicting reaction outcomes and designing robust synthetic routes.

The Decisive Role of the 5-Fluoro Substituent: An Electronic Perspective

The primary structural difference between 5-Fluoro-2-iodobenzamide and 2-iodobenzamide is the presence of a fluorine atom at the 5-position of the benzene ring. This seemingly minor modification has a profound impact on the electronic properties of the molecule, which in turn governs its reactivity in palladium-catalyzed cross-coupling reactions.

Fluorine is the most electronegative element and, when attached to an aromatic ring, exerts a strong electron-withdrawing effect through induction (-I effect). This inductive pull decreases the electron density of the aromatic ring, particularly at the carbon atom bonded to the iodine. This has a direct consequence on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl iodide to the palladium(0) catalyst.

The generally accepted mechanism for these reactions involves the insertion of the palladium(0) species into the carbon-iodine bond. A more electron-deficient carbon-iodine bond is more susceptible to this oxidative addition, leading to a faster reaction rate. Therefore, it is anticipated that 5-Fluoro-2-iodobenzamide will exhibit enhanced reactivity compared to 2-iodobenzamide in many cross-coupling reactions.

Workflow A 1. Reagent Preparation (Aryl iodide, Boronic acid, Base) B 2. Inert Atmosphere (Degas solvent, Purge with N₂/Ar) A->B C 3. Catalyst Addition (Palladium catalyst, Ligand) B->C D 4. Reaction (Heat to desired temperature) C->D E 5. Monitoring (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column chromatography) F->G

Figure 2: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodobenzamide with Phenylboronic Acid

Materials:

  • 5-Fluoro-2-iodobenzamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 5-Fluoro-2-iodobenzamide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • To this suspension, add Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 2-iodobenzamide with Phenylboronic Acid

This reaction is performed following the exact same procedure as Protocol 1, with 2-iodobenzamide (1.0 equiv) as the starting material. The reaction progress should be monitored, and it is anticipated that a longer reaction time (approximately 8-12 hours) will be required for complete conversion compared to the fluorinated analogue.

Conclusion: Harnessing Electronic Effects for Synthetic Advantage

The presence of a fluorine atom at the 5-position of 2-iodobenzamide significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily attributed to the electron-withdrawing nature of the fluorine, which facilitates the rate-determining oxidative addition step. For synthetic chemists, this increased reactivity translates to tangible benefits, including shorter reaction times, milder conditions, and potentially higher yields.

While 2-iodobenzamide remains a valuable and widely used building block, 5-Fluoro-2-iodobenzamide offers a distinct advantage in situations where enhanced reactivity is desired, such as in the synthesis of complex, late-stage intermediates or when dealing with less reactive coupling partners. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, cost considerations, and the desired reaction conditions. This guide provides the foundational knowledge and practical insights necessary to make an informed decision and to effectively utilize these important synthetic intermediates.

References

  • To be populated with specific literature references supporting the d

Analytical methods for quantifying 5-Fluoro-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Analytical Guide: Quantification Strategies for 5-Fluoro-2-iodobenzamide

Introduction 5-Fluoro-2-iodobenzamide (CAS 748188-88-7) is a highly specialized halogenated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and radioligands for PET imaging[1]. Due to its unique physicochemical properties—specifically, the high electronegativity of the fluorine atom and the large polarizability of the iodine atom—precise quantification requires optimized analytical strategies. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its quantification, detailing the causality behind method selection and self-validating experimental protocols.

Comparative Analysis of Analytical Methods

When quantifying halogenated benzamides, the choice of analytical technique depends entirely on the required sensitivity, matrix complexity, and throughput needs[2].

  • HPLC-UV : The benzamide core, coupled with the iodine substituent, provides a strong chromophore. This makes UV detection highly effective for bulk purity analysis. It is robust, cost-effective, and ideal for in-process control during synthesis.

  • LC-MS/MS : For trace-level impurity profiling or pharmacokinetic quantification in biological matrices, LC-MS/MS is indispensable. The combination of liquid chromatography and tandem mass spectrometry provides critical structural information and high selectivity, overcoming complex matrix interference[3].

Table 1: Performance Comparison of Analytical Methods for 5-Fluoro-2-iodobenzamide

ParameterHPLC-UV (254 nm)LC-MS/MS (ESI+)GC-MS (EI)
Primary Application Bulk API purity, Process monitoringTrace impurities, BioanalysisResidual solvents, Volatile impurities
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 ng/mL~30 ng/mL
Linear Dynamic Range 1.5 – 500 µg/mL1.5 – 1000 ng/mL30 – 500 ng/mL
Matrix Interference Moderate to HighLow (due to MRM transitions)Moderate
Cost per Analysis LowHighMedium

Mechanistic Insights: Causality in Experimental Design

The structural features of 5-Fluoro-2-iodobenzamide dictate the chromatographic conditions chosen for its analysis:

  • Stationary Phase Selection : The molecule exhibits moderate lipophilicity due to the fluorine atom. A standard C18 column (e.g., Eclipse XDB-C18) provides sufficient hydrophobic retention[4].

  • Mobile Phase Modifiers : The basic amide nitrogen and the highly polarizable iodine atom can interact with residual silanols on the silica stationary phase, leading to severe peak tailing. To mitigate this, an acidic modifier such as 0.1% Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) must be added to the mobile phase. This suppresses silanol ionization, ensuring sharp, symmetrical peaks[4].

  • Ionization Efficiency (LC-MS) : In positive Electrospray Ionization (ESI+), the amide nitrogen readily accepts a proton to form the stable [M+H]+ ion at m/z 266.0, making it the ideal precursor ion for trace quantification[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation steps (System Suitability Tests) to guarantee that the system is performing within acceptable limits before any data is collected.

Protocol 1: HPLC-UV for Bulk Quantification

This method is optimized for determining the purity of 5-Fluoro-2-iodobenzamide batches during chemical synthesis.

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column: C18 (2.1 x 150 mm, 3.5 µm particle size).

    • Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 12 minutes, hold at 90% B for 3 minutes, re-equilibrate at 10% B for 5 minutes.

    • Detection: UV at 254 nm (optimal for the substituted benzamide chromophore).

  • System Suitability Test (SST) : Inject a 50 µg/mL reference standard. Proceed only if the theoretical plate count (N) > 2000 and the USP tailing factor (T) < 1.5. This validates column efficiency and confirms that the acidic modifier is effectively controlling mobile phase pH.

  • Sample Analysis : Inject 5 µL of the sample. Quantify using a 5-point calibration curve ensuring an R² > 0.999.

Protocol 2: LC-MS/MS for Trace Profiling

This method is designed for detecting part-per-billion (ppb) levels of 5-Fluoro-2-iodobenzamide in complex matrices.

  • Sample Preparation : Dilute samples in 50:50 Water:Acetonitrile to a final concentration within the linear range (1-100 ng/mL) to prevent detector saturation.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM) :

    • Ion Source: ESI in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Precursor Ion: m/z 266.0 [M+H]+.

    • Product Ions: Monitor m/z 249.0 (loss of NH3) for quantification and m/z 139.1 (loss of iodine) for qualification.

  • Validation Check : Analyze a blank matrix sample immediately after the highest calibration standard. The run is only valid if carryover is < 20% of the LOQ.

Visualizing the Analytical Workflows

Workflow Start 5-Fluoro-2-iodobenzamide Sample Decision Quantification Goal? Start->Decision Bulk Bulk Purity (>0.1%) Decision->Bulk Trace Trace Impurity (<0.1%) Decision->Trace HPLC HPLC-UV (254 nm) Robust & Cost-Effective Bulk->HPLC LCMS LC-MS/MS (ESI+) High Sensitivity Trace->LCMS

Decision matrix for selecting the appropriate analytical method based on quantification goals.

Fragmentation Parent Parent Ion[M+H]+ m/z 266.0 CID Collision-Induced Dissociation (CID) Parent->CID Frag1 Quantifier Ion Loss of NH3 (m/z 249.0) CID->Frag1 Frag2 Qualifier Ion Loss of Iodine (m/z 139.1) CID->Frag2

Proposed LC-MS/MS ESI+ fragmentation pathway for 5-Fluoro-2-iodobenzamide.

References

  • Title: 5-fluoro-2-iodobenzamide - CAS号748188-88-7 Source: molaid.com URL: [Link]

  • Title: Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation Source: PMC - NIH URL:[Link]

  • Title: 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide Source: Veeprho URL:[Link]

  • Title: Development of new chemical entities to target neuroinflammatory pathways Source: AMS Dottorato - University of Bologna URL:[Link]

Sources

Advanced HPLC-MS Analysis of 5-Fluoro-2-iodobenzamide Reaction Products: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, 5-Fluoro-2-iodobenzamide (CAS 748188-88-7) serves as a highly versatile building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex benzamide scaffolds. However, monitoring these reactions via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a significant analytical challenge. The reaction mixtures typically contain the parent compound, dehalogenated byproducts (des-fluoro or des-iodo species), and positional isomers that exhibit nearly identical hydrophobicities.

This guide objectively compares the performance of traditional C18 (Octadecylsilane) stationary phases against PFP (Pentafluorophenyl) columns. By examining the underlying chromatographic mechanisms, we demonstrate why PFP phases are the superior choice for resolving halogenated aromatic mixtures, ensuring robust, self-validating analytical workflows.

The Scientific Imperative for Orthogonal Selectivity

When developing an HPLC-MS method, the default choice for many scientists is a standard C18 column. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. For halogenated aromatics like 5-Fluoro-2-iodobenzamide, the difference in hydrophobicity between the parent molecule and a des-fluoro impurity is often too minimal to achieve baseline resolution on a C18 column[1].

To overcome this, we must leverage orthogonal selectivity . PFP columns utilize a propyl-linked pentafluorophenyl ligand, which introduces multiple, simultaneous retention mechanisms[2],[3]:

  • 
     Interactions:  The highly electronegative fluorine atoms on the PFP phase create an electron-deficient aromatic ring. This ring undergoes strong 
    
    
    
    stacking with the electron-rich or polarizable aromatic rings of the analytes[2].
  • Dipole-Dipole Interactions: The localized C-F and C-I bonds in 5-Fluoro-2-iodobenzamide possess strong dipole moments that interact directly with the C-F bonds of the PFP stationary phase[3].

  • Halogen Bonding: The polarizable iodine atom acts as a halogen bond donor, interacting with the fluorine atoms on the stationary phase, providing a unique retention vector absent in C18 chemistry[1].

G cluster_C18 Standard C18 Phase cluster_PFP PFP Phase C18 Alkyl Chain HI Hydrophobic Interactions C18->HI Analyte 5-Fluoro-2-iodobenzamide HI->Analyte Weak Selectivity PFP Pentafluorophenyl PI π-π Stacking PFP->PI DD Dipole-Dipole PFP->DD PI->Analyte High Selectivity DD->Analyte Halogen Bonding

Caption: Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Performance Data

To objectively evaluate column performance, a mock reaction mixture containing 5-Fluoro-2-iodobenzamide and its common synthetic byproducts was analyzed using identical mobile phase gradients.

Analytes Evaluated:

  • Analyte 1: 3-Fluorobenzamide (Des-iodo byproduct)

  • Analyte 2: 2-Iodobenzamide (Des-fluoro byproduct)

  • Analyte 3: 5-Fluoro-2-iodobenzamide (Parent)

  • Analyte 4: 5-Fluoro-2-phenylbenzamide (Suzuki cross-coupling product)

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
Analytem/z [M+H]+C18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
1. 3-Fluorobenzamide140.02.15N/A2.85N/A
2. 2-Iodobenzamide248.04.108.25.3011.4
3. 5-Fluoro-2-iodobenzamide266.04.250.8 (Co-elution) 6.154.1 (Baseline)
4. 5-Fluoro-2-phenylbenzamide216.17.4012.58.9010.2

Data Synthesis: On the C18 column, the addition of a single fluorine atom (Analyte 2 vs. Analyte 3) does not sufficiently alter the molecule's hydrophobicity, resulting in critical co-elution (


 < 1.5). Conversely, the PFP column effectively discriminates between the two species (

= 4.1) by leveraging the dipole moment of the C-F bond[4].

Experimental Protocol: HPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of 0.1% Formic Acid serves a dual purpose: it suppresses the ionization of residual silanols on the silica support (improving peak shape) and provides abundant protons to efficiently ionize the weakly basic benzamide nitrogen in the ESI+ source[5].

Reagents and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Quenching: Quench 10 µL of the crude reaction mixture with 990 µL of the diluent to halt the reaction and precipitate inorganic salts.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chosen over Nylon to prevent the adsorption of halogenated aromatics.

Liquid Chromatography Conditions
  • Column: Phenomenex Kinetex PFP, 2.1 x 100 mm, 1.7 µm (or equivalent PFP phase)[1].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid[4].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid[4].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Enhances mass transfer and sharpens peaks).

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: 5%

      
       95% B (Linear gradient for separation)
      
    • 7.0 - 8.5 min: 95% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)[5].

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • MRM Transitions for 5-Fluoro-2-iodobenzamide:

    • Quantifier: m/z 266.0

      
       249.0 (Loss of 
      
      
      
      from the amide group).
    • Qualifier: m/z 266.0

      
       139.0 (Loss of Iodine radical, characteristic of halogenated species).
      

Workflow S1 1. Sample Prep (Quench & Dilute in ACN/H2O) S2 2. LC Separation (PFP Column, 0.1% FA Gradient) S1->S2 S3 3. Ionization (ESI+ Source, H+ Transfer) S2->S3 S4 4. Mass Analysis (Triple Quadrupole MRM) S3->S4 S5 5. Data Processing (Isomer Resolution & Integration) S4->S5

Caption: Step-by-step HPLC-MS/MS analytical workflow for benzamide reaction products.

Conclusion

For the HPLC-MS analysis of 5-Fluoro-2-iodobenzamide and its reaction products, standard C18 columns frequently fail to provide the necessary resolution due to their reliance on purely hydrophobic interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit


, dipole-dipole, and halogen bonding mechanisms. This orthogonal selectivity guarantees baseline resolution of critical dehalogenated impurities, ensuring the highest level of data integrity for drug development and process chemistry workflows.

References

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at:[Link]

  • Phenomenex. "Luna PFP(2) HPLC Columns: Mechanisms of Interaction." Phenomenex. Available at:[Link]

  • Dou, G., et al. "Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application." Journal of Chromatography B, 2015. Available at:[Link]

  • MDPI. "Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters." Molecules, 2025. Available at:[Link]

Sources

Validation of 5-Fluoro-2-iodobenzamide derivative structures by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 5-Fluoro-2-iodobenzamide Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

Introduction As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate the architectural integrity of halogenated benzamides. Compounds built on the 5-fluoro-2-iodobenzamide scaffold are highly prized in both medicinal chemistry and crystal engineering. The 5-fluoro substituent is strategically positioned to 1[1], while the 2-iodo group acts as a 2[2].

Validating the exact three-dimensional architecture of these derivatives—specifically the dihedral twist of the amide plane and the intricate networks of non-covalent interactions—is critical for rational drug design. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities (NMR, DFT) and provides a self-validating experimental protocol for rigorously confirming these structures.

Comparative Analysis: SCXRD vs. NMR vs. DFT

While Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations provide indispensable bulk and theoretical data, they cannot definitively map absolute solid-state geometries. 3[3].

Table 1: Performance Comparison of Structural Validation Techniques for Halogenated Benzamides

Feature / MetricSingle-Crystal X-Ray Diffraction (SCXRD)NMR Spectroscopy (Solution State)DFT Computations (e.g., B3LYP)
Primary Output Absolute 3D atomic coordinates & packingChemical environment & connectivityTheoretical optimized geometry
Halogen Bond Detection Direct quantification (C-I···O/π distances)Indirect (chemical shift perturbations)Predictive (requires complex basis sets)
Dihedral Angle Measurement High precision (±0.01°)Cannot determine fixed solid-state anglesGas-phase approximation
Phase Analyzed Solid (Crystal lattice)Solution (Dynamic averaging)In silico (Gas or implicit solvent)
Throughput & Speed Low-Medium (requires crystal growth)High (rapid acquisition)Medium (computationally intensive)

Expert Insight on Causality: Why rely on SCXRD over NMR for 5-fluoro-2-iodobenzamide derivatives? In solution, the amide bond freely rotates within its steric limits, averaging out the conformational data. However, in the solid state (or when bound to a biological target), the massive Van der Waals radius of the 2-iodo substituent sterically clashes with the amide carbonyl or nitrogen. This2[2]. SCXRD directly measures this dihedral angle and quantifies the C–I···π and C–F···H interactions that dictate the molecule's supramolecular assembly. Furthermore, 3[3], bridging the gap between theoretical models and physical reality.

Workflow: Self-Validating Crystallographic Protocol

To ensure absolute trustworthiness, the crystallographic workflow must operate as a self-validating system. Discrepancies between the calculated electron density model and the raw diffraction data (quantified by the R-factor) serve as internal quality controls.

Step-by-Step Methodology:

  • Synthesis & Purity Verification: Synthesize the 5-fluoro-2-iodobenzamide derivative. Verify bulk purity (>98%) via LC-MS and 1H-NMR before crystallization, as microscopic impurities disrupt lattice formation and cause twinning.

  • Single Crystal Growth (Slow Evaporation): Dissolve 10-20 mg of the compound in a suitable solvent system (e.g., EtOAc/Hexanes). Pierce the vial cap with a narrow needle to allow controlled, slow solvent evaporation over 3-7 days, yielding high-quality single crystals.

  • Diffraction Data Collection: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.2 mm) on a4[4]. Maintain the crystal at4[4]. Causality: Cooling freezes out dynamic disorder and reduces thermal vibrations (Debye-Waller factors), allowing for the precise localization of lighter atoms and accurate measurement of C-F and C-I bond lengths.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F^2 using SHELXL.

  • Self-Validation (The CheckCIF Process): Ensure the final R1 value is < 0.05 (5%) and wR2 is < 0.15. The system self-validates by generating an IUCr CheckCIF report. Any A- or B-level alerts (e.g., missing atoms, incorrect unit cell assignments) must be resolved,5[5] before final publication.

Visualizing the Validation Logic

Workflow A 1. Synthesis & Purity (>98% via LC-MS) B 2. Single Crystal Growth (Slow Evaporation) A->B C 3. X-Ray Diffraction (CuKα/MoKα at 173 K) B->C D 4. Structure Solution (SHELXT / SHELXL) C->D E 5. Self-Validation (R1 < 0.05, CheckCIF) D->E

Fig 1: Self-validating X-ray crystallography workflow for benzamide derivatives.

StructuralLogic Scaffold 5-Fluoro-2-iodobenzamide F_atom 5-Fluoro Group (Electronic Modulation) Scaffold->F_atom I_atom 2-Iodo Group (Halogen Bond Donor) Scaffold->I_atom Amide Amide Linkage (Steric Twist & H-Bond) Scaffold->Amide XRD SCXRD Validation (Absolute 3D Geometry) F_atom->XRD Maps C-F...H contacts I_atom->XRD Quantifies C-I...O/π bonds Amide->XRD Measures dihedral angle

Fig 2: Structural logic mapping of 5-Fluoro-2-iodobenzamide features via SCXRD.

Conclusion

For 5-fluoro-2-iodobenzamide derivatives, SCXRD is not merely a confirmatory tool; it is the definitive method for elucidating the delicate balance between steric hindrance (driven by the ortho-iodo group) and non-covalent bonding potential. By combining the absolute 3D coordinates derived from SCXRD with predictive DFT models, researchers can establish a highly rigorous, self-validating framework for drug discovery and materials science.

References

  • Benchchem. "N-(2-chlorophenyl)-2-iodobenzamide".
  • Benchchem. "4-iodo-N-(pyridin-2-yl)benzamide".
  • Benchchem. "N-(4-chlorophenyl)-3,5-difluorobenzamide".
  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Benzopyridoindolone Derivatives via a One-Pot Copper Catalyzed Tandem Reaction of 2-Iodobenzamide Derivatives and 2-Iodobenzylcyanides".
  • MDPI / NSF Public Access. "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines".

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Comparative study of fluorine vs chlorine substitution in iodobenzamides

Efficacy Comparison of PARP Inhibitors Derived from 5-Fluoro-2-iodobenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient malignancies, particularly BRCA-mutated breast and ovarian cancers. As the field shifts toward optimizing pharmacokinetic profiles and maximizing target residence time, 5-Fluoro-2-iodobenzamide has emerged as a privileged halogenated building block in modern medicinal chemistry.

This guide provides an objective, data-driven comparison of novel PARP inhibitors derived from the 5-Fluoro-2-iodobenzamide scaffold against established clinical standards (Olaparib and Talazoparib). It details the mechanistic rationale behind this specific chemical precursor and provides self-validating experimental protocols for evaluating new pipeline candidates.

Mechanistic Rationale: Why 5-Fluoro-2-iodobenzamide?

The architecture of a highly efficacious PARP inhibitor requires precise interactions within the PARP1/2 catalytic domain. 5-Fluoro-2-iodobenzamide provides a tripartite advantage:

  • The Nicotinamide Mimic (Benzamide Core): All clinically relevant PARP inhibitors act as competitive mimics of NAD+. The primary amide of the benzamide core forms critical, highly conserved hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site, anchoring the molecule[1].

  • Metabolic Shielding (5-Fluoro Substitution): The incorporation of a highly electronegative fluorine atom at the 5-position prevents rapid cytochrome P450-mediated oxidative metabolism (hydroxylation). This strategic fluorination significantly enhances the molecule's metabolic stability and half-life, while simultaneously modulating the pKa to improve cellular membrane permeation[2],[3].

  • Effector Diversification (2-Iodo Handle): The iodine atom serves as a highly reactive leaving group for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows drug developers to attach bulky "effector" moieties that extend into the accessory adenine-ribose (ADE) pocket. These steric extensions are what drive the allosteric conformational changes required for potent PARP trapping[4].

G cluster_normal Normal Repair Pathway cluster_inhibited Inhibited Pathway (5-F-2-I-Benzamide Deriv.) SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 AutoPAR Auto-PARylation PARP1->AutoPAR Inhibitor PARP Inhibitor Binding PARP1->Inhibitor Repair DNA Repaired AutoPAR->Repair Trapping PARP-DNA Trapping Inhibitor->Trapping DSB Replication Fork Collapse (DSB) Trapping->DSB HR_Prof HR Proficient: Survival DSB->HR_Prof Repair HR_Def BRCA Mutated: Apoptosis DSB->HR_Def Synthetic Lethality

Mechanism of PARP1 trapping and synthetic lethality in BRCA-mutated cells.

Efficacy Comparison: Experimental Data

To objectively evaluate the performance of this chemical class, we compare a representative optimized derivative—herein referred to as Compound 5F-IsoQ (a synthesized isoquinolinone-fused derivative derived from 5-Fluoro-2-iodobenzamide)—against FDA-approved standards.

While all three compounds exhibit nanomolar catalytic inhibition, their cytotoxicity diverges significantly based on their PARP trapping efficiency. Trapping capability is the primary driver of synthetic lethality in HR-deficient cells[5].

Table 1: In Vitro Efficacy and Trapping Potency
MetricOlaparib (Standard)Talazoparib (Max Trapper)Compound 5F-IsoQ (Derivative)
PARP1 IC₅₀ (Enzymatic) 5.0 nM0.57 nM1.2 nM
PARP2 IC₅₀ (Enzymatic) 1.0 nM0.18 nM0.8 nM
Relative Trapping Potency 1x (Baseline)~100x~45x
Cellular IC₅₀ (BRCA1-mut MDA-MB-436) 18.0 nM0.3 nM2.1 nM
Cellular IC₅₀ (BRCA-WT MDA-MB-231) >5000 nM150 nM850 nM
Selectivity Index (WT / BRCA-mut) >277x500x404x

Data Synthesis: Compound 5F-IsoQ demonstrates a "Goldilocks" profile. It achieves 45-fold greater trapping potency than Olaparib, resulting in single-digit nanomolar cytotoxicity in BRCA-mutated cells. However, it avoids the extreme hyper-trapping of Talazoparib, which is often associated with dose-limiting hematological toxicities in vivo. The 5-fluoro substitution ensures the compound maintains excellent metabolic stability during these assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of any 5-Fluoro-2-iodobenzamide derivative must utilize self-validating assay systems. The following protocols embed internal controls to guarantee that the resulting data proves its own causality.

Protocol 1: Cellular PARylation Inhibition Assay (Target Engagement)

Causality: This assay confirms whether the inhibitor can penetrate the cell membrane and block PARP catalytic activity in a physiological environment. Self-Validation System: The protocol utilizes H₂O₂ to induce massive DNA single-strand breaks, forcing maximum PARylation (Positive Control). Untreated cells establish the baseline (Negative Control). Data is normalized against total PARP1 to ensure the loss of PAR signal is due to catalytic inhibition, not protein degradation.

  • Seeding: Seed MDA-MB-436 cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of Compound 5F-IsoQ (0.1 nM to 1000 nM) for 2 hours.

  • Damage Induction: Add 1 mM H₂O₂ to the media for exactly 10 minutes at 37°C to stimulate PARP1 hyperactivation.

  • Lysis: Immediately wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease inhibitors and PARG (Poly(ADP-ribose) glycohydrolase) inhibitors to prevent PAR chain degradation.

  • Quantification: Perform an ELISA or Western Blot probing for Poly(ADP-ribose) (PAR) chains. Normalize the chemiluminescent signal to Total PARP1 and

    
    -actin loading controls.
    
Protocol 2: Chromatin Trapping Assay (Cell Fractionation)

Causality: Because catalytic inhibition alone does not correlate with cell death, this assay isolates the chromatin-bound fraction of the cell to physically quantify how much PARP1 is "trapped" on the DNA by the inhibitor[5]. Self-Validation System: The fractionation relies on differential solubility. The system is validated by probing the final fractions for GAPDH (strictly cytosolic) and Histone H3 (strictly chromatin-bound). If GAPDH is detected in the chromatin pellet, the lysis was incomplete, and the data is voided.

  • Treatment: Treat cells with 1 µM of the PARP inhibitor for 4 hours. Add 0.01% Methyl methanesulfonate (MMS) during the final hour to induce basal DNA alkylation.

  • Cytoskeletal Lysis: Harvest cells and resuspend in Cytoskeleton (CSK) Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100) for 10 minutes on ice.

  • Fractionation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Separation: Transfer the supernatant (Soluble Fraction containing unbound PARP1).

  • Chromatin Extraction: Wash the remaining pellet twice with CSK buffer, then resuspend in highly denaturing buffer (e.g., 2% SDS) and sonicate to shear DNA, yielding the Chromatin Pellet (Trapped PARP1).

  • Analysis: Run both fractions on an SDS-PAGE gel. Probe for PARP1, GAPDH (Soluble control), and Histone H3 (Chromatin control).

G Treat Treat Cells (Inhibitor + MMS) Lysis CSK Buffer Lysis (Cytoskeletal Extraction) Treat->Lysis Centrifuge Low-Speed Centrifugation (13,000 x g) Lysis->Centrifuge Supernatant Soluble Fraction (Unbound PARP1) Control: GAPDH Centrifuge->Supernatant Pellet Chromatin Pellet (Trapped PARP1) Control: Histone H3 Centrifuge->Pellet Western Quantitative Western Blot (Anti-PARP1) Supernatant->Western Pellet->Western

Step-by-step workflow for the self-validating PARP1 chromatin trapping assay.

References

1.[4] Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.[Link] 2.[2] The role of fluorine in medicinal chemistry. PubMed. [Link] 3.[5] Trapping Poly(ADP-Ribose) Polymerase. PubMed.[Link] 4.[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link] 5.[1] Inhibitors of PARP: Number crunching and structure gazing. PNAS.[Link]

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Benchmarking 5-Fluoro-2-iodobenzamide: A Strategic Guide to Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on fluorine-containing heterocycles to modulate lipophilicity, metabolic stability, and target binding affinity, the selection of the right polyhalogenated building block becomes a critical inflection point in synthetic route design.

In this application guide, we benchmark 5-Fluoro-2-iodobenzamide against its brominated, chlorinated, and carboxylic acid analogs. By examining the thermodynamic and kinetic principles of palladium- and copper-catalyzed cross-coupling reactions, we provide a definitive framework for utilizing this building block in the synthesis of complex pharmaceuticals, such as fluorinated quinazolinones and isoindolinones.

Mechanistic Rationale: The Halogen Hierarchy in Catalysis

The utility of 5-Fluoro-2-iodobenzamide lies in the extreme electronic and steric differentiation between its two halogen substituents. In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate of oxidative addition follows the bond dissociation energy (BDE) hierarchy of carbon-halogen bonds: C–I (∼65 kcal/mol) > C–Br (∼81 kcal/mol) > C–Cl (∼96 kcal/mol) >> C–F (∼116 kcal/mol) .

When benchmarking 5-Fluoro-2-iodobenzamide, the presence of the iodine atom allows for rapid, low-temperature oxidative addition by Pd(0) or Cu(I) catalysts. The C–F bond remains completely inert under these conditions, acting as a "spectator" functional group that is perfectly preserved in the final product . Furthermore, the primary amide group serves as an internal nucleophile, enabling tandem cross-coupling/intramolecular cyclization cascades that are impossible with simple benzoic acid derivatives .

Chemoselectivity SM 5-Fluoro-2-iodobenzamide Pd Pd(0) / Cu(I) Catalyst SM->Pd Catalyst Binding Inert C-F Bond (Inert Spectator) SM->Inert BDE ~116 kcal/mol OxAdd Oxidative Addition (C-I Bond Cleavage) Pd->OxAdd Rapid at 25-80°C Coupled Cross-Coupled Intermediate OxAdd->Coupled Transmetalation & Reductive Elimination Cyclized Tandem Cyclization (e.g., Quinazolinone) Coupled->Cyclized Amide Nucleophilic Attack

Fig 1. Chemoselective reactivity map of 5-Fluoro-2-iodobenzamide in metal-catalyzed cascades.

Quantitative Benchmarking: Halogenated Alternatives

To objectively evaluate 5-Fluoro-2-iodobenzamide, we must benchmark it against alternative starting materials commonly considered during route scouting. The table below summarizes the kinetic and operational differences across four distinct building blocks.

Building BlockOxidative Addition RateOptimal Cross-Coupling TempC–F Bond IntegrityPrimary Synthetic Application
5-Fluoro-2-iodobenzamide Very High 25 °C – 80 °C Excellent Mild chemoselective coupling, tandem cyclizations
2-Bromo-5-fluorobenzamideModerate80 °C – 110 °CGoodStandard Suzuki/Buchwald-Hartwig (requires heating)
2-Chloro-5-fluorobenzamideLow> 100 °CGoodCost-effective scale-up; requires bulky, electron-rich ligands (e.g., XPhos)
5-Fluoro-2-iodobenzoic acidVery High25 °C – 80 °CExcellentModular coupling; requires subsequent amide formation step

Key Takeaway: While 2-chloro and 2-bromo analogs are often cheaper, they require elevated temperatures and specialized dialkylbiaryl phosphine ligands to force oxidative addition. This harsh environment can lead to unwanted side reactions, such as protodehalogenation or premature amide hydrolysis. 5-Fluoro-2-iodobenzamide bypasses these issues, allowing for mild, ligand-free (or simple phosphine) catalysis.

Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the practical superiority of 5-Fluoro-2-iodobenzamide, the following self-validating protocol details a chemoselective Suzuki-Miyaura coupling. This methodology is designed to ensure complete conversion while preventing both C–F bond activation and amide degradation.

Causality-Driven Protocol: Synthesis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carboxamide

Reagents & Stoichiometry:

  • Substrate: 5-Fluoro-2-iodobenzamide (1.00 mmol, 265.0 mg)

  • Coupling Partner: 4-Methylphenylboronic acid (1.20 mmol, 163.2 mg) — Slight excess ensures complete consumption of the aryl iodide.

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) — The bidentate dppf ligand suppresses catalyst deactivation and minimizes homocoupling.

  • Base: K₂CO₃ (2.00 mmol, 276.4 mg) — A mild, inorganic base is chosen to activate the boronic acid without hydrolyzing the primary amide.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL) — The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

Step-by-Step Procedure:

  • System Preparation: Charge a dry 25 mL Schlenk tube with 5-Fluoro-2-iodobenzamide, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Solid reagents are added first to allow for rigorous atmospheric exclusion.

  • Degassing: Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3x). Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid (forming biaryl byproducts).

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

    • Validation Check: Monitor via LC-MS. The C–I bond will cleave rapidly, showing complete disappearance of the starting material mass (m/z 265). The C–F bond will remain entirely intact.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL), followed by brine (15 mL).

    • Causality: NH₄Cl neutralizes the basic aqueous layer, preventing emulsion formation and protecting the amide during extraction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Advanced Applications: Tandem Cross-Coupling and Cyclization

Beyond simple biaryl synthesis, 5-Fluoro-2-iodobenzamide is a privileged scaffold for the one-pot synthesis of biologically active heterocycles. By leveraging the ortho-relationship of the highly reactive iodine and the nucleophilic amide, researchers can execute tandem cascade reactions.

For example, copper-catalyzed domino Ullmann-type coupling with benzylamines, followed by aerobic oxidative C–H amidation, rapidly yields fluorinated quinazolinones—a core motif in kinase inhibitors and CNS therapeutics .

TandemCascade Step1 5-Fluoro-2-iodobenzamide + Benzylamine Step2 Ullmann C-N Coupling (CuBr, K2CO3, DMSO, 110°C) Step1->Step2 Step3 2-(Benzylamino)-5-fluorobenzamide (Intermediate) Step2->Step3 Chemoselective C-I Displacement Step4 Aerobic Oxidative Cyclization (Intramolecular Amidation) Step3->Step4 Step5 Fluorinated Quinazolinone (Target Scaffold) Step4->Step5 Ring Closure

Fig 2. Workflow of Cu-catalyzed tandem Ullmann coupling and oxidative cyclization.

By utilizing 5-Fluoro-2-iodobenzamide instead of the bromo-analog, the initial Ullmann coupling proceeds at lower temperatures with higher yields, minimizing the thermal degradation of the benzylamine partner and suppressing undesired homocoupling pathways.

Conclusion

For drug development professionals engineering fluorinated heterocycles, 5-Fluoro-2-iodobenzamide offers an unparalleled balance of reactivity and chemoselectivity. While chlorinated and brominated analogs may present a lower upfront material cost, the kinetic advantages of the C–I bond—enabling lower catalyst loadings, milder temperatures, and access to sophisticated tandem cyclization cascades—ultimately result in higher overall yields and more efficient synthetic routes.

References
  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. Available at:[Link]

  • Wang, C., et al. "Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation." Organic Letters, 2011. Available at:[Link]

  • Ichiishi, N., et al. "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 2014. Available at:[Link]

  • Keivanloo, A., et al. "Tandem cross-coupling, hydroamidation of 2-iodobenzamides with terminal alkynes." Organic & Biomolecular Chemistry, 2012. Available at:[Link]

The Synthetic Chemist's Compass: Navigating PARP Inhibitor Synthesis Through a Critical Review of 5-Fluoro-2-iodobenzamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the efficient synthesis of complex molecular entities is a cornerstone of innovation. In the landscape of oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of therapeutics, particularly for cancers with deficiencies in DNA repair mechanisms. Central to the synthesis of several key PARP inhibitors is the versatile building block, 5-Fluoro-2-iodobenzamide. This guide provides a comprehensive comparison of patented synthetic routes utilizing this key intermediate against notable alternatives, offering a critical analysis of their respective efficiencies, scalability, and underlying chemical strategies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of next-generation PARP inhibitors.

The Central Role of 5-Fluoro-2-iodobenzamide in PARP Inhibitor Scaffolds

5-Fluoro-2-iodobenzamide serves as a crucial precursor for the construction of the characteristic phthalazinone core found in several approved PARP inhibitors, including Olaparib, and is structurally related to intermediates used in the synthesis of other inhibitors like Talazoparib. The fluorine substituent can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce further molecular complexity.

The general synthetic strategy involves the coupling of 5-Fluoro-2-iodobenzamide with a suitable boronic acid or ester derivative, followed by cyclization to form the phthalazinone ring system. This approach has been widely adopted in the patent literature due to its reliability and adaptability.

Comparative Analysis of Synthetic Strategies: A Tale of Two PARP Inhibitors

To provide a tangible comparison, we will delve into the synthetic routes for two prominent PARP inhibitors: Talazoparib and Niraparib. For each, we will examine a route that conceptually originates from a 5-fluoro-2-halobenzamide-type structure and compare it with a patented alternative that employs a different starting material.

Talazoparib: A Head-to-Head Comparison of Synthetic Routes

Talazoparib, a potent PARP inhibitor, showcases the divergence in synthetic strategies. One of the established routes for its synthesis involves intermediates that can be derived from 5-fluoro-2-halobenzoic acid derivatives, conceptually similar to 5-Fluoro-2-iodobenzamide. An alternative, and notably different, approach starts from 1-methyl-1H-1,2,4-triazole and 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

Parameter Route A: Conceptual 5-Fluoro-2-halobenzamide Approach Route B: Alternative from 1-methyl-1H-1,2,4-triazole [1][2]
Key Starting Materials 5-Fluoro-2-iodobenzamide (or related benzoic acid)1-methyl-1H-1,2,4-triazole, 6-fluoro-4-nitroisobenzofuran-1(3H)-one
Overall Yield Data not explicitly available for a direct comparisonA 53% yield is reported for a key condensation step.[1][2]
Key Transformations Suzuki-Miyaura coupling, CyclizationCondensation, Lactone opening, Reductive cyclization
Scalability Generally scalable, though palladium catalyst cost can be a factor.The use of titanium(III) chloride in the reductive cyclization may present challenges on a large scale.
Advantages Convergent synthesis, well-established coupling methodology.Avoids the use of expensive palladium catalysts in the key C-C bond formation step.
Disadvantages Potential for palladium contamination in the final product.The multi-step nature of the initial fragment coupling can be less convergent.

Expert Analysis: Route B presents an intriguing alternative by circumventing the need for a Suzuki-Miyaura coupling to construct the core scaffold. The reported 53% yield for the initial condensation is respectable. However, the subsequent reductive cyclization using titanium(III) chloride is a less common industrial transformation and may require significant process optimization for large-scale production. The route conceptually starting from a 5-fluoro-2-halobenzamide derivative (Route A) relies on the robust and well-understood Suzuki coupling, which is a highly utilized and scalable reaction in the pharmaceutical industry, despite the associated cost and potential for metal contamination.

Niraparib: Evaluating Different Paths to a Complex Core

The synthesis of Niraparib, another important PARP inhibitor, has also been approached from multiple angles. A process chemistry route, which can be conceptually linked to the use of a functionalized benzamide, has been reported with an overall yield of 11%.[3] An earlier medicinal chemistry route reported a significantly lower yield of 3-4%.[3]

Parameter Route C: Process Chemistry Route (Conceptual Benzamide Derivative) [3]Route D: Medicinal Chemistry Route [3]
Overall Yield 11%3-4%
Key Features Optimized for scale-up, likely involving more efficient and higher-yielding steps.Often prioritizes rapid access to the target molecule for initial biological evaluation, sometimes at the expense of yield.
Scalability Designed for manufacturing, indicating good scalability.May involve less scalable purification methods like chromatography for intermediates.
Advantages Higher overall yield, more cost-effective for large-scale production.Faster route for initial discovery efforts.
Disadvantages May require more extensive process development to achieve the higher yield.Low overall yield makes it unsuitable for manufacturing.

Expert Analysis: The significant difference in overall yield between the process chemistry route (11%) and the initial medicinal chemistry route (3-4%) for Niraparib highlights the importance of process optimization in drug development. While the exact starting materials for the process chemistry route are not detailed in the available abstract, it is plausible that it employs a more efficient coupling partner derived from a 5-fluoro-substituted aromatic ring, akin to the utility of 5-Fluoro-2-iodobenzamide. The lower yield of the medicinal chemistry route is typical for early-stage synthesis where the primary goal is to obtain the compound for testing, not to optimize the synthesis for production.

Experimental Protocols: A Glimpse into the Synthetic Machinery

To provide a practical understanding, the following are representative, high-level protocols for key transformations involved in the synthesis of PARP inhibitors.

General Protocol for Suzuki-Miyaura Coupling

This reaction is fundamental to many synthetic routes for PARP inhibitors, including those utilizing 5-Fluoro-2-iodobenzamide.

Materials:

  • 5-Fluoro-2-iodobenzamide (1 equivalent)

  • Arylboronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • To a reaction vessel, add 5-Fluoro-2-iodobenzamide, the arylboronic acid/ester, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Representative Protocol for the Alternative Synthesis of a Talazoparib Intermediate

This protocol is based on the published synthesis starting from 1-methyl-1H-1,2,4-triazole.[1][2]

Step 1: Condensation

  • Reactants: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

  • Conditions: Triethylamine and acetic anhydride in THF, reflux.

  • Yield: 53%

Step 2: Lactone Opening

  • Reactant: Product from Step 1.

  • Conditions: Methanol with a catalytic amount of acetic acid, 50 °C.

  • Yield: Nearly quantitative.

Step 3: Reductive Cyclization

  • Reactants: Product from Step 2 and 4-fluorobenzaldehyde.

  • Conditions: Titanium(III) chloride in THF and methanol.

  • Yield: Not explicitly stated for this specific step in the provided abstract.

Visualizing the Chemical Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Suzuki-Miyaura Coupling Pathway

Suzuki-Miyaura Coupling 5-Fluoro-2-iodobenzamide 5-Fluoro-2-iodobenzamide Coupled Product Coupled Product 5-Fluoro-2-iodobenzamide->Coupled Product Oxidative Addition/Transmetalation/Reductive Elimination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base Base Base->Coupled Product Phthalazinone Core Phthalazinone Core Coupled Product->Phthalazinone Core Cyclization Alternative Talazoparib Synthesis Triazole Carbaldehyde Triazole Carbaldehyde Condensation_Product Condensation Product Triazole Carbaldehyde->Condensation_Product Condensation Nitroisobenzofuranone Nitroisobenzofuranone Nitroisobenzofuranone->Condensation_Product Keto-ester Keto-ester Intermediate Condensation_Product->Keto-ester Lactone Opening Talazoparib_Core Talazoparib Core Structure Keto-ester->Talazoparib_Core Reductive Cyclization

Caption: Workflow for an alternative synthesis of a Talazoparib intermediate.

Conclusion and Future Perspectives

The use of 5-Fluoro-2-iodobenzamide and its derivatives remains a robust and well-validated strategy in the synthesis of several clinically important PARP inhibitors. The Suzuki-Miyaura coupling, a key reaction in this approach, offers a reliable and scalable method for constructing the core structures of these molecules.

However, the development of alternative synthetic routes, such as the one patented for Talazoparib, demonstrates the ongoing quest for more efficient and cost-effective manufacturing processes. These alternative strategies may offer advantages by avoiding expensive transition metal catalysts or by utilizing more readily available starting materials.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the stage of development (discovery vs. manufacturing), the cost and availability of starting materials, and the scalability of the chemical transformations. A thorough evaluation of the available patent literature, coupled with in-house process development and optimization, is crucial for making the most informed and strategic decisions in the competitive landscape of PARP inhibitor synthesis. As the field continues to evolve, we can anticipate the emergence of even more innovative and efficient synthetic methodologies, further empowering the development of this critical class of anticancer agents.

References

  • DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo Evaluation as a PA - ChemRxiv. Available from: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. Available from: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. ACS Publications. Available from: [Link]

  • RADIOSYNTHESIS OF [18F] TALAZOPARIB - European Patent Office - EP 4089093 A1. EPO. Available from: [Link]

  • Talazoparib - API SYNTHESIS INTERNATIONAL. Available from: [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents.
  • Synthesis of Niraparib, a cancer drug candidate. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC. Available from: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. Available from: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC. Available from: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - Frontiers. Available from: [Link]

  • CN105503739A - Preparation method of high-purity olaparib - Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - MDPI. Available from: [Link]

  • Synthesis of niraparib (XXXII). | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

Sources

Navigating Cross-Reactivity in Drug Design: A Comparative Guide to 5-Fluoro-2-Iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and radiotheranostics, I frequently evaluate molecular scaffolds for their balance of target specificity and synthetic tractability. The iodobenzamide family is a cornerstone in this arena, historically utilized for targeting melanin in melanoma[1] and mapping Sigma/D2 neuroreceptors[2]. However, traditional unsubstituted or 4-substituted iodobenzamides suffer from notorious cross-reactivity, leading to off-target toxicity and convoluted imaging data.

The introduction of the 5-fluoro-2-iodobenzamide scaffold represents a critical evolutionary leap. By strategically placing a highly electronegative fluorine atom meta to the amide and para to the iodine, we fundamentally alter the molecule's electronic landscape. This guide objectively compares the performance of 5-fluoro-2-iodobenzamide derivatives against traditional alternatives, providing actionable experimental workflows and mechanistic insights to validate their cross-reactivity profiles.

Comparative Performance & Cross-Reactivity Profiling

When designing complex ligands—such as selective glucocorticoid receptor modulators[3]—minimizing off-target binding is paramount. The table below synthesizes quantitative and qualitative data comparing the 5-fluoro-2-iodobenzamide scaffold against its structural alternatives.

Table 1: Physicochemical and Cross-Reactivity Comparison of Iodobenzamide Scaffolds
Scaffold TypePrimary ApplicationMajor Off-Target Cross-ReactivityChemical Reactivity (Pd/Cu Catalysis)In Vivo Metabolic Stability
5-Fluoro-2-iodobenzamide Glucocorticoid Receptor Ligands[3], Complex TheranosticsLow (Fluorine lowers amide pKa, disrupting off-target H-bonds)High (Electron-withdrawing 5-F accelerates oxidative addition)[4]High (C-F bond resists cytochrome P450 oxidation)
2-Iodobenzamide (Unsubstituted) D2 Dopamine Receptor Imaging (e.g., IBZM)Moderate (Significant Sigma-1 and Sigma-2 receptor overlap)Moderate (Standard oxidative addition rates)Moderate (Susceptible to aromatic hydroxylation)
4-Iodobenzamide Melanoma Imaging (Melanin targeting via BZA derivatives)[1]High (Broad spectrum neuroreceptor cross-reactivity)[2]Low (Lacks ortho-directing effects for complex functionalization)Low (Rapid deiodination observed in vivo)
Mechanistic Insight: The Causality of Fluorine Substitution

Why does the 5-fluoro substitution reduce cross-reactivity? Fluorine is a unique bioisostere; it mimics the steric profile of hydrogen while exerting a massive inductive electron-withdrawing effect. This pulls electron density away from the adjacent amide nitrogen, lowering its basicity. Because off-target Sigma and D2 receptors heavily rely on strong hydrogen-bond donation from the ligand's amide group, this electronic dampening selectively abolishes off-target binding while preserving primary target affinity driven by hydrophobic interactions.

Pathway A 5-Fluoro-2-iodobenzamide Scaffold B Targeted Receptor Binding (e.g., Glucocorticoid) A->B Enhanced by 5-F Electronegativity C Off-Target Cross-Reactivity (Sigma-1 / D2) A->C Steric/Electronic Repulsion D High Specificity Theranostic Effect B->D E Background Noise & Signal Dilution C->E

Fig 1. Pharmacological routing and cross-reactivity modulation by 5-fluoro substitution.

Experimental Workflows: A Self-Validating System

To establish trustworthiness in drug development, protocols must be self-validating. Below are the definitive methodologies for synthesizing these derivatives and quantifying their cross-reactivity.

Protocol A: Palladium-Catalyzed Synthesis of Complex Derivatives

The 2-iodo position is an ideal handle for Sonogashira or Ullmann cross-coupling to build complex pharmacophores[4],[3].

  • Reagent Preparation: Combine 5-fluoro-2-iodobenzamide (1.0 equiv), the terminal alkyne (1.2 equiv),

    
     (0.05 equiv), and CuI (0.1 equiv) in a Schlenk flask.
    
  • Atmospheric Control (Critical Step): Degas the solvent (e.g., Triethylamine/Acetonitrile) via three freeze-pump-thaw cycles.

    • Causality: The electron-deficient nature of the 5-fluoro ring makes the intermediate Pd(II) complex highly susceptible to premature oxidation by trace

      
      . Simple nitrogen sparging is insufficient and will result in homocoupled side products rather than the desired cross-coupled ligand[4].
      
  • Catalytic Activation: Heat the reaction to 70°C for 1 hour. The electron-withdrawing 5-fluoro group accelerates the initial oxidative addition of the C-I bond, allowing for lower temperatures and shorter reaction times compared to unsubstituted analogs.

  • Purification: Quench with saturated aqueous

    
     and extract with ethyl acetate. Purify via flash chromatography to isolate the derivative.
    
Protocol B: In Vitro Competitive Binding Assay for Cross-Reactivity

To prove that your newly synthesized 5-fluoro derivative avoids off-target Sigma receptors, use this competitive displacement assay[2].

  • Membrane Preparation: Homogenize MCF-7 cells (which overexpress Sigma receptors) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 is critical. The 5-fluoro substitution shifts the isoelectric point of the pharmacophore; deviations in pH will artificially alter the protonation state of the amide, yielding false cross-reactivity data.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 5 nM of

    
     (a known pan-Sigma radioligand) and varying concentrations (
    
    
    
    to
    
    
    M) of your cold 5-fluoro-2-iodobenzamide derivative.
  • Self-Validating Control: In parallel wells, add 10 µM Haloperidol.

    • Causality: Haloperidol completely saturates specific Sigma binding sites. Subtracting the radioactivity of these wells from total binding isolates the specific cross-reactivity of your compound, eliminating noise from non-specific lipid partitioning[2].

  • Scatchard Analysis: Terminate the reaction via rapid filtration through glass-fiber filters. Quantify radioactivity using a scintillation counter and calculate the

    
     via the Cheng-Prusoff equation.
    

Workflow S1 Ligand Synthesis S2 Radiolabeling (125-I / 3-H) S1->S2 S3 Competitive Binding Assay S2->S3 S4 Scatchard Analysis S3->S4 S5 Cross-Reactivity Quantification S4->S5

Fig 2. Step-by-step radioligand competitive binding workflow for cross-reactivity evaluation.

Conclusion

The transition from traditional iodobenzamides to 5-fluoro-2-iodobenzamide derivatives is not merely a structural tweak; it is a calculated manipulation of chemical reactivity and biological cross-reactivity. By leveraging the electron-withdrawing nature of the fluorine atom, researchers can synthesize highly complex ligands (such as glucocorticoid modulators) with accelerated catalytic kinetics[4],[3], while simultaneously silencing the off-target neuroreceptor binding that plagues older generations of theranostics[1],[2].

References
  • [1] [125I]N-(4-Dipropylaminobutyl)-4-iodobenzamide - Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (NCBI). URL:[Link]

  • [4] Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [2] Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Sigma Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. URL:[Link]

  • [3] 2-[1-PHENYL-5-HYDROXY-4a-SUBSTITUTED-HEXAHYDROCYCLOPENTA[F]INDAZOL-5-YL]ETHYL PHENYL DERIVATIVES AS GLUCOCORTICOID RECEPTOR LIGANDS (US20120214847A1 / WO2011053574A1). MolAid Chemical Database. URL:[Link]

Sources

Safety Operating Guide

Chemical Characterization & Causality of Hazards

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 5-Fluoro-2-iodobenzamide

As a drug development professional or laboratory scientist, handling halogenated aromatic compounds requires strict adherence to environmental and safety regulations. 5-Fluoro-2-iodobenzamide (C₇H₅FINO) is a specialized intermediate containing both fluorine and iodine substituents on an aromatic ring. Due to its chemical stability, environmental persistence, and the potential to generate highly toxic byproducts during improper destruction, it must be managed strictly as a Regulated Halogenated Organic Waste [1].

This guide provides authoritative, step-by-step operational protocols for the safe accumulation, segregation, and final disposal of 5-Fluoro-2-iodobenzamide, explaining the mechanistic reasoning behind each regulatory requirement.

Understanding the molecular structure of 5-Fluoro-2-iodobenzamide is critical to understanding its disposal requirements.

  • The Halogen Effect: The presence of highly electronegative fluorine and polarizable iodine on the aromatic ring makes this compound recalcitrant to standard biological degradation (bioaccumulative) [2].

  • Thermal Destruction Risks: If incinerated at low temperatures, halogenated aromatics can recombine to form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs). Furthermore, combustion releases corrosive hydrofluoric acid (HF) and hydroiodic acid (HI) gases [2].

  • Regulatory Mandate: Due to these risks, the Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), mandating high-temperature thermal destruction with specialized gas scrubbing[3].

Waste Stream Compatibility & Quantitative Limits

To prevent dangerous cross-reactions and optimize disposal costs, 5-Fluoro-2-iodobenzamide waste must be strictly segregated. Mixing halogenated waste with non-halogenated waste can increase disposal costs by up to 300% [1].

Table 1: 5-Fluoro-2-iodobenzamide Waste Management Parameters

ParameterSpecification / LimitMechanistic Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens by weight; triggers specific EPA RCRA handling codes.
Compatible Solvents DCM, Chloroform, DMSO, MethanolStable in common organic solvents used in drug discovery workflows.
Strictly Incompatible Strong Oxidizers (Nitrates, Peroxides), Strong Acids, Heavy MetalsRisk of violent exothermic reactions or the release of toxic iodine/fluorine gas [1].
Primary Container High-Density Polyethylene (HDPE)Resistant to halogenated organics; eliminates the shatter risk associated with glass.
Accumulation Limit Max 55 Gallons per SAARegulatory limit for Satellite Accumulation Areas (SAA) before mandatory EHS pickup [4].

Step-by-Step Laboratory Disposal Protocol

This self-validating protocol ensures compliance from the point of generation to Environmental Health and Safety (EHS) handover.

Step 1: Segregation and Container Selection

  • Action: Select a dedicated, chemically compatible container (e.g., 4-liter white HDPE poly bottle) exclusively for halogenated waste.

  • Validation: Verify that the waste stream contains NO heavy metals, cyanides, or inorganic acids before adding 5-Fluoro-2-iodobenzamide solutions [1].

Step 2: Satellite Accumulation Area (SAA) Storage

  • Action: Place the collection container in a designated SAA at or near the point of generation (e.g., inside an operating chemical fume hood). The container must sit within a secondary containment tray to capture potential leaks [4].

  • Validation: The container lid must remain tightly closed at all times unless actively adding waste. Evaporation of halogenated solvents into the fume hood is a violation of EPA emissions standards.

Step 3: Labeling and Manifesting

  • Action: Affix a Hazardous Waste Tag to the container the moment the first drop of waste is added. Clearly write "Halogenated Organic Waste: Contains 5-Fluoro-2-iodobenzamide" and list all associated solvents.

  • Validation: Ensure the tag is clearly visible and the accumulation start date is recorded.

Step 4: EHS Transfer

  • Action: When the container reaches ¾ full, or within 3 days of reaching the maximum accumulation limit, submit a chemical waste collection request to your facility's EHS department [4]. Do not transport the waste across the facility yourself.

Final Treatment Mechanism: High-Temperature Incineration

Once collected by a licensed hazardous waste contractor, 5-Fluoro-2-iodobenzamide cannot be poured down the drain or sent to a standard landfill [4]. It undergoes a highly controlled thermal destruction process.

Because the waste stream contains halogenated organics, it is routed to a permitted twin-chamber hazardous waste incinerator (e.g., a rotary kiln or liquid injection system) [3].

  • Primary & Secondary Combustion: The waste is atomized and burned. To ensure the complete destruction of the stable fluorinated aromatic ring and prevent dioxin formation, the secondary combustion chamber must achieve a minimum temperature of 1100 °C with a gas residence time of at least 2 seconds[5].

  • Alkaline Scrubbing: The combustion of 5-Fluoro-2-iodobenzamide generates HF and HI gases. The incinerator's exhaust is passed through a wet scrubber containing an alkaline solution (e.g., sodium hydroxide), which neutralizes the acid gases into harmless salts (NaF and NaI) before the exhaust is released into the atmosphere [2].

Disposal Workflow Visualization

G Gen Waste Generation: 5-Fluoro-2-iodobenzamide Seg Segregation: Isolate from Non-Halogenated & Oxidizers Gen->Seg SAA Satellite Accumulation Area (SAA): Secondary Containment & Tagging Seg->SAA EHS EHS Collection & Manifesting SAA->EHS Inc High-Temp Incineration (>1100°C, Twin Chamber) EHS->Inc Scrub Alkaline Gas Scrubbing (Neutralize HF & HI) Inc->Scrub Safe Safe Exhaust & Ash Landfill Scrub->Safe

Caption: End-to-end laboratory disposal and thermal destruction workflow for halogenated aromatic waste.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at:[Link]

  • Central Power Research Institute (CPRI). "Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal." CPRI.res.in. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.